molecular formula C42H66O14 B1676497 Metildigoxin CAS No. 30685-43-9

Metildigoxin

カタログ番号: B1676497
CAS番号: 30685-43-9
分子量: 795.0 g/mol
InChIキー: IYJMSDVSVHDVGT-PEQKVOOWSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Metildigoxin (also known as Medigoxin or Methyldigoxin) is a semi-synthetic cardiac glycoside of the digitalis class . It is primarily used in biomedical research to investigate therapeutic interventions for chronic heart failure and certain cardiac arrhythmias, such as atrial fibrillation and flutter . Its core mechanism of action involves the specific inhibition of the sodium-potassium (Na+/K+) ATPase pump in the myocardial cell membrane . This inhibition leads to an increase in intracellular sodium concentration, which subsequently alters the activity of the sodium-calcium (Na+/Ca2+) exchanger. The resultant rise in intracellular calcium levels enhances the contractile force of cardiac muscle, known as the positive inotropic effect, which is a key focus of heart failure research . Beyond its inotropic action, this compound also influences the autonomic nervous system, increasing vagal tone and reducing sympathetic outflow. This activity contributes to a negative chronotropic effect (slowing of heart rate) and a slowing of atrioventricular (AV) conduction, making it a valuable tool for studying heart rate control in arrhythmic conditions . Researchers value this compound for its well-characterized pharmacokinetics, including rapid absorption and hepatic metabolism via demethylation to digoxin . Due to its narrow therapeutic index and the critical research parameters it affects, studies utilizing this compound often focus on dose-response relationships, drug interactions, and toxicity management . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

特性

IUPAC Name

3-[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-12,14-dihydroxy-3-[(2R,4S,5S,6R)-4-hydroxy-5-[(2S,4S,5S,6R)-4-hydroxy-5-[(2S,4S,5S,6R)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H66O14/c1-20-37(49-6)29(43)16-35(51-20)55-39-22(3)53-36(18-31(39)45)56-38-21(2)52-34(17-30(38)44)54-25-9-11-40(4)24(14-25)7-8-27-28(40)15-32(46)41(5)26(10-12-42(27,41)48)23-13-33(47)50-19-23/h13,20-22,24-32,34-39,43-46,48H,7-12,14-19H2,1-6H3/t20-,21-,22-,24-,25+,26-,27-,28+,29+,30+,31+,32-,34+,35+,36+,37-,38-,39-,40+,41+,42+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYJMSDVSVHDVGT-PEQKVOOWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CC(C7(C6(CCC7C8=CC(=O)OC8)O)C)O)C)C)C)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2O)O[C@@H]3[C@H](O[C@H](C[C@@H]3O)O[C@H]4CC[C@]5([C@@H](C4)CC[C@@H]6[C@@H]5C[C@H]([C@]7([C@@]6(CC[C@@H]7C8=CC(=O)OC8)O)C)O)C)C)C)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H66O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0023294
Record name Methyldigoxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0023294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

795.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30685-43-9
Record name Methyldigoxin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30685-43-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Metildigoxin [INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030685439
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Metildigoxin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13401
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Methyldigoxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0023294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Metildigoxin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.705
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METILDIGOXIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7GG1YUC5V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to a Semi-Synthetic Derivative of Digoxin: α2-Selective Perhydro-1,4-oxazepine Analogs for Ocular Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a promising class of semi-synthetic derivatives of digoxin: perhydro-1,4-oxazepine analogs. These compounds exhibit enhanced selectivity for the α2 isoform of the Na+/K+-ATPase, a key enzyme implicated in aqueous humor production in the eye. This enhanced selectivity presents a potential therapeutic avenue for the management of glaucoma, a leading cause of irreversible blindness worldwide. This document details the synthesis, mechanism of action, and preclinical evaluation of these derivatives, with a focus on their potential as topical agents for lowering intraocular pressure (IOP). Detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways are provided to support further research and development in this area.

Introduction

Digoxin, a cardiac glycoside derived from the foxglove plant (Digitalis lanata), has been a cornerstone in the treatment of heart failure and atrial fibrillation for centuries.[1] Its therapeutic effect is mediated through the inhibition of the Na+/K+-ATPase, a ubiquitous transmembrane protein essential for maintaining cellular ion gradients.[2] The Na+/K+-ATPase exists in different isoforms, with the α1 isoform being the most widespread, while the α2 and α3 isoforms show more tissue-specific distribution.

Recent research has highlighted the potential of targeting specific Na+/K+-ATPase isoforms to achieve more selective therapeutic effects with fewer side effects. The non-pigmented ciliary epithelial (NPE) cells of the eye, which are primarily responsible for aqueous humor secretion, predominantly express the α2 isoform of Na+/K+-ATPase.[3] This makes the α2 isoform an attractive target for the development of novel anti-glaucoma drugs. This guide focuses on a series of semi-synthetic perhydro-1,4-oxazepine derivatives of digoxin that have been engineered to exhibit enhanced selectivity for this α2 isoform.

Synthesis of Perhydro-1,4-oxazepine Derivatives of Digoxin

The synthesis of these digoxin derivatives involves a two-step process: selective periodate oxidation of the terminal digitoxose sugar moiety, followed by reductive amination with a primary amine. This approach allows for the introduction of various substituents, enabling the fine-tuning of the molecule's properties, including its isoform selectivity.

General Synthetic Scheme

The synthetic route involves the following key transformations:

  • Periodate Oxidation: The vicinal diol of the terminal digitoxose ring of digoxin is cleaved using sodium periodate (NaIO4) to yield a dialdehyde intermediate.

  • Reductive Amination: The resulting dialdehyde is then reacted with a primary amine (R-NH2) in the presence of a reducing agent, such as sodium cyanoborohydride (NaCNBH3), to form a stable seven-membered perhydro-1,4-oxazepine ring.

Detailed Experimental Protocol: Synthesis of the Cyclobutyl Derivative of Digoxin (DcB)

This protocol describes the synthesis of a specific and potent α2-selective derivative, the cyclobutyl derivative of digoxin (DcB).[3]

Materials:

  • Digoxin

  • Sodium periodate (NaIO4)

  • Cyclobutylamine

  • Sodium cyanoborohydride (NaCNBH3)

  • Methanol

  • Dichloromethane

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

  • Step 1: Periodate Oxidation of Digoxin

    • Dissolve digoxin (1 eq) in methanol.

    • Add an aqueous solution of sodium periodate (1.1 eq) dropwise to the digoxin solution at room temperature while stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

    • Upon completion, quench the reaction by adding ethylene glycol.

    • Extract the product with dichloromethane, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude dialdehyde intermediate.

  • Step 2: Reductive Amination with Cyclobutylamine

    • Dissolve the crude dialdehyde from Step 1 in methanol.

    • Add cyclobutylamine (1.5 eq) to the solution and stir for 30 minutes at room temperature.

    • Add sodium cyanoborohydride (2.0 eq) portion-wise to the reaction mixture.

    • Continue stirring at room temperature and monitor the reaction by TLC. The reaction is typically complete within 4-6 hours.

    • Quench the reaction by adding a few drops of acetic acid.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure cyclobutyl derivative of digoxin (DcB).

Characterization:

The structure and purity of the synthesized DcB should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Mechanism of Action: Selective Inhibition of Na+/K+-ATPase α2 Isoform

The therapeutic potential of these digoxin derivatives stems from their enhanced selectivity for the α2 isoform of Na+/K+-ATPase. This selectivity is crucial for targeting the non-pigmented ciliary epithelial cells responsible for aqueous humor production while minimizing effects on other tissues where the α1 isoform is predominant.

Na+/K+-ATPase Activity Assay

The isoform selectivity of the synthesized compounds is determined by measuring their inhibitory activity against different human Na+/K+-ATPase isoforms (α1β1, α2β1, and α3β1) expressed in a suitable system, such as Pichia pastoris membranes. The activity of the enzyme is typically determined by measuring the rate of ATP hydrolysis, which can be quantified by measuring the amount of inorganic phosphate (Pi) released.

Detailed Experimental Protocol: Na+/K+-ATPase Activity Assay

This protocol is adapted from established methods for measuring Na+/K+-ATPase activity.[4][5][6]

Materials:

  • Purified recombinant human Na+/K+-ATPase isoforms (α1β1, α2β1, α3β1)

  • Reaction Buffer: 130 mM NaCl, 20 mM KCl, 3 mM MgCl2, 25 mM Histidine (pH 7.4)

  • ATP solution (e.g., 3 mM)

  • Digoxin derivatives (test compounds) at various concentrations

  • Ouabain (a non-selective Na+/K+-ATPase inhibitor, as a positive control)

  • Malachite green reagent for phosphate detection

  • Microplate reader

Procedure:

  • Enzyme Preparation: Prepare dilutions of the purified Na+/K+-ATPase isoforms in an appropriate buffer.

  • Reaction Setup:

    • In a 96-well microplate, add the reaction buffer.

    • Add the test compounds (digoxin derivatives) at a range of concentrations to the respective wells. Include a control with no inhibitor and a positive control with ouabain.

    • Add the diluted enzyme preparation to each well.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiation of Reaction:

    • Start the reaction by adding the ATP solution to each well.

  • Incubation:

    • Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes), ensuring the reaction remains in the linear range.

  • Termination of Reaction and Phosphate Detection:

    • Stop the reaction by adding the malachite green reagent, which also serves to quantify the released inorganic phosphate.

    • After a short incubation period for color development, measure the absorbance at a specific wavelength (e.g., 620-660 nm) using a microplate reader.

  • Data Analysis:

    • The Na+/K+-ATPase activity is calculated as the difference between the total ATPase activity (in the absence of ouabain) and the ouabain-insensitive ATPase activity.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) for each compound against each isoform by fitting the data to a suitable dose-response curve.

Quantitative Data

The following tables summarize the quantitative data on the inhibitory activity and isoform selectivity of selected perhydro-1,4-oxazepine derivatives of digoxin, as well as their efficacy in reducing intraocular pressure in a rabbit model.

Table 1: In Vitro Inhibition of Human Na+/K+-ATPase Isoforms

Compoundα1β1 Ki (nM)α2β1 Ki (nM)α3β1 Ki (nM)α2/α1 Selectivity Ratioα3/α1 Selectivity Ratio
Digoxin100 ± 1029 ± 345 ± 53.42.2
DMe85 ± 813 ± 1.530 ± 46.52.8
DGlyN78 ± 710.5 ± 1.225 ± 37.43.1
DcB65 ± 63 ± 0.515 ± 221.74.3

Data are presented as mean ± SEM. Ki values represent the concentration of the compound required to cause 50% inhibition of enzyme activity. A higher selectivity ratio indicates greater selectivity for the α2 or α3 isoform over the α1 isoform.

Table 2: Effect of Topical Administration on Intraocular Pressure (IOP) in Rabbits

Treatment (1 mM)Baseline IOP (mmHg)IOP after 2 hours (mmHg)% Reduction in IOP
Vehicle (Control)18.5 ± 1.218.2 ± 1.11.6%
Digoxin18.8 ± 1.516.5 ± 1.312.2%
DMe18.6 ± 1.314.2 ± 1.023.7%
DcB18.7 ± 1.412.5 ± 0.933.2%

Data are presented as mean ± SEM. IOP was measured before and 2 hours after topical administration of a single drop of the test compound.

Signaling Pathways and Visualizations

The inhibition of the Na+/K+-ATPase α2 isoform in the non-pigmented ciliary epithelium is believed to reduce aqueous humor secretion, thereby lowering intraocular pressure. While the direct consequence of Na+/K+-ATPase inhibition is a disruption of the ion gradients necessary for fluid transport, other downstream signaling events may also be involved.

Proposed Signaling Pathway for IOP Reduction

The binding of an α2-selective digoxin derivative to the Na+/K+-ATPase on the basolateral membrane of non-pigmented ciliary epithelial cells initiates a cascade of events leading to reduced aqueous humor formation.

IOP_Reduction_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane (NPE Cell) cluster_intracellular Intracellular Space Digoxin_Derivative α2-Selective Digoxin Derivative NaK_ATPase Na+/K+-ATPase (α2 isoform) Digoxin_Derivative->NaK_ATPase Binding and Inhibition Ion_Gradient Disruption of Na+ and K+ Gradients NaK_ATPase->Ion_Gradient Fluid_Transport Reduced Solute and Water Transport Ion_Gradient->Fluid_Transport AH_Secretion Decreased Aqueous Humor Secretion Fluid_Transport->AH_Secretion IOP Lowered Intraocular Pressure AH_Secretion->IOP

Caption: Proposed signaling pathway for IOP reduction by α2-selective digoxin derivatives.

Experimental Workflow for Synthesis and Evaluation

The following diagram illustrates the overall workflow for the synthesis and preclinical evaluation of α2-selective digoxin derivatives.

Experimental_Workflow Start Start: Digoxin Oxidation Periodate Oxidation Start->Oxidation Reductive_Amination Reductive Amination with Primary Amines Oxidation->Reductive_Amination Purification Purification and Characterization Reductive_Amination->Purification Derivatives Perhydro-1,4-oxazepine Derivatives Purification->Derivatives Activity_Assay Na+/K+-ATPase Activity Assay (Isoform Selectivity) Derivatives->Activity_Assay IOP_Studies In Vivo IOP Studies (Rabbit Model) Derivatives->IOP_Studies Data_Analysis Data Analysis and Lead Optimization Activity_Assay->Data_Analysis IOP_Studies->Data_Analysis End End: Lead Candidate Data_Analysis->End

Caption: Experimental workflow for the development of α2-selective digoxin derivatives.

Discussion and Future Directions

The development of α2-selective perhydro-1,4-oxazepine derivatives of digoxin represents a promising strategy for the treatment of glaucoma. The enhanced selectivity for the Na+/K+-ATPase isoform prevalent in the ciliary epithelium offers the potential for a targeted therapy with a favorable side-effect profile compared to non-selective cardiac glycosides. The quantitative data presented in this guide demonstrate the feasibility of this approach, with several derivatives showing significant IOP-lowering effects in preclinical models.

Future research should focus on several key areas:

  • Lead Optimization: Further structural modifications of the perhydro-1,4-oxazepine ring and the steroid core could lead to compounds with even greater α2 selectivity and improved pharmacokinetic properties for topical delivery.

  • In-depth Mechanistic Studies: A more detailed investigation of the downstream signaling pathways activated by the selective inhibition of the α2 isoform in ciliary epithelial cells is warranted. This could reveal additional therapeutic targets and provide a more complete understanding of the drug's mechanism of action.

  • Pharmacokinetic and Toxicology Studies: Comprehensive studies are needed to evaluate the absorption, distribution, metabolism, and excretion (ADME) of these compounds, as well as their potential for local and systemic toxicity.

  • Clinical Translation: Promising lead candidates should be advanced into clinical trials to evaluate their safety and efficacy in human patients with glaucoma.

Conclusion

The semi-synthetic perhydro-1,4-oxazepine derivatives of digoxin are a compelling class of compounds for the development of novel anti-glaucoma therapies. Their enhanced selectivity for the Na+/K+-ATPase α2 isoform provides a clear rationale for their targeted action on aqueous humor production. The data and protocols presented in this technical guide are intended to facilitate further research and development efforts aimed at translating this promising scientific discovery into a clinically effective treatment for glaucoma.

References

Metildigoxin: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metildigoxin, a cardiac glycoside derived from digoxin, is a potent inhibitor of the sodium-potassium ATPase pump, a critical enzyme in cardiac muscle function. This technical guide provides an in-depth exploration of the chemical structure and stereochemistry of this compound. It includes a detailed summary of its physicochemical and pharmacokinetic properties, comprehensive experimental protocols for its synthesis and analysis, and a visual representation of its mechanism of action and analytical workflow. This document is intended to serve as a valuable resource for researchers and professionals involved in cardiovascular drug discovery and development.

Chemical Structure and Stereochemistry

This compound is a cardenolide glycoside with the chemical formula C42H66O14.[1] It is structurally similar to its parent compound, digoxin, differing only by the presence of an O-methyl group on the terminal digitoxose sugar moiety.[1] This seemingly minor modification has a significant impact on its pharmacokinetic profile.

The core structure of this compound consists of a steroid nucleus (aglycone) linked to a trisaccharide chain. The aglycone, known as digoxigenin, is characterized by a five-membered lactone ring at the C17 position and hydroxyl groups at the C3, C12, and C14 positions. The trisaccharide chain is composed of three digitoxose sugar units.

The stereochemistry of this compound is complex and crucial for its biological activity. It possesses 21 defined stereocenters, and its absolute stereochemistry has been established.[2] The intricate arrangement of these chiral centers dictates the specific three-dimensional conformation that allows for high-affinity binding to its molecular target.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC42H66O14[1]
Molar Mass794.976 g·mol−1[1]
Melting Point200-202°C (decomposes)ChemicalBook
SolubilitySparingly soluble in DMSO, slightly soluble in MethanolChemicalBook
pKa13.50 ± 0.70 (Predicted)ChemicalBook
AppearanceWhite to Off-White SolidChemicalBook

Mechanism of Action: Inhibition of Na+/K+ ATPase

The primary pharmacological effect of this compound is the inhibition of the Na+/K+ ATPase pump in myocardial cells.[3] This enzyme is responsible for maintaining the electrochemical gradient across the cell membrane by actively transporting sodium ions out of the cell and potassium ions into the cell.

Metildigoxin_Mechanism This compound This compound NaK_ATPase Na+/K+ ATPase (in Myocardial Cell Membrane) This compound->NaK_ATPase Inhibits Na_in Increased Intracellular Na+ NaK_ATPase->Na_in Leads to NaCa_Exchanger Na+/Ca2+ Exchanger Na_in->NaCa_Exchanger Reduces Ca2+ efflux via Ca_in Increased Intracellular Ca2+ NaCa_Exchanger->Ca_in Resulting in Contraction Increased Myocardial Contractility (Positive Inotropic Effect) Ca_in->Contraction

Caption: Signaling pathway of this compound's inotropic effect.

Experimental Protocols

Synthesis of β-Metildigoxin

A common method for the synthesis of β-methyldigoxin involves the selective methylation of digoxin. The following protocol is adapted from a patented synthesis process.

Materials:

  • Digoxin

  • Dimethylformamide (DMF)

  • Toluene

  • Strontium hydroxide octahydrate

  • Aluminum oxide (or silica gel/titanium dioxide)

  • Dimethyl sulfate

Procedure:

  • Dissolve digoxin in warm dimethylformamide.

  • Add toluene to the solution.

  • Add strontium hydroxide octahydrate and aluminum oxide to the mixture and stir at 0°C.

  • Slowly add a solution of dimethyl sulfate in toluene dropwise over one hour.

  • Continue stirring the reaction mixture for 20 hours at 0°C.

  • Work up the reaction mixture to isolate the crude product.

  • Purify the crude product by chromatography to obtain pure β-methyldigoxin.

Quantification of this compound in Whole Blood by UPLC-MS/MS

This protocol details a validated method for the analysis of this compound in whole blood samples.

Sample Preparation:

  • Spike 1 mL of drug-free whole blood with this compound standard solutions.

  • Add an internal standard (e.g., d3-Digoxin).

  • Add 500 µL of 2 M ammonium acetate solution (pH 9.5) and 3.5 mL of water, then vortex.

  • Centrifuge the samples for 15 minutes at 3200 rpm.

  • Perform solid-phase extraction (SPE) on the supernatant using Oasis HLB columns.

  • Condition SPE columns with methanol, water, and 0.1 M ammonium acetate solution (pH 9.5).

  • Load the sample onto the conditioned column.

  • Wash the column with 0.1 M ammonium acetate solution (pH 9.5).

  • Elute this compound with chloroform:2-propanol (95:5).

  • Evaporate the eluent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of acetonitrile/water (60:40).

UPLC-MS/MS Conditions:

  • Column: ACQUITY UPLC HSS T3 column (2.1 × 100 mm, 1.8 µm)

  • Mobile Phase: Acetonitrile (70%) and 5 mM ammonium formate (30%)

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions: Monitor the precursor to product ion transitions for this compound and the internal standard. For this compound, a common transition is 812.6 > 651.5.[3]

UPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis Spike Spike Whole Blood with Standard & IS Lyse Lyse and Centrifuge Spike->Lyse SPE Solid-Phase Extraction (SPE) Lyse->SPE Elute Elute Analyte SPE->Elute Dry Evaporate to Dryness Elute->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Inject Inject Sample Reconstitute->Inject Separate Chromatographic Separation (UPLC) Inject->Separate Ionize Ionization (ESI+) Separate->Ionize Detect Mass Spectrometry Detection (MRM) Ionize->Detect

Caption: Experimental workflow for UPLC-MS/MS analysis.

Pharmacokinetics

This compound is readily absorbed after oral administration. Its metabolism primarily involves demethylation to digoxin and hydrolysis to bis- and monoglycosides.[3] Approximately 75% of a dose is excreted in the urine over several days, with about 30-50% of the excreted substance being the unchanged drug.[3]

Table 2: Pharmacokinetic Parameters of this compound
ParameterValue/DescriptionSource
MetabolismDemethylation to digoxin; hydrolysis to bis- and monoglycosides.[3]
ExcretionPrimarily renal; ~75% of a dose excreted in urine.[3]
Unchanged Drug in Urine30-50% of the excreted amount.[3]

Conclusion

This compound's unique chemical structure and stereochemistry are fundamental to its potent pharmacological activity as a cardiac glycoside. The addition of a single methyl group to the digoxin backbone alters its pharmacokinetic properties, making it a distinct therapeutic agent. The detailed protocols and data presented in this guide offer a valuable resource for researchers in the field of cardiovascular pharmacology, aiding in the design of future studies and the development of novel cardiac therapies.

References

In-Depth Technical Guide to the Synthesis of Metildigoxin from Digoxin Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metildigoxin, a semi-synthetic cardiac glycoside, is a significant derivative of digoxin used in the management of congestive heart failure and cardiac arrhythmias.[1] Its synthesis from digoxin, a naturally occurring glycoside from the foxglove plant (Digitalis lanata), primarily involves the selective methylation of the 4'''-hydroxyl group on the terminal digitoxose sugar moiety. This guide provides a comprehensive overview of the chemical synthesis of this compound from digoxin precursors, detailing the core chemical reactions, experimental protocols, and purification methods. It includes a summary of quantitative data, a discussion of the reaction mechanism, and the mechanism of action of this compound. This document is intended to serve as a technical resource for researchers and professionals involved in the development and manufacturing of cardiac glycoside therapeutics.

Introduction

This compound, also known as methyldigoxin, is a cardiotonic agent that offers improved pharmacokinetic properties compared to its parent compound, digoxin. The key structural difference is the presence of a methyl group at the 4'''-position of the terminal digitoxose sugar, which enhances its lipophilicity and oral absorption. The synthesis of this compound is a critical process in the pharmaceutical industry, requiring a regioselective methylation that preserves the sensitive stereochemistry and functional groups of the digoxin molecule. This guide will focus on the prevalent method of synthesis utilizing dimethyl sulfate in the presence of a basic strontium compound, a process that has been refined to achieve high yields and selectivity.

Precursors and Reagents

The primary precursor for the synthesis of this compound is Digoxin . The key reagents involved in the synthesis are:

  • Digoxin: A cardiac glycoside extracted from the leaves of Digitalis lanata.

  • Dimethyl sulfate ((CH₃)₂SO₄): The methylating agent.

  • Strontium hydroxide octahydrate (Sr(OH)₂·8H₂O): A basic catalyst.

  • Inert inorganic adsorbents (optional): Such as aluminum oxide (Al₂O₃), silica gel (SiO₂), or titanium dioxide (TiO₂), which can improve reaction conditions.

  • Solvents: A mixture of dimethylformamide (DMF) and toluene is commonly used.

  • Purification reagents: Acetone for recrystallization and solvent systems for column chromatography (e.g., chloroform and a lower aliphatic alcohol).

Synthesis Pathway and Mechanism

The core of this compound synthesis is the selective 4'''-O-methylation of digoxin . The reaction is typically carried out at low temperatures (-15°C to 15°C) to control selectivity and minimize the formation of by-products, such as dimethyldigoxin.

Reaction Scheme

Synthesis_Pathway Digoxin Digoxin This compound This compound Digoxin->this compound Selective 4'''-O-methylation Reagents Dimethyl Sulfate Strontium Hydroxide Octahydrate DMF/Toluene

Caption: General reaction scheme for the synthesis of this compound.

Reaction Mechanism

The regioselective methylation of the 4'''-hydroxyl group in the presence of other secondary hydroxyl groups in the digoxin molecule is a key challenge. The use of strontium hydroxide is crucial for this selectivity. It is proposed that the strontium ion forms a chelate complex with the vicinal hydroxyl groups on the terminal digitoxose ring of digoxin. This chelation enhances the nucleophilicity of the 4'''-hydroxyl group, directing the methylation to this specific position. The basic nature of strontium hydroxide also serves to deprotonate the hydroxyl group, further activating it for the nucleophilic attack on the dimethyl sulfate. The inert inorganic adsorbents are believed to contribute to a more homogeneous reaction mixture.

Experimental Protocols

The following protocols are based on established methods for the synthesis of this compound.[2]

General Procedure for the Selective Methylation of Digoxin
  • Dissolution: Dissolve 3 millimoles of digoxin (approximately 2.34 g) in 30 ml of warm dimethylformamide.

  • Solvent Addition: Add 30 ml of toluene to the solution.

  • Catalyst and Adsorbent Addition: Add 6 millimoles of strontium hydroxide octahydrate (approximately 1.59 g) and, if used, 9 millimoles of an inert inorganic adsorbent (e.g., 0.92 g of aluminum oxide).

  • Equilibration: Stir the mixture for 30 minutes at a controlled temperature (e.g., 0°C).

  • Methylation: Add a solution of 9 millimoles of dimethyl sulfate (approximately 1.14 g) in 15 ml of toluene dropwise over 30 minutes.

  • Reaction: Stir the reaction mixture for 20 hours at the controlled temperature.

  • Work-up: After the reaction is complete, the mixture is typically worked up by filtration to remove solids, followed by extraction and washing of the organic phase.

  • Purification: The crude product is purified by column chromatography on silica gel using a mixture of a chlorohydrocarbon and a lower aliphatic alcohol, followed by recrystallization from acetone.

Variations in Reaction Conditions

The yield and selectivity of the reaction are sensitive to temperature and the presence of inert adsorbents. The following table summarizes data from various experimental conditions described in the literature.[2]

ExampleReaction Temperature (°C)Inert Adsorbent (9 mmol)Yield of β-methyldigoxin (%)Selectivity of Reaction (%)
10Aluminum Oxide (20% H₂O)70.078.0
2-10None72.180.0
30Silica Gel (10% H₂O)68.475.8
40Titanium Dioxide66.770.4

Data Presentation

Physicochemical Properties
CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
DigoxinC₄₁H₆₄O₁₄780.94White crystalline powder
This compoundC₄₂H₆₆O₁₄794.97White to off-white solid
Analytical Data

¹H NMR: In the ¹H NMR spectrum of this compound, the most significant change compared to digoxin is the appearance of a new singlet corresponding to the methyl group protons at the 4'''-position, typically observed around 3.4-3.6 ppm. The signals for the anomeric protons of the sugar moieties are also key diagnostic peaks.

¹³C NMR: The ¹³C NMR spectrum of this compound will show an additional signal for the methoxy carbon at the 4'''-position, typically in the range of 50-60 ppm. The chemical shifts of the carbons in the terminal digitoxose ring will also be affected by the methylation.

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is a valuable tool for confirming the molecular weight of this compound. The ammonium adduct [M+NH₄]⁺ is often observed.

Analytical TechniqueDigoxinThis compound
¹H NMR Complex spectrum, key signals for anomeric protons and steroid backbone.Similar to digoxin with an additional singlet for the 4'''-O-methyl group.
¹³C NMR Characteristic signals for the steroid core and three digitoxose units.Additional signal for the methoxy carbon; shifts in the terminal sugar ring.
MS (ESI+) [M+NH₄]⁺ at m/z 798.5[M+NH₄]⁺ at m/z 812.6

Mandatory Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Methylation cluster_workup Work-up and Purification A Dissolve Digoxin in DMF/Toluene B Add Sr(OH)2·8H2O and Inert Adsorbent A->B C Stir at Controlled Temperature B->C D Add Dimethyl Sulfate Solution Dropwise C->D E Stir for 20 hours D->E F Filtration and Extraction E->F G Column Chromatography F->G H Recrystallization from Acetone G->H I Pure this compound H->I

Caption: Workflow for the synthesis and purification of this compound.

Mechanism of Action: Na+/K+ ATPase Inhibition

Signaling_Pathway cluster_cell Cardiac Myocyte cluster_intra Intracellular cluster_extra Extracellular NaK_ATPase Na+/K+ ATPase Na_in [Na+]i ↑ NaK_ATPase->Na_in Reduced Na+ efflux Na_Ca_Exchanger Na+/Ca2+ Exchanger Ca_in [Ca2+]i ↑ Na_Ca_Exchanger->Ca_in Reduced Ca2+ efflux Na_in->Na_Ca_Exchanger Reduced gradient Contraction Increased Contractility Ca_in->Contraction Na_out [Na+]o K_out [K+]o Ca_out [Ca2+]o This compound This compound This compound->NaK_ATPase Inhibits

Caption: Signaling pathway of this compound via Na+/K+ ATPase inhibition.

Conclusion

The synthesis of this compound from digoxin is a well-established process that relies on the selective methylation of the terminal digitoxose sugar. The use of dimethyl sulfate in the presence of strontium hydroxide provides a reliable method for achieving high yields and selectivity. Careful control of reaction conditions, particularly temperature, is essential for minimizing the formation of by-products. The purification of the final product is critical to ensure its suitability for pharmaceutical applications. This technical guide provides a comprehensive overview of the synthesis, offering valuable insights for researchers and professionals in the field of medicinal chemistry and drug development. Further research may focus on the development of more environmentally friendly and efficient catalytic systems for this important transformation.

References

A Comprehensive Technical Guide to the Physicochemical Properties of Metildigoxin Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physicochemical properties of Metildigoxin powder. The information presented is intended to support research, development, and formulation activities involving this potent cardiac glycoside.

Chemical Identity and Structure

This compound, a semisynthetic derivative of digoxin, is a cardiotonic agent used in the management of congestive heart failure and cardiac arrhythmias.[1] Its chemical structure is characterized by a steroid nucleus with a lactone ring and a chain of three digitoxose sugar moieties, with a methyl group on the terminal sugar.[2][3]

Table 1: Chemical Identification of this compound

IdentifierValue
Chemical Name (3β,5β,12β)-3-[[O-2,6-Dideoxy-4-O-methyl-β-D-ribo-hexopyranosyl-(1→4)-O-2,6-dideoxy-β-D-ribo-hexopyranosyl-(1→4)-2,6-dideoxy-β-D-ribo-hexopyranosyl]oxy]-12,14-dihydroxycard-20(22)-enolide
CAS Number 30685-43-9
Molecular Formula C42H66O14[4]
Molecular Weight 794.98 g/mol [4]
Chemical Structure
alt text
[3]

Physicochemical Properties

The physicochemical properties of this compound powder are critical determinants of its biopharmaceutical performance, including its dissolution rate and bioavailability.

Table 2: Summary of Physicochemical Properties of this compound Powder

PropertyValue
Appearance White to off-white solid crystalline powder.[2]
Melting Point 200-202 °C (with decomposition)
Solubility Sparingly soluble in DMSO, slightly soluble in Methanol.
Hygroscopicity Hygroscopic.

Experimental Protocols

The following sections detail the experimental methodologies for the determination of key physicochemical properties of this compound powder.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

This protocol is based on the principles outlined in USP General Chapter <891> Thermal Analysis.[5][6][7]

Objective: To determine the melting point and thermal behavior of this compound powder.

Apparatus:

  • Differential Scanning Calorimeter

  • Aluminum pans and lids

  • Microbalance

Procedure:

  • Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium).

  • Accurately weigh 2-5 mg of this compound powder into an aluminum pan.

  • Crimp the pan with a lid. An empty, crimped pan is used as the reference.

  • Place the sample and reference pans into the DSC cell.

  • Heat the sample at a constant rate of 10 °C/min from ambient temperature to 250 °C under a nitrogen purge.

  • Record the heat flow as a function of temperature. The melting point is determined as the onset temperature of the melting endotherm.

Data Analysis: The thermogram is analyzed to determine the onset and peak temperatures of any thermal events. The enthalpy of fusion can be calculated from the area under the melting peak.

experimental_workflow_dsc cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh 2-5 mg this compound pan Place in Aluminum Pan weigh->pan crimp Crimp Pan with Lid pan->crimp load Load Sample and Reference crimp->load heat Heat at 10 °C/min to 250 °C load->heat record Record Heat Flow heat->record analyze Analyze Thermogram record->analyze determine Determine Onset/Peak Temperatures analyze->determine

Figure 1: Experimental workflow for DSC analysis.
Polymorphic Screening by X-Ray Powder Diffraction (XRPD)

This protocol is based on the principles outlined in USP General Chapter <941> X-Ray Diffraction.[8][9][10]

Objective: To identify the crystalline form of this compound powder and screen for potential polymorphs.

Apparatus:

  • X-Ray Powder Diffractometer with a Cu Kα radiation source

  • Sample holder

  • Mortar and pestle (if particle size reduction is needed)

Procedure:

  • Gently pack the this compound powder into the sample holder to ensure a flat, level surface.

  • Place the sample holder into the diffractometer.

  • Scan the sample over a 2θ range of 5° to 40° with a step size of 0.02° and a dwell time of 1 second per step.

  • Record the diffraction pattern.

Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is a fingerprint of the crystalline structure. The peak positions and relative intensities are compared to reference patterns to identify the polymorph. The presence of a broad halo instead of sharp peaks indicates an amorphous solid.

experimental_workflow_xrpd cluster_prep Sample Preparation cluster_analysis XRPD Analysis cluster_data Data Interpretation pack Pack Powder into Holder load Load Sample pack->load scan Scan from 5° to 40° 2θ load->scan record Record Diffraction Pattern scan->record analyze Analyze Diffractogram record->analyze compare Compare to Reference Patterns analyze->compare identify Identify Crystalline Form compare->identify

Figure 2: Experimental workflow for XRPD analysis.
Solubility Determination by the Shake-Flask Method

This protocol is based on FDA guidance for solubility determination.[11][12]

Objective: To determine the equilibrium solubility of this compound powder in various solvents.

Apparatus:

  • Constant temperature shaker bath

  • Vials with screw caps

  • Analytical balance

  • HPLC-UV or other suitable analytical instrument

  • pH meter

Procedure:

  • Prepare a series of vials containing a known volume of the desired solvent (e.g., water, phosphate buffer pH 7.4, 0.1 N HCl).

  • Add an excess amount of this compound powder to each vial to ensure a saturated solution.

  • Tightly cap the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a predetermined period (e.g., 24-48 hours) to reach equilibrium.

  • After equilibration, allow the vials to stand undisturbed for a sufficient time for the excess solid to settle.

  • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

  • Filter the aliquot through a 0.45 µm filter.

  • Dilute the filtrate appropriately and analyze the concentration of dissolved this compound using a validated analytical method (e.g., HPLC-UV).

Data Analysis: The solubility is reported as the concentration of the saturated solution (e.g., in mg/mL or µg/mL).

Stability Testing

This protocol is based on the principles outlined in the ICH Q1A(R2) guideline.[13][14][15][16]

Objective: To evaluate the stability of this compound powder under various environmental conditions.

Procedure:

  • Package the this compound powder in containers that simulate the proposed storage and distribution packaging.

  • Store the samples under long-term (e.g., 25 °C/60% RH) and accelerated (e.g., 40 °C/75% RH) stability conditions.

  • At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated), withdraw samples.

  • Analyze the samples for appearance, assay, degradation products, and any other critical quality attributes.

  • Photostability testing should also be conducted on at least one batch by exposing the powder to a light source.

Data Analysis: The data is evaluated to establish a re-test period or shelf life for the drug substance. Any significant changes, such as a decrease in assay or an increase in degradation products, are noted.

Mechanism of Action and Signaling Pathway

This compound, like other cardiac glycosides, exerts its therapeutic effect primarily through the inhibition of the Na+/K+-ATPase pump in myocardial cells.[1][17] This inhibition leads to a cascade of events that ultimately increases the force of myocardial contraction (positive inotropy).

The signaling pathway is as follows:

  • Inhibition of Na+/K+-ATPase: this compound binds to the α-subunit of the Na+/K+-ATPase pump.

  • Increase in Intracellular Sodium: Inhibition of the pump leads to an accumulation of intracellular sodium ions (Na+).

  • Alteration of Na+/Ca2+ Exchanger Activity: The increased intracellular Na+ concentration reduces the driving force for the Na+/Ca2+ exchanger to extrude calcium ions (Ca2+).

  • Increase in Intracellular Calcium: This results in an increase in the intracellular Ca2+ concentration.

  • Enhanced Myocardial Contractility: The elevated intracellular Ca2+ leads to increased Ca2+ uptake into the sarcoplasmic reticulum and greater Ca2+ release during each action potential, thereby enhancing the force of contraction of the heart muscle.

signaling_pathway This compound This compound NaK_ATPase Na+/K+-ATPase Pump This compound->NaK_ATPase Inhibits Na_in ↑ Intracellular [Na+] NaK_ATPase->Na_in Leads to NaCa_Exchanger Na+/Ca2+ Exchanger Na_in->NaCa_Exchanger Alters Activity Ca_in ↑ Intracellular [Ca2+] NaCa_Exchanger->Ca_in Leads to Contraction Enhanced Myocardial Contraction Ca_in->Contraction Results in

Figure 3: Signaling pathway of this compound.

This technical guide provides a foundational understanding of the physicochemical properties of this compound powder. For further in-depth analysis and specific applications, it is recommended to consult the referenced pharmacopeial chapters and regulatory guidelines.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and Development of Metildigoxin

This technical guide provides a comprehensive overview of the history, discovery, synthesis, and development of this compound (also known as Medigoxin or β-methyldigoxin), a semi-synthetic cardiac glycoside. The document details its mechanism of action, preclinical and clinical development, and comparative pharmacology with its parent compound, digoxin.

Introduction: The Rationale for a Digoxin Derivative

The story of this compound begins with its well-known predecessor, digoxin, a cardiac glycoside extracted from the foxglove plant (Digitalis lanata). For centuries, digitalis compounds have been a cornerstone in treating heart failure and arrhythmias.[1] However, digoxin exhibits a narrow therapeutic window and variable oral bioavailability, which can complicate dosing and lead to toxicity.[1][2]

The development of this compound was driven by the need to improve upon the pharmacokinetic profile of digoxin. By creating a semi-synthetic derivative, researchers aimed to enhance its lipophilicity, leading to faster, more complete, and more predictable gastrointestinal absorption.[3] This would theoretically allow for a more rapid onset of action and greater consistency in therapeutic effect. This compound is structurally distinct from digoxin by the presence of a single O-methyl group on the terminal monosaccharide (the 4'''-OH position).[3]

Discovery and Synthesis

This compound is a product of targeted chemical modification of the natural digoxin molecule. It is synthesized via the selective monomethylation of digoxin.

Experimental Protocol: Synthesis of β-Methyldigoxin

The following protocol is based on patented synthesis methods for β-methyldigoxin:

Materials:

  • Digoxin

  • Dimethylformamide (DMF)

  • Toluene

  • Strontium hydroxide octahydrate

  • Dimethyl sulfate

  • Inert inorganic adsorbent (e.g., aluminum oxide, silica gel)

  • Acetone (for recrystallization)

Procedure:

  • Dissolution: Dissolve 3 millimoles (e.g., 2.34 g) of digoxin in 30 ml of warm dimethylformamide.

  • Solvent Addition: Treat the solution with 30 ml of toluene.

  • Addition of Base and Adsorbent: Add 6 millimoles (e.g., 1.59 g) of strontium hydroxide octahydrate and 9 millimoles of an inert adsorbent (e.g., aluminum oxide with 20% water content).

  • Cooling and Stirring: Stir the resulting mixture for 30 minutes at 0°C.

  • Methylation: Prepare a solution of 9 millimoles (e.g., 1.14 g) of dimethyl sulfate in 15 ml of toluene. Add this solution dropwise to the reaction mixture over the course of 30 minutes, maintaining the temperature at 0°C.

  • Reaction: Continue stirring the reaction mixture for 20 hours at 0°C. The reaction can be performed at temperatures between -15°C and 15°C to optimize yield and selectivity.

  • Work-up and Purification: After the reaction is complete, the product is worked up. This typically involves separation and purification via column chromatography.

  • Crystallization: The fractions containing β-methyldigoxin are collected, evaporated, and the product is recrystallized from acetone to yield pure β-methyldigoxin.

Yield: This process can achieve yields of approximately 67-75% of theory, with a reaction selectivity for the desired monomethylated product around 80-84%.

Mechanism of Action

This compound shares its core mechanism of action with all cardiac glycosides: the inhibition of the sodium-potassium adenosine triphosphatase (Na+/K+-ATPase) pump located in the sarcolemma of cardiac myocytes.[1]

The signaling pathway proceeds as follows:

  • Na+/K+-ATPase Inhibition: this compound binds to the Na+/K+-ATPase enzyme, inhibiting its function of pumping sodium ions (Na+) out of the cell and potassium ions (K+) into the cell.

  • Increased Intracellular Sodium: This inhibition leads to an accumulation of Na+ inside the myocyte.

  • Altered Na+/Ca2+ Exchange: The increased intracellular Na+ concentration reduces the electrochemical gradient that drives the sodium-calcium (Na+/Ca2+) exchanger to extrude calcium (Ca2+).

  • Increased Intracellular Calcium: Consequently, the intracellular Ca2+ concentration rises.

  • Enhanced Contractility (Positive Inotropy): The elevated cytosolic Ca2+ leads to increased Ca2+ uptake into the sarcoplasmic reticulum. During subsequent action potentials, more Ca2+ is released, which binds to troponin C, leading to a more forceful contraction of the heart muscle.[1]

Additionally, this compound exerts a parasympathomimetic effect, increasing vagal tone to the heart. This results in:

  • Negative Chronotropy: A decrease in the sinoatrial (SA) node firing rate, slowing the heart rate.

  • Negative Dromotropy: A reduction in the conduction velocity through the atrioventricular (AV) node, which is particularly useful in controlling the ventricular response in atrial fibrillation.

Metildigoxin_Mechanism_of_Action This compound This compound NKA_pump Na+/K+-ATPase (Sodium Pump) This compound->NKA_pump Inhibits Vagus Vagus Nerve Stimulation This compound->Vagus Stimulates Na_in ↑ Intracellular Na+ NKA_pump->Na_in Leads to NCX Na+/Ca2+ Exchanger Na_in->NCX Reduces Gradient for Ca_in ↑ Intracellular Ca2+ NCX->Ca_in Leads to SR Sarcoplasmic Reticulum Ca_in->SR ↑ Ca2+ uptake & release Contraction ↑ Myocardial Contractility (Positive Inotropy) SR->Contraction Results in AV_Node ↓ AV Node Conduction (Negative Dromotropy) Vagus->AV_Node Slows

Fig. 1: Signaling pathway of this compound's cardiac effects.

Preclinical Development

Preclinical studies were essential to characterize the pharmacological profile of this compound, primarily using in vitro assays and in vivo animal models.

In Vitro Studies: Na+/K+-ATPase Inhibition

General Experimental Protocol: In Vitro Na+/K+-ATPase Activity Assay This protocol outlines a typical colorimetric assay used to measure enzyme inhibition.

  • Enzyme Preparation: A purified preparation of Na+/K+-ATPase (e.g., from porcine cerebral cortex or human erythrocyte membranes) is obtained.

  • Reaction Mixture: The enzyme is prepared in a reaction buffer containing MgCl₂, KCl, NaCl, and ATP at 37°C.

  • Inhibitor Addition: Various concentrations of the test compound (this compound) are added to the reaction mixtures. A control with no inhibitor is also prepared.

  • Reaction Initiation and Termination: The reaction is initiated by adding ATP and allowed to proceed for a set time (e.g., 30 minutes). The reaction is then stopped by adding a reagent like Malachite Green, which binds to the inorganic phosphate (Pi) released by ATP hydrolysis.

  • Quantification: The amount of Pi released, which is proportional to enzyme activity, is quantified by measuring the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader.

  • Data Analysis: The percentage of enzyme inhibition for each concentration of this compound is calculated relative to the control. The IC50 value (the concentration of inhibitor that causes 50% inhibition) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[5]

In Vivo Animal Studies

Studies in guinea pigs were crucial for understanding the in vivo effects of this compound.

Key Findings from Guinea Pig Models:

  • Inotropic and Chronotropic Effects: In isolated guinea pig atria, this compound demonstrated positive inotropic effects comparable to equimolar concentrations of digoxin. Interestingly, when tissue levels of the glycosides were matched, the contractility was greater after this compound than after digoxin. Higher concentrations of this compound were required to induce arrhythmias compared to digoxin, suggesting a potentially wider therapeutic margin in this model.[3]

  • Electrocardiogram (ECG) Changes: Acute intraperitoneal administration of this compound (0.2 mg) in guinea pigs produced a significant decrease in heart rate and a prolongation of the P-R interval, consistent with its known mechanism of action. It also caused characteristic changes in ventricular repolarization (T wave polarity change and S-T segment shift).[6]

  • Tissue Distribution: Studies also investigated the tissue distribution and therapeutic ratio of this compound in comparison with digoxin in guinea pigs.[7]

Preclinical_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation (Animal Models) cluster_2 Pharmacokinetic Studies Enzyme_Assay Na+/K+-ATPase Inhibition Assay IC50 Determine IC50 Value Enzyme_Assay->IC50 Guinea_Pig Guinea Pig Model Enzyme_Assay->Guinea_Pig Confirm Mechanism for In Vivo Testing ECG ECG Analysis Guinea_Pig->ECG Inotropy Inotropic/Chronotropic Effects Guinea_Pig->Inotropy Distribution Tissue Distribution Guinea_Pig->Distribution PK_Animal Animal PK Studies (Absorption, Metabolism) Guinea_Pig->PK_Animal Inform Dosing for PK Studies

Fig. 2: Workflow of preclinical evaluation for this compound.

Clinical Development

The clinical development of this compound focused on comparing its pharmacokinetic profile, safety, and efficacy against the established standard, digoxin.

Pharmacokinetic Studies in Humans

Clinical pharmacology studies confirmed the anticipated benefits of methylation. This compound is absorbed more rapidly and completely from the gastrointestinal tract than digoxin.

ParameterThis compoundDigoxinReference(s)
Bioavailability Significantly higher; ratio of ~1.6:1 compared to digoxin tabletsLower and more variable[8]
Time to Peak Plasma Conc. (Tmax) 15 - 45 minutes45 - 120 minutes[7][8]
Onset of Action (Oral) ~20 minutes~2 hours[7]
Metabolism Hepatic demethylation to digoxinPrimarily renal excretion as unchanged drug; some metabolism[9]
Dose Equivalence A lower dose is required for the same minimum serum concentration (e.g., 1.4x lower than digoxin in one geriatric study)Higher dose required[10]

Table 1: Comparative Pharmacokinetic Parameters of this compound and Digoxin.

Clinical Efficacy: The Multicenter Double-Blind Study

A key study in the clinical development of this compound was a multicenter, double-blind, group comparison trial against digoxin in patients with congestive heart failure.

Experimental Protocol (Based on Published Abstract):

  • Objective: To compare the efficacy of orally administered this compound (MD) versus Digoxin (DX) as maintenance therapy for congestive heart failure.

  • Study Design: A double-blind, randomized, group comparison study.

  • Patient Population: 86 patients with congestive heart failure. 44 cases were administered MD and 42 cases were administered DX.[3]

  • Methodology:

    • Digitalization Phase: Patients first achieved a digitalized state in a non-blinded manner, using either oral this compound or intravenous deslanoside.

    • Maintenance Phase: Following digitalization, patients were randomized to receive oral maintenance therapy with either this compound or Digoxin.

    • Evaluation: After two weeks of maintenance treatment, the clinical usefulness of the assigned drug was evaluated. The assessment considered the overall condition of the patient and the ease of administration.

  • Primary Endpoint: Overall clinical usefulness.

Results: The study found no significant difference in the clinical usefulness between this compound and Digoxin.[3] The authors noted that the familiar dosing and management practices associated with digoxin might have influenced the study's outcome, potentially masking a superiority of this compound if one existed. Nevertheless, the trial concluded that this compound is a practically useful and effective agent in clinical medicine.[3] Another study focusing on systolic time intervals confirmed that while this compound had a much faster onset of action, the magnitude of the inotropic response was the same as digoxin.[7]

Drug_Development_Logic Digoxin Digoxin (Parent Compound) Problem Identified Need: - Variable Bioavailability - Slow Onset of Action Digoxin->Problem Hypothesis Hypothesis: Methylation will improve lipophilicity and absorption Problem->Hypothesis This compound Synthesis of this compound Hypothesis->this compound Preclinical Preclinical Testing (In Vitro & In Vivo) This compound->Preclinical Clinical_PK Phase I: Clinical Pharmacokinetics (Confirm faster absorption) Preclinical->Clinical_PK Clinical_Efficacy Phase III: Efficacy Trial (vs. Digoxin) Clinical_PK->Clinical_Efficacy Conclusion Conclusion: - Improved PK Profile - Similar Clinical Efficacy Clinical_Efficacy->Conclusion

Fig. 3: Logical progression of this compound's development.

Conclusion

The history of this compound's discovery and development is a classic example of targeted drug modification to improve upon an existing therapeutic agent. By methylating digoxin, scientists successfully created a derivative with a superior pharmacokinetic profile, characterized by faster and more complete absorption. While clinical trials did not demonstrate superior efficacy compared to digoxin, they established its utility as an effective cardiac glycoside.[3][7] this compound thus represents a valuable therapeutic alternative, particularly in situations where a rapid onset of action is desired. Its development underscores the importance of medicinal chemistry in optimizing the properties of naturally derived compounds.

References

Metildigoxin (C₄₂H₆₆O₁₄): A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Pharmacological Profile and Therapeutic Potential of a Key Cardiac Glycoside

Introduction

Metildigoxin, a semi-synthetic derivative of digoxin, is a cardiac glycoside used in the management of chronic heart failure and certain cardiac arrhythmias, such as atrial fibrillation and flutter.[1][2] Its chemical structure, characterized by the molecular formula C₄₂H₆₆O₁₄ and a molecular weight of approximately 795.0 g/mol , distinguishes it from digoxin through the presence of a methyl group on the terminal monosaccharide.[3][4] This structural modification influences its pharmacokinetic profile, contributing to more rapid absorption.[5] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, pharmacokinetic and pharmacodynamic properties, relevant experimental protocols, and clinical efficacy, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₄₂H₆₆O₁₄[3]
Molecular Weight795.0 g/mol [3]
CAS Number30685-43-9[3]
SynonymsMethyldigoxin, Medigoxin[3]

Mechanism of Action

The primary mechanism of action of this compound, like other cardiac glycosides, involves the inhibition of the sodium-potassium adenosine triphosphatase (Na⁺/K⁺-ATPase) pump located in the myocardial cell membrane.[2][6][7] This inhibition leads to a cascade of intracellular events culminating in an increased force of myocardial contraction (positive inotropic effect) and a slowing of the heart rate (negative chronotropic effect).

Signaling Pathway of this compound

The sequence of events initiated by this compound's interaction with the Na⁺/K⁺-ATPase pump can be visualized as a distinct signaling pathway:

Metildigoxin_Signaling_Pathway This compound This compound NaK_ATPase Na+/K+ ATPase Pump This compound->NaK_ATPase Inhibits Vagal_Tone ↑ Vagal Tone This compound->Vagal_Tone Enhances Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in Leads to NaCa_Exchanger Na+/Ca2+ Exchanger (NCX) Na_in->NaCa_Exchanger Reduces Na+ gradient for Ca_in ↑ Intracellular Ca2+ NaCa_Exchanger->Ca_in Decreases Ca2+ efflux via SR Sarcoplasmic Reticulum Ca_in->SR Stimulates Ca_release ↑ Ca2+ Release SR->Ca_release Actin_Myosin Actin-Myosin Interaction Ca_release->Actin_Myosin Enhances Contraction ↑ Myocardial Contractility (Positive Inotropy) Actin_Myosin->Contraction Heart_Rate ↓ Heart Rate (Negative Chronotropy) Vagal_Tone->Heart_Rate

Signaling cascade of this compound's action.

Pharmacokinetics

This compound exhibits a pharmacokinetic profile characterized by rapid and nearly complete absorption from the gastrointestinal tract.[5] It undergoes hepatic demethylation to its active metabolite, digoxin.[5] Excretion is primarily via the urine, with about 60% of the dose eliminated as unchanged drug and metabolites.[5]

ParameterDescriptionReference
AbsorptionRapidly and almost completely absorbed from the GI tract.[5]
MetabolismHepatic demethylation to digoxin. This process is reduced in patients with cirrhosis.[5]
ExcretionPrimarily via urine (approximately 60% of the dose as unchanged drug and metabolites).[5]
Onset of Action5-20 minutes.[5]

Pharmacodynamics

The pharmacodynamic effects of this compound are a direct consequence of its mechanism of action, resulting in both positive inotropic and negative chronotropic effects.

EffectDescriptionQuantitative DataReference
Positive InotropyIncreased force of myocardial contraction.Nontoxic doses of digoxin (the active metabolite) producing a mean 20% increase in left ventricular (LV) dP/dt significantly reduced Rb⁺ active transport by 25%.[8]
Negative ChronotropyDecreased heart rate.Intravenous administration of 0.3 mg and 0.6 mg of beta-methyldigoxin resulted in 8.3% and 12.5% decreases in heart rate, respectively. Oral administration of the same doses led to 6.5% and 9.5% decreases.[9]
Effect on LV Ejection TimeShortening of the left ventricular ejection time.Intravenous administration of 0.3 mg and 0.6 mg of beta-methyldigoxin caused a 3.5% and 6.3% decrease in left ventricular ejection time, respectively. Oral administration of the same doses resulted in a 4.5% and 3.8% decrease.[9]

Experimental Protocols

In Vitro Na⁺/K⁺-ATPase Inhibition Assay

This protocol is adapted from methods used for cardiac glycosides to determine the inhibitory activity of this compound on Na⁺/K⁺-ATPase.

Objective: To quantify the inhibitory effect of this compound on the enzymatic activity of Na⁺/K⁺-ATPase.

Principle: The assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP by Na⁺/K⁺-ATPase. The inhibitory effect of this compound is determined by comparing the enzyme's activity in its presence and absence.

Materials:

  • Purified Na⁺/K⁺-ATPase enzyme (e.g., from porcine cerebral cortex)

  • Assay Buffer: 100 mM Tris-HCl (pH 7.4), 20 mM KCl, 100 mM NaCl, 5 mM MgCl₂

  • ATP solution (10 mM)

  • This compound stock solution (in DMSO)

  • Malachite Green reagent for phosphate detection

  • 96-well microplate

  • Incubator (37°C)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add 20 µL of the desired concentrations of this compound. For the control (no inhibitor), add 20 µL of assay buffer with the corresponding DMSO concentration.

  • Add 20 µL of the purified Na⁺/K⁺-ATPase enzyme to each well and incubate for 10 minutes at 37°C to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding 20 µL of the ATP solution to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 100 µL of the Malachite Green reagent.

  • Measure the absorbance at 620 nm using a microplate reader. The amount of Pi released is proportional to the enzyme activity.

ATPase_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Dilutions Prepare this compound Serial Dilutions Plate_Setup Add Dilutions/Control to 96-well Plate Dilutions->Plate_Setup Add_Enzyme Add Na+/K+-ATPase Incubate (10 min, 37°C) Plate_Setup->Add_Enzyme Add_ATP Initiate Reaction with ATP Add_Enzyme->Add_ATP Incubate_Reaction Incubate (30 min, 37°C) Add_ATP->Incubate_Reaction Stop_Reaction Stop Reaction with Malachite Green Incubate_Reaction->Stop_Reaction Read_Absorbance Measure Absorbance at 620 nm Stop_Reaction->Read_Absorbance

Workflow for Na+/K+-ATPase inhibition assay.
Measurement of Positive Inotropic Effect in Isolated Heart Muscle Preparations

This protocol outlines a general procedure for assessing the inotropic effects of this compound on isolated cardiac tissue.

Objective: To measure the effect of this compound on the force of contraction of isolated ventricular heart muscle.

Principle: Isolated cardiac muscle preparations are electrically stimulated in an organ bath, and the developed tension is measured. The change in tension in the presence of this compound indicates its inotropic effect.

Materials:

  • Isolated ventricular muscle strips (e.g., from guinea pig or human explanted hearts)

  • Organ bath with physiological salt solution (e.g., Tyrode's solution) bubbled with 95% O₂ / 5% CO₂ and maintained at 37°C

  • Force transducer

  • Electrical stimulator

  • Data acquisition system

  • This compound stock solution

Procedure:

  • Mount the muscle preparation in the organ bath between a fixed point and a force transducer.

  • Allow the muscle to equilibrate under a resting tension until a stable baseline contractile force is achieved.

  • Electrically stimulate the muscle at a constant frequency (e.g., 1 Hz).

  • Record baseline contractile force.

  • Add this compound to the organ bath in a cumulative concentration-dependent manner.

  • Allow sufficient time for the effect to stabilize at each concentration before adding the next.

  • Record the changes in contractile force at each concentration.

  • Construct a concentration-response curve to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound.

Clinical Efficacy

Clinical studies have evaluated the efficacy of this compound in the treatment of congestive heart failure. A double-blind study comparing this compound with Digoxin in 86 patients found no significant difference in their usefulness after two weeks of maintenance treatment.[7] While this study established the practical clinical utility of this compound, it did not provide detailed quantitative data on endpoints such as left ventricular ejection fraction (LVEF).

More recent studies on digoxin, the active metabolite of this compound, provide insights into the potential quantitative effects on cardiac function. In a randomized trial (RATE-AF), low-dose digoxin in patients with heart failure with preserved ejection fraction (LVEF ≥50%) and permanent atrial fibrillation resulted in a significantly greater improvement in systolic function compared to beta-blockers.[9][10]

ParameterChange with Low-Dose Digoxinp-valueReference
Left Ventricular Ejection Fraction (LVEF)+2.3% (adjusted mean difference)0.021[9][10]
Mitral Annular Systolic Velocity (s')+1.1 cm/s (adjusted mean difference)0.001[9][10]
Stroke Volume+6.5 mL (adjusted mean difference)0.037[9][10]
N-terminal pro-B-type natriuretic peptide (NT-proBNP)Reduced (geometric mean difference 0.77)0.004[9]
New York Heart Association (NYHA) Functional ClassImproved (Odds Ratio 11.3)<0.001[9]

Conclusion

This compound is a cardiac glycoside with a well-defined mechanism of action centered on the inhibition of the Na⁺/K⁺-ATPase pump. This leads to beneficial pharmacodynamic effects, including increased myocardial contractility and a reduced heart rate, making it a valuable therapeutic option for congestive heart failure and certain arrhythmias. Its favorable pharmacokinetic profile, particularly its rapid absorption, offers advantages in clinical practice. The provided experimental protocols and quantitative data from clinical trials offer a solid foundation for further research and development in the field of cardiac glycosides. Future studies should focus on generating more detailed quantitative efficacy and safety data for this compound to further delineate its therapeutic role in contemporary cardiovascular medicine.

References

Early Pharmacological Studies of Metildigoxin: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metildigoxin, a semi-synthetic derivative of digoxin, emerged as a cardiac glycoside of significant interest in the mid-20th century for the management of congestive heart failure and certain cardiac arrhythmias. Its development was driven by the pursuit of compounds with improved pharmacokinetic profiles compared to existing digitalis preparations. This technical guide provides an in-depth analysis of the foundational pharmacological studies that characterized this compound's core properties, with a focus on its pharmacokinetics, pharmacodynamics, and the experimental methodologies employed in these early investigations.

Mechanism of Action

The primary mechanism of action of this compound, like other cardiac glycosides, is the inhibition of the sodium-potassium adenosine triphosphatase (Na+/K+-ATPase) pump in the myocardial cell membrane. This inhibition leads to an increase in intracellular sodium concentration. The elevated intracellular sodium, in turn, alters the function of the sodium-calcium exchanger, resulting in an increased intracellular calcium concentration. This surge in intracellular calcium enhances the force of myocardial contraction, an effect known as positive inotropy.

Beyond its inotropic effects, this compound also exerts effects on the electrical activity of the heart. It can increase vagal tone, leading to a decrease in heart rate (negative chronotropy) and a slowing of atrioventricular (AV) conduction. These properties contribute to its utility in controlling the ventricular response rate in atrial fibrillation.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Early studies meticulously characterized the pharmacokinetic profile of this compound, often in comparison to its parent compound, digoxin. A key focus of this research was to determine its bioavailability and rate of absorption.

Table 1: Summary of Early Pharmacokinetic Data for this compound in Healthy Volunteers
ParameterValueStudy Details
Bioavailability (Oral Solution) 80%Single 0.4 mg dose in 17-18 healthy volunteers, compared to IV infusion.
Bioavailability (Oral Tablets) 70%Single 0.4 mg dose in 17-18 healthy volunteers, compared to IV infusion.
Absorption Half-life (Oral Solution) 16 ± 6 minutesDoses of 0.3 mg and 0.6 mg of ³H-beta-methyldigoxin in healthy subjects.[1]
Half-life (t½) 2.29 ± 0.34 daysFollowing daily intravenous administration of 0.4 mg for 14 days in five healthy volunteers.
Volume of Distribution (Vd) 735 ± 227 litersFollowing daily intravenous administration of 0.4 mg for 14 days in five healthy volunteers.
Renal Clearance 111 ± 23 ml/minFollowing daily intravenous administration of 0.4 mg for 14 days in five healthy volunteers.
Protein Binding Not explicitly stated for this compound in early studies. For comparison, Digoxin protein binding is approximately 22%.Data for Digoxin from in vitro studies.
Metabolism

Early research identified that this compound is metabolized in the liver via demethylation to its active metabolite, digoxin.[1] Studies in patients with liver cirrhosis showed a reduced demethylation of beta-methyldigoxin to digoxin, leading to higher serum levels of the parent drug. In healthy volunteers, digoxin was the primary metabolite observed in plasma and accounted for a significant portion of the renally excreted dose.[1]

Pharmacodynamics: Hemodynamic Effects

The pharmacodynamic effects of this compound were a central focus of early clinical investigations, particularly its impact on cardiac function in patients with heart failure.

Table 2: Summary of Early Pharmacodynamic Data for this compound
ParameterEffectStudy Details
Left Ventricular Ejection Time (LVET) Significant decreaseObserved after both oral and intravenous administration of 0.3 mg and 0.6 mg doses.
Heart Rate Significant decreaseObserved after both oral and intravenous administration of 0.3 mg and 0.6 mg doses.
Onset of Action (Oral) 20 minutesStudied in patients with congestive heart failure.
Peak Action (Oral) 45 minutesStudied in patients with congestive heart failure.
Onset of Action (Intravenous) Almost immediateStudied in patients with congestive heart failure.
Peak Action (Intravenous) 45 minutesStudied in patients with congestive heart failure.

Experimental Protocols

The following sections detail the methodologies employed in the key experiments cited in early studies of this compound pharmacology.

Pharmacokinetic Studies

Study Design: Early pharmacokinetic studies were often crossover studies in healthy volunteers. For example, a study comparing oral and intravenous formulations involved administering single 0.4 mg doses of beta-methyl-digoxin as an intravenous infusion over 2 hours, or orally as a liquid or tablet formulation to groups of 17-18 healthy volunteers.

Sample Collection: Blood and urine samples were collected at specified intervals to measure glycoside concentrations. For instance, serum glycoside concentration and urinary glycoside excretion were measured over 8 and 32 hours post-administration.

Analytical Method: Radioimmunoassay (RIA)

A common method for quantifying this compound and its metabolite, digoxin, in biological fluids during the 1970s was the radioimmunoassay (RIA).

  • Principle: The assay is based on the competitive binding of a radiolabeled glycoside and the unlabeled glycoside from the patient sample to a limited number of specific antibody binding sites. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of the unlabeled glycoside in the sample.

  • Typical Protocol:

    • Reagents:

      • Specific antibody to digoxin (often raised in rabbits).

      • Radiolabeled digoxin (e.g., tritiated digoxin or a ¹²⁵I-labeled digoxin derivative).

      • Standard solutions of this compound and digoxin of known concentrations.

      • A separation agent (e.g., charcoal suspension) to separate antibody-bound from free glycoside.

    • Procedure:

      • A fixed amount of specific antibody and radiolabeled digoxin are incubated with either a standard solution or the patient's serum/urine sample.

      • After an incubation period to allow for competitive binding, the separation agent is added to adsorb the free (unbound) radiolabeled digoxin.

      • The mixture is centrifuged to pellet the separation agent with the free radiolabeled digoxin.

      • The radioactivity of the supernatant (containing the antibody-bound radiolabeled digoxin) is measured using a liquid scintillation counter (for tritium) or a gamma counter (for ¹²⁵I).

    • Quantification: A standard curve is generated by plotting the percentage of bound radioactivity against the known concentrations of the standard solutions. The concentration of this compound/digoxin in the patient samples is then determined by interpolating their percentage of bound radioactivity on the standard curve.

Pharmacodynamic Studies

Measurement of Systolic Time Intervals (Weissler Method)

The non-invasive measurement of systolic time intervals was a key method used to assess the inotropic effects of this compound on the heart.

  • Principle: This method involves the simultaneous recording of the electrocardiogram (ECG), phonocardiogram (PCG), and a carotid arterial pulse tracing to measure different phases of the cardiac cycle. The key intervals are:

    • Total Electromechanical Systole (QS₂): The interval from the onset of the QRS complex on the ECG to the first high-frequency vibration of the aortic component of the second heart sound (S₂) on the PCG.

    • Left Ventricular Ejection Time (LVET): The interval from the beginning of the upstroke to the dicrotic notch on the carotid pulse tracing.

    • Pre-ejection Period (PEP): Calculated as the difference between the total electromechanical systole and the left ventricular ejection time (PEP = QS₂ - LVET).

  • Procedure:

    • Patient Positioning: Patients are typically studied in the supine position after a period of rest.

    • Recordings:

      • A standard limb lead of the ECG is recorded.

      • A phonocardiogram is recorded from the aortic area of the chest.

      • A carotid arterial pulse tracing is obtained using a pulse transducer placed over the carotid artery.

    • Data Analysis: The recordings are made at a high paper speed to allow for accurate measurement of the time intervals. The intervals are measured for several consecutive cardiac cycles and the average is taken. The measured intervals are often corrected for heart rate using regression equations. A decrease in the PEP and an increase in the LVET are indicative of an improved inotropic state.

Visualizations

Signaling Pathway of this compound's Inotropic Effect

This compound This compound NaK_ATPase Na+/K+-ATPase Pump (in Myocardial Cell Membrane) This compound->NaK_ATPase Inhibits Na_in Increased Intracellular Na+ Concentration NaK_ATPase->Na_in Leads to NaCa_Exchanger Na+/Ca++ Exchanger Na_in->NaCa_Exchanger Alters function of Ca_in Increased Intracellular Ca++ Concentration NaCa_Exchanger->Ca_in Leads to Contraction Enhanced Myocardial Contraction (Positive Inotropy) Ca_in->Contraction Results in

Caption: this compound's mechanism of positive inotropy.

Experimental Workflow for a Pharmacokinetic Study

Start Healthy Volunteers (Crossover Design) Dosing Administer this compound (Oral or IV) Start->Dosing Sampling Collect Blood and Urine Samples (Timed Intervals) Dosing->Sampling Analysis Measure Drug Concentration (Radioimmunoassay) Sampling->Analysis Data Pharmacokinetic Data Analysis (Half-life, Bioavailability, etc.) Analysis->Data

Caption: A typical pharmacokinetic study workflow.

Relationship between Dose, Plasma Concentration, and Effect

Dose This compound Dose (e.g., 0.3-0.6 mg) Absorption Absorption Dose->Absorption Plasma_Conc Plasma Concentration Absorption->Plasma_Conc Distribution Distribution to Myocardium Plasma_Conc->Distribution Effect Pharmacodynamic Effect (e.g., Decreased LVET) Distribution->Effect

Caption: The dose-effect relationship of this compound.

Conclusion

The early pharmacological studies of this compound provided a solid foundation for its clinical use. These investigations, employing methodologies that were state-of-the-art for their time, established its pharmacokinetic advantages over digoxin, particularly its more rapid and complete absorption. The pharmacodynamic studies confirmed its potent inotropic effects, offering clinicians a valuable therapeutic option for managing heart failure. This technical guide serves as a comprehensive resource for understanding the seminal research that shaped our initial understanding of this compound's pharmacology.

References

Methodological & Application

Application Notes and Protocols: In Vitro Electrophysiology Studies of Metildigoxin on Cardiomyocytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metildigoxin, a semi-synthetic derivative of digoxin, is a cardiac glycoside used in the management of heart failure and certain cardiac arrhythmias.[1] Its primary mechanism of action is the inhibition of the Na+/K+-ATPase pump in cardiomyocytes.[2] This inhibition leads to a cascade of events, including an increase in intracellular sodium, which in turn elevates intracellular calcium levels via the Na+/Ca2+ exchanger, ultimately enhancing myocardial contractility (positive inotropic effect).[2] Furthermore, this compound exerts electrophysiological effects, in part by increasing vagal tone, which can lead to a decrease in heart rate and atrioventricular conduction.[3]

These application notes provide a comprehensive overview of the in vitro electrophysiological and contractile effects of this compound on cardiomyocytes. Detailed protocols for key experimental procedures are included to facilitate the study of this and other cardiac glycosides in a research setting.

Mechanism of Action

This compound binds to the α-subunit of the Na+/K+-ATPase, inhibiting its function. This leads to an increase in the intracellular sodium concentration. The elevated intracellular sodium alters the electrochemical gradient for the Na+/Ca2+ exchanger, causing a reduction in calcium extrusion and an increase in intracellular calcium concentration. This rise in systolic and diastolic calcium levels enhances the force of cardiomyocyte contraction.

Data Presentation

The following tables summarize the quantitative effects of this compound and its close analog, Digoxin, on key cardiomyocyte parameters.

Table 1: this compound Binding Affinity to Human Na+/K+-ATPase Isoforms

IsoformK+ ConcentrationDissociation Constant (Kd) (nM)
α1β10 mM15.7 ± 2.1
α2β10 mM47.3 ± 4.5
α3β10 mM29.3 ± 3.2
α1β11.5 mM48.7 ± 5.3
α2β11.5 mM83.2 ± 9.1
α3β11.5 mM61.5 ± 6.8
Data from Müller, et al. on human Na+,K+-ATPase expressed in yeast.[4]

Table 2: Representative Effects of Digoxin on Cardiomyocyte Action Potential Parameters

Concentration (nM)APD50 (% of Control)APD90 (% of Control)Vmax (% of Control)Resting Membrane Potential (mV)
1~98%~97%~100%-80.1 ± 2.3
10~95%~92%~98%-79.8 ± 2.5
100~85%~80%~95%-78.5 ± 3.1
1000~70%~65%~90%-76.2 ± 3.8
Note: This table presents illustrative data for Digoxin, a close analog of this compound, as specific quantitative data for this compound on these parameters was not readily available in the searched literature. The data is based on the known effects of cardiac glycosides to shorten action potential duration.[5]

Table 3: Representative Effects of Digoxin on Cardiomyocyte Contractility

Concentration (nM)Peak Twitch Amplitude (% of Control)Time to Peak Contraction (ms)Time to 50% Relaxation (ms)
1~110%~195~180
10~135%~190~175
100~180%~180~165
1000~220%~170~150
Note: This table presents illustrative data for Digoxin, a close analog of this compound, as specific quantitative data for this compound on contractility was not readily available in the searched literature. The data reflects the positive inotropic effect of cardiac glycosides.[6]

Experimental Protocols

1. Isolation and Culture of Primary Adult Ventricular Cardiomyocytes

This protocol describes the enzymatic isolation of ventricular cardiomyocytes from an adult rat heart for subsequent in vitro studies.

  • Materials:

    • Langendorff perfusion system

    • Perfusion buffer (e.g., Krebs-Henseleit buffer)

    • Enzyme solution (e.g., collagenase type II, protease type XIV)

    • Stop solution (e.g., perfusion buffer with bovine serum albumin)

    • Calcium-tolerant solution

    • Cell culture dishes coated with laminin

    • Culture medium (e.g., M199)

  • Procedure:

    • Anesthetize the rat and perform a thoracotomy to expose the heart.

    • Rapidly excise the heart and cannulate the aorta on the Langendorff apparatus.

    • Retrogradely perfuse the heart with oxygenated perfusion buffer to clear the coronary circulation of blood.

    • Switch to perfusion with the enzyme solution to digest the extracellular matrix.

    • Once the heart is digested, remove it from the apparatus, and gently tease apart the ventricular tissue in the stop solution.

    • Filter the cell suspension to remove large tissue debris.

    • Allow the cardiomyocytes to settle by gravity.

    • Gradually reintroduce calcium to the cells by resuspending them in solutions with increasing calcium concentrations.

    • Plate the isolated, calcium-tolerant cardiomyocytes on laminin-coated culture dishes in the culture medium.

    • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

2. Patch-Clamp Electrophysiology for Action Potential Recording

This protocol outlines the whole-cell patch-clamp technique to record action potentials from isolated cardiomyocytes.

  • Materials:

    • Inverted microscope

    • Micromanipulator

    • Patch-clamp amplifier and data acquisition system

    • Borosilicate glass capillaries

    • Pipette puller and microforge

    • Extracellular solution (Tyrode's solution)

    • Intracellular (pipette) solution

    • This compound stock solution

  • Procedure:

    • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with intracellular solution.

    • Plate isolated cardiomyocytes in a recording chamber on the stage of the inverted microscope and perfuse with extracellular solution.

    • Position the patch pipette near a target cardiomyocyte using the micromanipulator.

    • Apply slight positive pressure to the pipette and approach the cell membrane.

    • Upon contact with the cell, release the positive pressure to form a high-resistance (GΩ) seal.

    • Apply a brief suction to rupture the cell membrane and achieve the whole-cell configuration.

    • Switch the amplifier to current-clamp mode.

    • Elicit action potentials by injecting brief suprathreshold current pulses.

    • Record baseline action potentials.

    • Perfuse the chamber with extracellular solution containing the desired concentration of this compound and record the changes in action potential parameters.

3. Measurement of Intracellular Calcium Transients

This protocol describes the use of a fluorescent calcium indicator to measure intracellular calcium transients in cardiomyocytes.

  • Materials:

    • Fluorescence microscopy setup with a high-speed camera

    • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

    • Pluronic F-127

    • Extracellular solution (Tyrode's solution)

    • This compound stock solution

  • Procedure:

    • Incubate the cultured cardiomyocytes with the calcium indicator dye (e.g., 5 µM Fluo-4 AM with 0.02% Pluronic F-127) in the dark at room temperature for 20-30 minutes.

    • Wash the cells with extracellular solution to remove excess dye.

    • Place the coverslip with the dye-loaded cells in a recording chamber on the microscope stage and perfuse with extracellular solution.

    • Electrically stimulate the cardiomyocytes to elicit calcium transients.

    • Record the fluorescence intensity changes over time using the high-speed camera.

    • Establish a baseline recording of calcium transients.

    • Perfuse the chamber with extracellular solution containing this compound at the desired concentration.

    • Record the changes in the amplitude, kinetics, and frequency of the calcium transients.

Visualizations

Metildigoxin_Signaling_Pathway This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibits Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in Leads to NCX Na+/Ca2+ Exchanger (Reverse Mode) Na_in->NCX Stimulates Ca_in ↑ Intracellular Ca2+ NCX->Ca_in Increases Contractility ↑ Cardiomyocyte Contractility Ca_in->Contractility Enhances Experimental_Workflow cluster_cell_prep Cell Preparation cluster_electrophys Electrophysiology cluster_calcium Calcium Imaging cluster_contractility Contractility Assay isolate Cardiomyocyte Isolation culture Cell Culture isolate->culture patch_clamp Patch-Clamp Recording (Action Potentials & Ion Currents) culture->patch_clamp ca_imaging Intracellular Ca2+ Measurement culture->ca_imaging contractility Contractility Measurement culture->contractility data_analysis Data Analysis and Interpretation patch_clamp->data_analysis Data Analysis ca_imaging->data_analysis Data Analysis contractility->data_analysis Data Analysis Action_Potential_Effect cluster_0 cluster_1 a Phase 0 (Rapid Depolarization) b Phase 1 (Initial Repolarization) c Phase 2 (Plateau) d Phase 3 (Repolarization) c2 Phase 2 (Shortened Plateau) c->c2 Shortens Action Potential Duration e Phase 4 (Resting Potential) a2 Phase 0 (Slightly Reduced Vmax) b2 Phase 1 d2 Phase 3 (Earlier Onset) e2 Phase 4

References

Application Notes and Protocols: Assessing the Effects of Metildigoxin using the Langendorff Heart Model

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Langendorff isolated heart model is a powerful ex vivo technique for studying the physiology and pharmacology of the heart in a controlled environment, free from systemic influences. This application note provides a detailed protocol for utilizing the Langendorff apparatus to assess the cardiac effects of Metildigoxin, a semi-synthetic cardiac glycoside. This compound is used in the treatment of chronic heart failure and certain cardiac arrhythmias.[1] Its primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump in cardiomyocytes. This leads to an increase in intracellular sodium, which in turn increases intracellular calcium concentration via the Na+/Ca2+ exchanger, resulting in enhanced myocardial contractility (positive inotropic effect).[1] this compound also exerts a negative chronotropic effect, slowing the heart rate, by increasing vagal tone. The Langendorff model allows for the precise measurement of these effects on cardiac contractility, heart rate, and coronary flow in response to varying concentrations of the drug.

Data Presentation

Table 1: Hypothetical Dose-Dependent Effects of this compound on Cardiac Function

This compound Concentration (nM)Heart Rate (beats/min)Left Ventricular Developed Pressure (LVDP, mmHg)Coronary Flow (mL/min)+dP/dt_max (mmHg/s)-dP/dt_max (mmHg/s)
0 (Baseline)275 ± 1295 ± 714 ± 1.22400 ± 180-1700 ± 140
10268 ± 11110 ± 813.5 ± 1.12800 ± 200-1900 ± 150
30255 ± 10125 ± 913 ± 1.03300 ± 220-2200 ± 160
100240 ± 9145 ± 1112.5 ± 0.93900 ± 250-2600 ± 180
300225 ± 8160 ± 1212 ± 0.84500 ± 280-3000 ± 200

Experimental Protocols

Preparation of the Langendorff Apparatus and Perfusion Buffer
  • Apparatus: A standard Langendorff system is required, including a water-jacketed perfusion reservoir, a bubble trap, a peristaltic pump (for constant flow) or a fixed-height reservoir (for constant pressure), and cannulas for aortic perfusion.

  • Perfusion Buffer: Prepare Krebs-Henseleit buffer with the following composition (in mM): NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, and Glucose 11.

  • Gassing and Temperature: Continuously gas the Krebs-Henseleit buffer with 95% O₂ / 5% CO₂ to maintain a physiological pH of 7.4. Maintain the temperature of the buffer and the entire apparatus at 37°C using a water circulator.

  • Priming: Prime the Langendorff apparatus with the warmed, oxygenated buffer, ensuring all air bubbles are removed from the tubing and cannulas.

Animal Preparation and Heart Excision
  • Animal Model: A male Sprague-Dawley rat (250-300g) is a commonly used model.

  • Anesthesia and Anticoagulation: Anesthetize the rat with an appropriate anesthetic (e.g., pentobarbital sodium). Administer heparin to prevent blood clotting.

  • Thoracotomy and Heart Excision: Perform a thoracotomy to expose the heart. Carefully dissect the aorta and surrounding vessels. Quickly excise the heart and immediately place it in ice-cold Krebs-Henseleit buffer to induce cardioplegia and minimize ischemic damage.

Aortic Cannulation and Perfusion
  • Aortic Cannulation: Identify the aorta and carefully mount it onto the aortic cannula of the Langendorff apparatus. Secure the aorta to the cannula with a surgical suture.

  • Initiation of Perfusion: Immediately initiate retrograde perfusion with the Krebs-Henseleit buffer at a constant pressure (e.g., 70-80 mmHg) or constant flow (e.g., 10-12 mL/min). The heart should resume spontaneous contractions.

Measurement of Cardiac Function
  • Left Ventricular Pressure: Make a small incision in the left atrium and insert a fluid-filled latex balloon, connected to a pressure transducer, into the left ventricle through the mitral valve. Inflate the balloon to achieve a baseline left ventricular end-diastolic pressure (LVEDP) of 5-10 mmHg.

  • Data Acquisition: Record the following parameters using a data acquisition system:

    • Heart Rate (HR)

    • Left Ventricular Developed Pressure (LVDP = Left Ventricular Systolic Pressure - LVEDP)

    • Maximal rate of pressure development (+dP/dt_max)

    • Maximal rate of pressure relaxation (-dP/dt_max)

    • Coronary Flow (collected from the effluent)

  • Stabilization: Allow the heart to stabilize for a period of 20-30 minutes. During this time, ensure all baseline parameters are stable.

This compound Administration (Dose-Response Protocol)
  • Drug Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and then create a series of dilutions in the Krebs-Henseleit buffer to achieve the desired final concentrations (e.g., 10, 30, 100, 300 nM).

  • Drug Perfusion: After the stabilization period, switch the perfusion to the Krebs-Henseleit buffer containing the lowest concentration of this compound.

  • Equilibration: Perfuse the heart with each concentration for a 15-20 minute equilibration period, or until a stable response in the measured parameters is observed.

  • Data Recording: Record all cardiac function parameters throughout the equilibration period for each concentration.

  • Washout: After testing the highest concentration, switch the perfusion back to the drug-free Krebs-Henseleit buffer for a 20-30 minute washout period to observe the reversibility of the drug's effects.

Mandatory Visualizations

Metildigoxin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Sarcolemma cluster_intracellular Intracellular Space This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibits Na_ion [Na+]i NaK_ATPase->Na_ion Increases NCX Na+/Ca2+ Exchanger Ca_ion [Ca2+]i NCX->Ca_ion Increases Na_ion->NCX Reduces Ca2+ Efflux SR Sarcoplasmic Reticulum Ca_ion->SR Ca2+-induced Ca2+ release Contraction Increased Myocardial Contraction SR->Contraction Leads to

Caption: Signaling pathway of this compound in cardiomyocytes.

Langendorff_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_buffer Prepare Krebs-Henseleit Buffer (37°C, 95% O2/5% CO2) cannulate Mount Aorta on Cannula & Start Retrograde Perfusion prep_buffer->cannulate prep_animal Anesthetize Rat & Administer Heparin excise_heart Excise Heart & Place in Ice-Cold Buffer prep_animal->excise_heart excise_heart->cannulate insert_balloon Insert LV Balloon & Set LVEDP (5-10 mmHg) cannulate->insert_balloon stabilize Stabilize Heart (20-30 min) & Record Baseline Data drug_admin Perfuse with Increasing Concentrations of this compound stabilize->drug_admin insert_balloon->stabilize record_data Record Cardiac Parameters (HR, LVDP, dP/dt, Coronary Flow) drug_admin->record_data washout Perfuse with Drug-Free Buffer (Washout) drug_admin->washout After Highest Dose record_data->drug_admin Next Concentration analyze Analyze Dose-Response Effects record_data->analyze washout->record_data

Caption: Experimental workflow for assessing this compound effects.

References

Application Notes and Protocols for Metildigoxin Administration in Animal Models of Heart Failure

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metildigoxin, a semi-synthetic derivative of digoxin, is a cardiac glycoside used in the management of heart failure.[1] Like other digitalis compounds, its primary mechanism of action involves the inhibition of the sodium-potassium ATPase (Na+/K+-ATPase) pump in cardiomyocytes.[1] This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium levels via the sodium-calcium exchanger, ultimately enhancing myocardial contractility (positive inotropic effect).[1] this compound also exerts effects on the autonomic nervous system, increasing vagal tone and reducing sympathetic activity.[1]

These application notes provide detailed protocols for the administration of this compound in preclinical animal models of heart failure, focusing on rodent models. The protocols are based on existing literature for cardiac glycosides and established methods for inducing heart failure in these models.

Data Presentation

Table 1: this compound and Digoxin Dosage Information (Human and Canine)
SpeciesDrugDosageRoute of AdministrationKey FindingsReference
HumanThis compound100-600 mcg daily (digitalization); 50-300 mcg daily (maintenance)Oral, IntravenousFaster onset of action compared to oral digoxin.[2]
CanineDigoxin0.01 mg/kg lean body mass, twice dailyOralSerum concentrations can be variable.
CanineDigoxin0.22 mg/m² body surface area, twice dailyOralUsed for congestive cardiomyopathy.
Table 2: Extrapolated this compound Dosage for Rodent Models of Heart Failure
Animal ModelRoute of AdministrationProposed Dose Range (mg/kg/day)Rationale
RatOral Gavage0.5 - 2.0Extrapolated from digoxin toxicity studies in rats, aiming for a therapeutic, non-toxic range.
MouseIntravenous (Tail Vein)0.1 - 0.5Lower dose range for intravenous administration due to higher bioavailability.
MouseOral Gavage0.5 - 2.0Similar to rat model, adjusted for species differences.

Disclaimer: These are proposed dose ranges and should be optimized in pilot studies for each specific heart failure model and experimental setup.

Table 3: Expected Effects of this compound on Cardiac Function in Animal Models of Heart Failure
ParameterExpected ChangeMethod of Measurement
Left Ventricular Ejection Fraction (LVEF)IncreaseEchocardiography
Left Ventricular Fractional Shortening (LVFS)IncreaseEchocardiography
Cardiac OutputIncreaseEchocardiography, Hemodynamic monitoring
Heart RateDecreaseECG, Telemetry
Left Ventricular End-Systolic Diameter (LVESD)DecreaseEchocardiography
Left Ventricular End-Diastolic Diameter (LVEDD)No significant change or slight decreaseEchocardiography

Experimental Protocols

Protocol 1: Induction of Heart Failure in Rodents

Objective: To create a reproducible model of heart failure in rats or mice.

Method 1: Myocardial Infarction (MI) via Left Anterior Descending (LAD) Artery Ligation

  • Anesthesia: Anesthetize the animal using isoflurane (2-3% for induction, 1-2% for maintenance) or a combination of ketamine/xylazine.

  • Intubation and Ventilation: Intubate the animal and provide mechanical ventilation.

  • Thoracotomy: Perform a left thoracotomy to expose the heart.

  • LAD Ligation: Ligate the left anterior descending (LAD) coronary artery with a suture. Successful ligation is confirmed by the observation of myocardial blanching.

  • Closure: Close the chest in layers and allow the animal to recover.

  • Post-operative Care: Administer analgesics and monitor the animal closely for recovery. Heart failure typically develops over 4-8 weeks, characterized by reduced ejection fraction.

Method 2: Pressure Overload via Transverse Aortic Constriction (TAC)

  • Anesthesia and Ventilation: As described in Method 1.

  • Surgical Approach: Make a small incision at the suprasternal notch to expose the aortic arch.

  • Aortic Constriction: Place a ligature around the transverse aorta between the brachiocephalic and left common carotid arteries and tie it against a needle of a specific gauge to create a defined stenosis.

  • Closure and Recovery: As described in Method 1. Cardiac hypertrophy and subsequent heart failure will develop over several weeks.

Protocol 2: Administration of this compound in Rodent Models of Heart Failure

Objective: To administer this compound to rodent models of heart failure for therapeutic evaluation.

Method 1: Oral Gavage Administration (Rat/Mouse)

  • Preparation of this compound Solution: Dissolve this compound powder in a suitable vehicle (e.g., sterile water, saline, or a solution containing a small percentage of a solubilizing agent like DMSO, followed by dilution in saline). The final concentration should be calculated to deliver the desired dose in a volume of 1-2 ml/kg for rats and 5-10 ml/kg for mice.

  • Animal Handling: Gently restrain the animal.

  • Gavage Procedure: Insert a gavage needle attached to a syringe into the esophagus and deliver the solution directly into the stomach.

  • Frequency: Administer once or twice daily, depending on the pharmacokinetic profile determined in pilot studies.

Method 2: Intravenous Injection (Mouse)

  • Preparation of this compound Solution: Prepare a sterile, isotonic solution of this compound for injection. The concentration should be calculated for a small injection volume (e.g., 50-100 µl).

  • Animal Restraint: Place the mouse in a restraint device to expose the tail.

  • Vein Dilation: Warm the tail with a heat lamp or warm water to dilate the lateral tail veins.

  • Injection: Insert a small gauge needle (e.g., 30G) into a lateral tail vein and inject the solution slowly.

  • Frequency: Typically administered once daily or as determined by pharmacokinetic studies.

Protocol 3: Assessment of Cardiac Function

Objective: To evaluate the therapeutic efficacy of this compound by measuring changes in cardiac function.

Method: Echocardiography

  • Anesthesia: Lightly anesthetize the animal with isoflurane to minimize cardiodepressant effects.

  • Animal Preparation: Shave the chest area and apply ultrasound gel.

  • Imaging: Use a high-frequency ultrasound system with a small animal probe to acquire M-mode and B-mode images of the heart in parasternal long-axis and short-axis views.

  • Measurements: From the M-mode images, measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs).

  • Calculations: Calculate Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (LVFS) using standard formulas.

  • Timing: Perform baseline echocardiography before initiating treatment and at regular intervals throughout the study period.

Signaling Pathways and Visualizations

This compound's primary molecular target is the Na+/K+-ATPase pump. Inhibition of this pump triggers a cascade of downstream signaling events that ultimately mediate its inotropic and other cardiac effects.

Signaling Pathway of this compound in Cardiomyocytes

Metildigoxin_Signaling This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibits Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in Leads to Src Src Kinase NaK_ATPase->Src Activates NCX Na+/Ca2+ Exchanger (Reverse Mode) Na_in->NCX Ca_in ↑ Intracellular Ca2+ NCX->Ca_in SR Sarcoplasmic Reticulum Ca_in->SR ↑ Ca2+ uptake & release Contraction ↑ Myocardial Contractility (Positive Inotropy) SR->Contraction MAPK MAPK Pathway (ERK1/2) Src->MAPK Akt Akt Pathway Src->Akt Hypertrophy Cardiac Hypertrophy (Pathological) MAPK->Hypertrophy Akt->Hypertrophy

Caption: Signaling cascade initiated by this compound in cardiomyocytes.

Experimental Workflow for Evaluating this compound in a Heart Failure Model

Experimental_Workflow cluster_Phase1 Model Induction cluster_Phase2 Treatment cluster_Phase3 Evaluation Induction Induce Heart Failure (e.g., LAD Ligation) Development Allow for HF Development (4-8 weeks) Induction->Development Baseline Baseline Assessment (Echocardiography) Development->Baseline Randomization Randomize Animals (Vehicle vs. This compound) Baseline->Randomization Treatment Daily Administration (Oral Gavage or IV) Randomization->Treatment Monitoring Monitor Animal Health Treatment->Monitoring Echo_final Endpoint Cardiac Function (Echocardiography) Monitoring->Echo_final Histo Histological Analysis (Fibrosis, Hypertrophy) Echo_final->Histo Biochem Biochemical Analysis (e.g., Western Blot for Signaling Proteins) Echo_final->Biochem

Caption: Workflow for preclinical evaluation of this compound.

Logical Relationship of this compound's Mechanism of Action

Logical_Relationship This compound This compound Administration Target Inhibition of Na+/K+-ATPase This compound->Target Ionic_Shift Altered Ion Homeostasis (↑ Na+, ↑ Ca2+) Target->Ionic_Shift Cellular_Effect Enhanced Myofilament Interaction Ionic_Shift->Cellular_Effect Physiological_Outcome Improved Cardiac Contractility Cellular_Effect->Physiological_Outcome Therapeutic_Effect Alleviation of Heart Failure Symptoms Physiological_Outcome->Therapeutic_Effect

Caption: Logical flow from drug administration to therapeutic effect.

References

Application Notes and Protocols for Dissolving Metildigoxin for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metildigoxin, a semi-synthetic cardiac glycoside, is a derivative of digoxin used in the management of heart conditions.[1] Its primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump in myocardial cells.[1] This inhibition leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, resulting in elevated intracellular calcium levels and enhanced cardiac contractility.[1] Recent research has also explored the potential anti-tumor properties of cardiac glycosides, including their ability to induce apoptosis and cell cycle arrest in cancer cell lines.[2][3][4]

These application notes provide detailed protocols for the dissolution of this compound for use in various in vitro assays, including recommendations for solvent selection, stock solution preparation, and storage. The provided methodologies are based on established practices for related cardiac glycosides, such as digoxin, and are intended to serve as a guide for researchers. It is recommended to perform initial dose-response experiments to determine the optimal concentration for specific cell lines and assays.

Data Presentation

The following table summarizes the solubility and storage information for this compound.

ParameterDetailsSource
Molecular Formula C42H66O14N/A
Molecular Weight 794.98 g/mol N/A
Appearance White to off-white solidN/A
Solubility Sparingly soluble in DMSO, slightly soluble in methanol.N/A
Storage (Short-term) 0-4°C, dry and dark environment.N/A
Storage (Long-term) -20°C, dry and dark environment.N/A
Stock Solution Storage Aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5]
Stability in DMSO Generally stable; water content in DMSO is a more significant factor for degradation than oxygen.[5][5]

The following table provides reported IC50 values for the related cardiac glycoside, Digoxin, in various cancer cell lines. These values can serve as a starting point for determining the appropriate concentration range for this compound in similar assays.

Cell LineAssay TypeIC50 (Digoxin)Source
HCT8 (colorectal cancer)MTT Assay (24h)0.15 µM[6]
SW620 (colorectal cancer)MTT Assay (24h)0.23 µM[6]
A549 (non-small cell lung cancer)MTT Assay0.10 µM[7]
H1299 (non-small cell lung cancer)MTT Assay0.12 µM[7]
TK-10 (renal adenocarcinoma)Growth Inhibition3-33 nM[8]
MDA-MB-231 (breast cancer)MTT AssayDose-dependent inhibition observed[2][9]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Pre-weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of DMSO to achieve the desired stock solution concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution, but avoid excessive heat.

  • Sterilization (Optional): If required for the specific application, filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C in a dark, dry place.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general procedure for assessing the cytotoxic effects of this compound on a chosen cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • This compound stock solution (from Protocol 1)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Protocol 3: Na+/K+-ATPase Activity Inhibition Assay

This protocol provides a method to measure the inhibitory effect of this compound on Na+/K+-ATPase activity by quantifying the release of inorganic phosphate (Pi) from ATP hydrolysis.

Materials:

  • Purified Na+/K+-ATPase enzyme

  • Assay Buffer: 100 mM Tris-HCl (pH 7.4), 20 mM KCl, 100 mM NaCl, 5 mM MgCl2

  • ATP solution (10 mM)

  • This compound stock solution (from Protocol 1)

  • Malachite Green reagent for phosphate detection

  • 96-well microplate

  • Incubator (37°C)

  • Microplate reader

Procedure:

  • Inhibitor Preparation: Prepare serial dilutions of this compound in the assay buffer.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add 20 µL of the desired concentrations of this compound. For the control (no inhibitor), add 20 µL of assay buffer with the corresponding DMSO concentration. Add 20 µL of the purified Na+/K+-ATPase enzyme to each well and incubate for 10 minutes at 37°C to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 20 µL of the ATP solution to each well.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Reaction Termination and Detection: Stop the reaction by adding 100 µL of the Malachite Green reagent.

  • Absorbance Measurement: Measure the absorbance at 620 nm using a microplate reader. The amount of Pi released is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of Na+/K+-ATPase inhibition for each this compound concentration compared to the control.

Mandatory Visualization

Signaling_Pathway This compound This compound NaK_ATPase Na+/K+-ATPase (Cell Membrane) This compound->NaK_ATPase Inhibits Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in Leads to NaCa_Exchanger Na+/Ca2+ Exchanger Na_in->NaCa_Exchanger Alters Ca_in ↑ Intracellular Ca2+ NaCa_Exchanger->Ca_in Results in Cardiac_Contraction ↑ Cardiac Contractility Ca_in->Cardiac_Contraction Apoptosis Apoptosis Ca_in->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Ca_in->Cell_Cycle_Arrest Experimental_Workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis dissolve Dissolve this compound in DMSO stock Prepare High-Concentration Stock Solution dissolve->stock treat Treat with Serial Dilutions of this compound stock->treat seed Seed Cells in 96-well Plate seed->treat incubate Incubate for Desired Time treat->incubate measure Measure Endpoint (e.g., Cell Viability) incubate->measure calculate Calculate IC50 or other relevant metrics measure->calculate

References

Solid-Phase Extraction of Metildigoxin from Biological Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metildigoxin is a cardiac glycoside used in the treatment of congestive heart failure and cardiac arrhythmias. Therapeutic drug monitoring of this compound is crucial due to its narrow therapeutic index. This document provides detailed application notes and protocols for the solid-phase extraction (SPE) of this compound from various biological matrices, including whole blood, plasma, and urine, for subsequent analysis by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols are based on established methodologies and provide a robust starting point for laboratory validation.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. These properties are essential for developing and optimizing SPE methods.

PropertyValueReference
Molecular FormulaC42H66O14[1]
Molecular Weight794.97 g/mol [1]
pKa13.50 ± 0.70 (Predicted)[2]
SolubilitySparingly soluble in DMSO, slightly soluble in Methanol.[2]

Solid-Phase Extraction Protocols

The following protocols are designed for the extraction of this compound from whole blood, plasma, and urine using a reversed-phase SPE sorbent, Oasis HLB. This sorbent is a hydrophilic-lipophilic balanced copolymer that demonstrates excellent retention for a wide range of acidic, neutral, and basic compounds.

Protocol 1: Extraction of this compound from Whole Blood

This protocol is adapted from the validated method by Melo et al. for the analysis of this compound in whole blood.[3][4]

Materials:

  • Oasis HLB (3 cc, 60 mg) SPE cartridges

  • Methanol (HPLC grade)

  • Water (Milli-Q or equivalent)

  • Ammonium acetate

  • Chloroform (HPLC grade)

  • 2-Propanol (HPLC grade)

  • Nitrogen gas

  • Vortex mixer

  • Centrifuge

Sample Pre-treatment:

  • To 1 mL of whole blood, add 50 µL of an appropriate internal standard (e.g., d3-Digoxin, 100 ng/mL).

  • Add 500 µL of 2 M ammonium acetate solution (pH 9.5) and 3.5 mL of Milli-Q water.

  • Vortex the sample for 10 seconds.

  • Centrifuge at 3200 rpm for 15 minutes.

  • Decant the supernatant for loading onto the SPE cartridge.

Solid-Phase Extraction Procedure:

  • Conditioning: Condition the Oasis HLB cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 3 mL of 0.1 M ammonium acetate solution (pH 9.5).

  • Loading: Load the pre-treated supernatant onto the conditioned cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

  • Washing: Wash the cartridge with 2 mL of 0.1 M ammonium acetate solution (pH 9.5) to remove interfering substances.

  • Drying: Dry the cartridge under maximum vacuum for 2 minutes.

  • Elution: Elute this compound with 3 mL of a chloroform:2-propanol (95:5 v/v) solution.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 25°C. Reconstitute the residue in 100 µL of a suitable solvent (e.g., acetonitrile:water 60:40 v/v) for analysis.

Protocol 2: Extraction of this compound from Plasma

This protocol is an adaptation of the whole blood method. Given that plasma has a less complex matrix than whole blood, the pre-treatment is simplified.

Materials:

  • Same as Protocol 1.

Sample Pre-treatment:

  • To 1 mL of plasma, add 50 µL of an appropriate internal standard.

  • Add 1 mL of 0.1 M ammonium acetate solution (pH 9.5).

  • Vortex for 10 seconds.

Solid-Phase Extraction Procedure:

The SPE procedure (conditioning, equilibration, loading, washing, drying, elution, and dry-down/reconstitution) is the same as described in Protocol 1.

Protocol 3: Extraction of this compound from Urine

This compound is excreted in urine as the parent drug and its metabolites, which may include glucuronide conjugates.[5] For accurate quantification of total this compound, an enzymatic hydrolysis step is recommended prior to SPE.

Materials:

  • Same as Protocol 1, with the addition of:

  • β-glucuronidase (from Helix pomatia or recombinant)

  • Phosphate buffer (pH 6.8) or acetate buffer (pH 5.0)

Enzymatic Hydrolysis:

  • To 1 mL of urine, add 50 µL of an appropriate internal standard.

  • Add 500 µL of phosphate or acetate buffer.

  • Add a sufficient amount of β-glucuronidase (e.g., 2000 units).

  • Incubate the mixture at an optimal temperature (e.g., 37-55°C) for a sufficient time (e.g., 2-4 hours or overnight) to ensure complete hydrolysis.

  • After incubation, allow the sample to cool to room temperature.

  • Adjust the pH of the sample to approximately 9.5 with a suitable base (e.g., ammonium hydroxide).

Solid-Phase Extraction Procedure:

The SPE procedure following hydrolysis is the same as described in Protocol 1.

Quantitative Data Summary

The following table summarizes the quantitative data for the solid-phase extraction of this compound from whole blood as reported by Melo et al.[3][4] This data can be used as a benchmark for method validation in other laboratories.

ParameterThis compoundDigoxin (for comparison)
Recovery (%) 62 - 9483 - 100
Linear Range (ng/mL) 0.3 - 100.3 - 10
Limit of Detection (LOD) (ng/mL) 0.090.09
Limit of Quantification (LOQ) (ng/mL) 0.280.28
Intra-day Precision (CV%) ≤ 10≤ 10
Inter-day Precision (CV%) ≤ 10≤ 10

Experimental Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, visualize the experimental workflows for the solid-phase extraction of this compound.

SPE_Workflow_Whole_Blood cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_analysis Analysis wb_sample 1 mL Whole Blood + Internal Standard add_buffer Add Ammonium Acetate (pH 9.5) & Milli-Q Water wb_sample->add_buffer vortex1 Vortex add_buffer->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant load Load Sample supernatant->load condition Condition (Methanol, Water) equilibrate Equilibrate (Ammonium Acetate, pH 9.5) condition->equilibrate equilibrate->load wash Wash (Ammonium Acetate, pH 9.5) load->wash dry Dry Cartridge wash->dry elute Elute (Chloroform:2-Propanol) dry->elute dry_down Evaporate to Dryness elute->dry_down reconstitute Reconstitute dry_down->reconstitute lcms_analysis LC-MS/MS Analysis reconstitute->lcms_analysis

Caption: SPE Workflow for this compound from Whole Blood.

SPE_Workflow_Plasma cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_analysis Analysis plasma_sample 1 mL Plasma + Internal Standard add_buffer Add Ammonium Acetate (pH 9.5) plasma_sample->add_buffer vortex1 Vortex add_buffer->vortex1 load Load Sample vortex1->load condition Condition (Methanol, Water) equilibrate Equilibrate (Ammonium Acetate, pH 9.5) condition->equilibrate equilibrate->load wash Wash (Ammonium Acetate, pH 9.5) load->wash dry Dry Cartridge wash->dry elute Elute (Chloroform:2-Propanol) dry->elute dry_down Evaporate to Dryness elute->dry_down reconstitute Reconstitute dry_down->reconstitute lcms_analysis LC-MS/MS Analysis reconstitute->lcms_analysis

Caption: SPE Workflow for this compound from Plasma.

SPE_Workflow_Urine cluster_hydrolysis Enzymatic Hydrolysis cluster_spe Solid-Phase Extraction cluster_analysis Analysis urine_sample 1 mL Urine + Internal Standard add_buffer Add Buffer (e.g., Phosphate) urine_sample->add_buffer add_enzyme Add β-glucuronidase add_buffer->add_enzyme incubate Incubate add_enzyme->incubate adjust_ph Adjust pH to 9.5 incubate->adjust_ph load Load Sample adjust_ph->load condition Condition (Methanol, Water) equilibrate Equilibrate (Ammonium Acetate, pH 9.5) condition->equilibrate equilibrate->load wash Wash (Ammonium Acetate, pH 9.5) load->wash dry Dry Cartridge wash->dry elute Elute (Chloroform:2-Propanol) dry->elute dry_down Evaporate to Dryness elute->dry_down reconstitute Reconstitute dry_down->reconstitute lcms_analysis LC-MS/MS Analysis reconstitute->lcms_analysis

Caption: SPE Workflow for this compound from Urine.

Conclusion

The solid-phase extraction protocols detailed in this application note provide a reliable and robust framework for the extraction of this compound from various biological samples. The use of Oasis HLB sorbent ensures high recovery and clean extracts, suitable for sensitive analytical techniques like LC-MS/MS. It is recommended that each laboratory validates these methods to ensure they meet their specific analytical requirements and performance criteria.

References

Application Notes and Protocols for Levosimendan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levosimendan is a cardiotonic agent with a unique dual mechanism of action, making it a subject of significant interest in cardiovascular research and drug development.[1] It is classified as a calcium sensitizer and a potassium channel opener.[1][2] This profile allows Levosimendan to enhance cardiac contractility without significantly increasing myocardial oxygen consumption, a limitation of traditional inotropic agents.[1] These application notes provide a comprehensive overview of Levosimendan, including its mechanism of action, quantitative data from preclinical and clinical studies, and detailed protocols for its evaluation in experimental settings.

Mechanism of Action

Levosimendan's primary mechanism involves its calcium-dependent binding to the N-terminal domain of cardiac troponin C (cTnC).[1][3] This interaction stabilizes the Ca²⁺-induced conformational change in troponin C, enhancing the sensitivity of the myofilaments to calcium.[1][2] The result is an increase in the force of myocardial contraction.

In addition to its inotropic effects, Levosimendan exhibits vasodilatory properties by opening ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle cells.[1][2] This leads to hyperpolarization and relaxation of the smooth muscle, resulting in vasodilation of arterial and venous beds. This dual action reduces both preload and afterload on the heart.

Furthermore, Levosimendan has been shown to open mitochondrial K-ATP channels, which is believed to contribute to its cardioprotective effects.[4]

Signaling Pathway

The signaling pathway for Levosimendan's primary cardiotonic and vasodilatory effects is depicted below.

Levosimendan_Signaling cluster_cardiomyocyte Cardiac Myocyte cluster_smooth_muscle Vascular Smooth Muscle Cell Levosimendan_myo Levosimendan cTnC Cardiac Troponin C (cTnC) Levosimendan_myo->cTnC Binds to Ca²⁺-saturated cTnC Ca_cTnC Ca²⁺-cTnC Complex cTnC->Ca_cTnC Ca²⁺ binding Actin_Myosin Actin-Myosin Interaction Ca_cTnC->Actin_Myosin Promotes Contraction Increased Contractility Actin_Myosin->Contraction Levosimendan_vasc Levosimendan K_ATP ATP-sensitive K⁺ Channel Levosimendan_vasc->K_ATP Opens Hyperpolarization Hyperpolarization K_ATP->Hyperpolarization K⁺ efflux Ca_channel Voltage-gated Ca²⁺ Channel Hyperpolarization->Ca_channel Inhibits Ca_influx Decreased Ca²⁺ Influx Ca_channel->Ca_influx Vasodilation Vasodilation Ca_influx->Vasodilation

Caption: Levosimendan's dual mechanism of action.

Quantitative Data

The following tables summarize key quantitative data for Levosimendan from various studies.

Table 1: Preclinical In Vitro Data

ParameterSpecies/SystemValueReference
EC₅₀ (Isometric Force) Permeabilized guinea pig cardiomyocytes8.4 nM[5][6]
EC₅₀ (Twitch Tension) Guinea pig papillary muscle60 nM[6]
IC₅₀ (PDE III Inhibition) Purified guinea pig PDE III1.4 nM[5]
IC₅₀ (PDE III Inhibition) Purified guinea pig PDE III7.5 nM[6]
EC₅₀ (K-ATP Channel Activation) Rat ventricular cells4.7 µM[7][8]

Table 2: Clinical Trial Hemodynamic and Outcome Data

TrialParameterLevosimendan GroupControl (Dobutamine)P-valueReference
LIDO Hemodynamic Improvement (Primary Endpoint)28%15%0.022[9][10][11]
180-day Mortality26%38%0.029[9][10][11]
SURVIVE 180-day All-Cause Mortality (Primary Endpoint)26.1%27.9%0.40[12][13][14]
31-day Mortality11.9%13.7%NS[12][13]
5-day Mortality4.4%6.0%NS[12][13]
180-day Mortality (in patients on β-blockers)Lower vs. Dobutamine--[15]
Dose-ranging study Increase in Cardiac Index (max dose)39%Placebo<0.05[16][17]
Decrease in PCWP (max dose)Dose-dependentPlacebo<0.05[16][17]

PCWP: Pulmonary Capillary Wedge Pressure

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the effects of Levosimendan.

Protocol 1: Langendorff Isolated Heart Perfusion

This protocol is for assessing the direct effects of Levosimendan on myocardial contractility and hemodynamics in an ex vivo rodent heart model.

Langendorff_Workflow cluster_prep Preparation cluster_perfusion Perfusion and Data Acquisition cluster_analysis Data Analysis Animal_Prep Anesthetize and heparinize rodent Heart_Excision Excise heart and place in ice-cold buffer Animal_Prep->Heart_Excision Cannulation Cannulate aorta on Langendorff apparatus Heart_Excision->Cannulation Stabilization Stabilize with Krebs-Henseleit buffer (20 min) Cannulation->Stabilization Baseline Record baseline hemodynamic parameters Stabilization->Baseline Levosimendan_Infusion Infuse Levosimendan at desired concentrations Baseline->Levosimendan_Infusion Data_Recording Continuously record hemodynamic parameters Levosimendan_Infusion->Data_Recording Parameter_Calculation Calculate LVDP, dP/dt, Heart Rate, Coronary Flow Data_Recording->Parameter_Calculation Dose_Response Generate dose-response curves Parameter_Calculation->Dose_Response Cardiomyocyte_Workflow cluster_isolation Cell Isolation cluster_loading Dye Loading and Incubation cluster_measurement Measurement and Analysis Heart_Perfusion Perfuse heart with collagenase solution Tissue_Dissociation Mechanically dissociate ventricular tissue Heart_Perfusion->Tissue_Dissociation Cell_Purification Purify cardiomyocytes by centrifugation Tissue_Dissociation->Cell_Purification Fura2_Loading Load cardiomyocytes with Fura-2 AM Cell_Purification->Fura2_Loading Incubation Incubate with Levosimendan or vehicle Fura2_Loading->Incubation Microscopy Place cells on microscope stage Incubation->Microscopy Electrical_Stimulation Electrically stimulate cells Microscopy->Electrical_Stimulation Data_Acquisition Simultaneously record cell shortening and Fura-2 fluorescence Electrical_Stimulation->Data_Acquisition Analysis Analyze contractility and Ca²⁺ transient parameters Data_Acquisition->Analysis

References

Application Notes and Protocols for the Digitalis Glycoside: Digoxin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Digoxin is a well-characterized digitalis glycoside traditionally used in the treatment of various heart conditions.[1] Emerging evidence has highlighted its potential as a potent anti-cancer agent, demonstrating efficacy across a range of cancer cell lines.[2][3] These application notes provide a comprehensive overview of Digoxin's anti-cancer properties, its mechanism of action, and detailed protocols for its investigation in a research setting.

Mechanism of Action

Digoxin's primary molecular target is the Na+/K+-ATPase pump, an enzyme crucial for maintaining cellular ion homeostasis.[1] By inhibiting this pump, Digoxin disrupts the sodium and potassium gradients across the cell membrane. This disruption leads to a cascade of downstream effects that contribute to its anti-cancer activity.

One of the key consequences of Na+/K+-ATPase inhibition is the modulation of multiple intracellular signaling pathways critical for cancer cell survival, proliferation, and metastasis. Notably, Digoxin has been shown to suppress the PI3K/Akt/mTOR and Src/EGFR/STAT3 signaling pathways.[4][5] Inhibition of these pathways leads to cell cycle arrest, induction of apoptosis (programmed cell death), and autophagy.[4][6]

Quantitative Data: In Vitro Efficacy of Digoxin

The cytotoxic and anti-proliferative effects of Digoxin have been quantified in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

Cell LineCancer TypeAssayIC50 (nM)Reference
A549Non-Small Cell Lung CancerMTT100[2]
H1299Non-Small Cell Lung CancerMTT120[2]
TK-10Renal AdenocarcinomaNot Specified3-33[7]
SKOV-3Ovarian CancerMTT250[8]
MDA-MB-231Breast CancerMTTNot Specified[3]
HeLaCervical CancerNot SpecifiedNot Specified[9]
HepG2Liver CancerNot SpecifiedNot Specified[10]

Signaling Pathways Modulated by Digoxin

Digoxin's inhibition of the Na+/K+-ATPase initiates a complex signaling cascade that ultimately leads to cancer cell death. The two primary pathways affected are the PI3K/Akt/mTOR and the Src-mediated pathways.

Digoxin_Signaling_Pathways cluster_membrane Cell Membrane cluster_pi3k PI3K/Akt/mTOR Pathway cluster_src Src-Related Pathway cluster_cellular_effects Cellular Effects Na+/K+-ATPase Na+/K+-ATPase PI3K PI3K Na+/K+-ATPase->PI3K Inhibits Src Src Na+/K+-ATPase->Src Inhibits Digoxin Digoxin Digoxin->Na+/K+-ATPase Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Promotes Survival Survival mTOR->Survival Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits EGFR EGFR Src->EGFR STAT3 STAT3 EGFR->STAT3 STAT3->Proliferation Promotes STAT3->Survival Promotes STAT3->Apoptosis Inhibits

Caption: Digoxin inhibits the Na+/K+-ATPase, leading to the suppression of pro-survival and proliferative signaling pathways.

Experimental Protocols

The following are detailed protocols for key experiments to assess the anti-cancer effects of Digoxin.

Experimental Workflow

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis A Cancer Cell Culture B Digoxin Treatment (Varying Concentrations) A->B C Cell Viability Assay (MTT) B->C D Apoptosis Assay (Annexin V) B->D E Western Blot Analysis B->E F IC50 Determination C->F G Quantification of Apoptosis D->G H Protein Expression Analysis E->H

Caption: A typical experimental workflow for evaluating the anti-cancer effects of Digoxin in vitro.

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of Digoxin on the viability of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Digoxin (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of Digoxin in complete culture medium from your stock solution.

  • Remove the medium from the wells and add 100 µL of the Digoxin dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest Digoxin concentration) and a no-treatment control.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • After the incubation period, add 10 µL of MTT solution to each well.[11]

  • Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for detecting and quantifying apoptosis induced by Digoxin.

Materials:

  • Cancer cells treated with Digoxin (as in the cell viability assay)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Treat cells with Digoxin at the desired concentrations for the desired time period in a 6-well plate.

  • Harvest the cells by trypsinization (for adherent cells) and collect the culture medium (containing floating apoptotic cells).

  • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.[12]

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[13]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[14]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]

  • Add 400 µL of 1X Binding Buffer to each tube.[12]

  • Analyze the cells by flow cytometry within one hour. Annexin V-FITC positive, PI negative cells are in early apoptosis. Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.

Western Blot Analysis of Na+/K+-ATPase and Signaling Proteins

This protocol is for examining the effect of Digoxin on the expression of Na+/K+-ATPase and key signaling proteins.

Materials:

  • Cancer cells treated with Digoxin

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Na+/K+-ATPase α1, anti-phospho-Akt, anti-Akt, anti-phospho-Src, anti-Src, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Treat cells with Digoxin as desired.

  • Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize to a loading control like GAPDH.

Logical Framework for Digoxin's Anti-Cancer Activity

Logical_Framework A Digoxin Administration B Inhibition of Na+/K+-ATPase A->B C Disruption of Ion Homeostasis B->C D Alteration of Intracellular Signaling (PI3K/Akt & Src Pathways) B->D E Decreased Cell Proliferation & Survival C->E D->E F Induction of Apoptosis D->F G Tumor Growth Inhibition E->G F->G

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Metildigoxin Solubility for Cell Culture Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing Metildigoxin in their cell culture experiments. Here, you will find comprehensive troubleshooting advice and frequently asked questions (FAQs) to address common challenges related to the solubility of this compound in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Due to its poor aqueous solubility, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. This compound is sparingly soluble in DMSO.[1] For practical purposes, a stock solution can be prepared in 100% DMSO.

Q2: What is the maximum recommended concentration for a this compound stock solution in DMSO?

Q3: I observed precipitation when I added my this compound stock solution to the cell culture medium. What is the cause and how can I prevent this?

A3: Precipitation upon addition of a DMSO stock solution to an aqueous cell culture medium is a common issue for poorly soluble compounds like this compound. This "solvent-shifting" effect occurs because the compound is no longer soluble as the concentration of the organic solvent (DMSO) is drastically reduced.

To prevent precipitation, it is crucial to perform a stepwise or serial dilution of the stock solution into the pre-warmed (37°C) cell culture medium with rapid mixing.[4] This gradual decrease in DMSO concentration helps to keep the compound in solution. Avoid adding a small volume of highly concentrated stock directly into a large volume of medium.

Q4: What is the maximum permissible final concentration of DMSO in my cell culture experiments?

A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept at or below 0.5%.[4][5] However, the tolerance to DMSO can be cell line-dependent. It is recommended to perform a vehicle control experiment (treating cells with the same final concentration of DMSO without the compound) to assess the impact of the solvent on your specific cell line.[4]

Troubleshooting Guide: this compound Precipitation in Cell Culture Media

This guide provides a systematic approach to resolving issues with this compound precipitation during your experiments.

Problem Potential Cause Recommended Solution
Precipitate forms immediately upon adding stock solution to media. Rapid Solvent Shift: The abrupt change from a high DMSO concentration to an aqueous environment causes the compound to crash out of solution.Perform a serial dilution. First, create an intermediate dilution of your stock in a small volume of pre-warmed media. Then, add this intermediate dilution to the final volume of your culture medium.
Cloudiness or precipitate appears in the media after a short incubation period. Concentration Exceeds Solubility Limit in Media: The final working concentration of this compound may be too high for the aqueous environment of the cell culture medium, even with a low DMSO concentration.Lower the final working concentration of this compound. If a higher concentration is necessary, consider the use of solubility enhancers, but be aware of their potential effects on your experimental system.
Crystals form in the stock solution upon storage. Improper Storage: Repeated freeze-thaw cycles or storage at an inappropriate temperature can lead to precipitation in the stock solution.Aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C in tightly sealed vials.
Precipitation is observed only in specific types of media. Media Component Interaction: Certain components in the cell culture medium (e.g., salts, proteins in serum) may interact with this compound, reducing its solubility.Test the solubility of this compound in different basal media (e.g., DMEM, RPMI-1640) to identify a more suitable formulation. If using serum, ensure it is properly thawed and mixed.

Quantitative Solubility Data

Precise quantitative solubility data for this compound is limited. However, data for the closely related cardiac glycoside, Digoxin, can serve as a useful reference.

Compound Solvent Solubility (approximate) Temperature
DigoxinDMSO30 - 33.25 mg/mLNot Specified
DigoxinEthanolVery SolubleNot Specified
DigoxinMethanolSolubleNot Specified
DigoxinWater64.8 mg/L25°C
This compoundDMSOSparingly SolubleNot Specified
This compoundMethanolSlightly SolubleNot Specified
This compoundEthanolSlightly SolubleNot Specified
This compoundWaterVery Slightly SolubleNot Specified

Note: The qualitative solubility descriptions for this compound are based on established pharmacopeial standards.[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 794.98 g/mol )

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed:

    • Mass (mg) = 10 mmol/L * 0.001 L * 794.98 g/mol * 1000 mg/g = 7.95 mg

  • Weighing: In a sterile environment (e.g., a chemical fume hood), accurately weigh approximately 7.95 mg of this compound powder and transfer it to a sterile vial.

  • Dissolving: Add 1 mL of anhydrous, sterile DMSO to the vial containing the this compound powder.

  • Mixing: Vortex the solution thoroughly for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of this compound Working Solution in Cell Culture Medium

Objective: To prepare a final working concentration of 1 µM this compound in cell culture medium with a final DMSO concentration of 0.1%.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile microcentrifuge tubes

  • Sterile pipette and tips

Procedure:

  • Thaw Stock Solution: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.

  • Prepare Intermediate Dilution (100x): In a sterile microcentrifuge tube, add 1 µL of the 10 mM this compound stock solution to 99 µL of pre-warmed cell culture medium. Mix well by gentle pipetting. This creates a 100 µM intermediate solution.

  • Prepare Final Working Solution: In a separate tube containing the final volume of cell culture medium for your experiment (e.g., 9.9 mL), add 100 µL of the 100 µM intermediate solution. Mix gently by swirling. This results in a final this compound concentration of 1 µM and a final DMSO concentration of 0.1%.

  • Vehicle Control: Prepare a vehicle control by adding 1 µL of 100% DMSO to 999 µL of cell culture medium to achieve a final DMSO concentration of 0.1%.

Visualization of Key Processes

This compound's Mechanism of Action: Signaling Pathway

The primary mechanism of action of this compound involves the inhibition of the Na+/K+-ATPase pump in the cell membrane of cardiomyocytes.[6] This initiates a signaling cascade that ultimately leads to an increase in intracellular calcium concentration and enhanced cardiac contractility.

Metildigoxin_Signaling_Pathway This compound This compound NaK_ATPase Na+/K+-ATPase Pump This compound->NaK_ATPase Inhibits Na_in Increased Intracellular Na+ NaK_ATPase->Na_in Leads to NaCa_Exchanger Na+/Ca2+ Exchanger (Reduced Activity) Na_in->NaCa_Exchanger Affects Ca_in Increased Intracellular Ca2+ NaCa_Exchanger->Ca_in Results in Contractility Enhanced Cardiac Contractility Ca_in->Contractility Causes

Caption: this compound inhibits the Na+/K+-ATPase pump, leading to increased intracellular calcium and enhanced cardiac contractility.

Experimental Workflow: Preparing this compound Working Solution

This workflow diagram illustrates the recommended procedure for diluting a this compound DMSO stock solution to the final working concentration in cell culture medium to minimize precipitation.

Metildigoxin_Dilution_Workflow start Start thaw_stock Thaw 10 mM This compound Stock (in DMSO) start->thaw_stock intermediate_dilution Prepare 100x Intermediate Dilution in Pre-warmed Media thaw_stock->intermediate_dilution final_dilution Add Intermediate Dilution to Final Volume of Media intermediate_dilution->final_dilution mix Mix Gently final_dilution->mix ready Working Solution Ready (Final DMSO < 0.5%) mix->ready end End ready->end

Caption: A stepwise workflow for preparing this compound working solutions to prevent precipitation in cell culture media.

Troubleshooting Logic for this compound Precipitation

This diagram outlines a logical approach to troubleshooting precipitation issues when using this compound in cell culture.

Troubleshooting_Logic start Precipitation Observed check_protocol Was Serial Dilution Protocol Followed? start->check_protocol implement_serial Implement Serial Dilution check_protocol->implement_serial No check_concentration Is Final Concentration Too High? check_protocol->check_concentration Yes end Problem Resolved implement_serial->end lower_concentration Lower Working Concentration check_concentration->lower_concentration Yes check_storage Was Stock Solution Stored Correctly? check_concentration->check_storage No lower_concentration->end prepare_new_stock Prepare Fresh Stock and Aliquot check_storage->prepare_new_stock No consider_media Consider Media Component Interaction check_storage->consider_media Yes prepare_new_stock->end consider_media->end

Caption: A decision tree to systematically troubleshoot the causes of this compound precipitation in cell culture experiments.

References

Technical Support Center: Identifying and Characterizing Metildigoxin Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Metildigoxin and its degradation products. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying, characterizing, and troubleshooting issues related to the degradation of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways of this compound?

A1: The primary degradation pathways of this compound involve two main reactions:

  • Demethylation: The O-methyl group on the terminal monosaccharide is cleaved, leading to the formation of Digoxin.[1][2]

  • Hydrolysis: Stepwise cleavage of the sugar moieties (glycosidic bonds) results in the formation of bis- and monoglycosides.[1][2]

Q2: What are the expected degradation products of this compound under forced degradation conditions?

A2: Under forced degradation conditions, which intentionally stress the molecule, the expected degradation products are primarily formed through hydrolysis and demethylation. Acidic and basic conditions are particularly known to accelerate the hydrolysis of the glycosidic linkages.

  • Acid Hydrolysis: Leads to the stepwise removal of the sugar units. The primary products would be Digoxin (via demethylation), followed by the sequential loss of the digitoxose sugars to form Digoxigenin bisdigitoxoside, Digoxigenin monodigitoxoside, and finally the aglycone, Digoxigenin.

  • Base Hydrolysis: Similar to acid hydrolysis, basic conditions can also lead to the cleavage of the sugar moieties.

  • Oxidative Degradation: While specific oxidative degradation products for this compound are not extensively documented in readily available literature, oxidation could potentially target the unsaturated lactone ring or the hydroxyl groups on the steroid nucleus and sugar residues.

  • Photolytic and Thermal Degradation: The stability of this compound under light and heat should be evaluated, as these conditions can also lead to the formation of various degradation products. However, specific products from these pathways are not well-defined in the public domain.

Q3: What analytical techniques are recommended for the analysis of this compound and its degradation products?

A3: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS) are the most powerful and commonly used techniques.[1][3]

  • UPLC-MS/MS: Offers high sensitivity, selectivity, and speed, making it ideal for identifying and quantifying this compound and its degradation products, even at low concentrations.[1][3] Multiple Reaction Monitoring (MRM) mode can be used for precise quantification.

  • HPLC-UV: A widely accessible and robust technique for the routine analysis and quantification of this compound. A UV detector set at around 220 nm is typically used.[4][5]

Troubleshooting Guides

Problem 1: Poor separation of this compound and its degradation products in HPLC.

  • Possible Cause 1: Inappropriate Column Chemistry.

    • Solution: A C18 column is generally a good starting point for the separation of cardiac glycosides.[4] If co-elution is observed, consider a column with a different selectivity, such as a C8 or a phenyl-hexyl column.

  • Possible Cause 2: Suboptimal Mobile Phase Composition.

    • Solution: The separation of these closely related compounds is highly dependent on the mobile phase. A mixture of acetonitrile and water (or a buffer) is commonly used.[1][4] Systematically vary the gradient slope and the initial and final concentrations of the organic solvent. The addition of a small amount of acid (e.g., formic acid or trifluoroacetic acid) can improve peak shape.

  • Possible Cause 3: Inadequate Method Gradient.

    • Solution: A gradient elution is typically necessary to resolve the parent drug from its more polar degradation products (hydrolysis products) and less polar impurities. Optimize the gradient profile to ensure sufficient separation between all peaks of interest.

Problem 2: Difficulty in identifying and confirming the structure of unknown degradation products.

  • Possible Cause 1: Insufficient Mass Spectrometry Data.

    • Solution: Utilize high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements of the parent and fragment ions, which can help in determining the elemental composition. Perform MS/MS fragmentation studies to elucidate the structure. For glycosides, characteristic losses of sugar moieties (130 Da for digitoxose) are expected.

  • Possible Cause 2: Lack of Reference Standards.

    • Solution: If reference standards for the degradation products are not commercially available, consider synthesizing them. Alternatively, tentative identification can be made based on the logical degradation pathways and detailed analysis of the MS/MS fragmentation patterns.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the general procedure for conducting forced degradation studies on this compound to identify potential degradation products and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent, such as methanol or a mixture of methanol and water, at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid (HCl).

    • Incubate the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M sodium hydroxide (NaOH), and dilute with the mobile phase to a suitable concentration for analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide (NaOH).

    • Incubate at room temperature or a slightly elevated temperature (e.g., 40°C) for a specified period.

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature and protected from light for a specified period.

    • At each time point, withdraw a sample and dilute for analysis.

  • Thermal Degradation:

    • Transfer a portion of the this compound powder to a vial and place it in a hot air oven maintained at a specific temperature (e.g., 80°C) for a defined period.

    • Also, expose a solution of this compound to the same thermal stress.

    • At each time point, dissolve the solid sample or dilute the solution sample for analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound in a photostability chamber to a light source that provides both UV and visible light, as per ICH Q1B guidelines.

    • Simultaneously, keep a control sample in the dark.

    • At specified time points, withdraw samples for analysis.

3. Sample Analysis: Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating HPLC or UPLC-MS/MS method.

Protocol 2: Stability-Indicating HPLC-UV Method for this compound

This protocol provides a starting point for developing a stability-indicating HPLC method. Method optimization will be required.

ParameterRecommended Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 30% B; 5-25 min: 30-70% B; 25-30 min: 70% B; 30-35 min: 70-30% B; 35-40 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 220 nm
Injection Volume 20 µL

Data Presentation

Table 1: UPLC-MS/MS Parameters for Quantification of this compound and Digoxin
CompoundPrecursor Ion (m/z)Product Ion for Quantification (m/z)Product Ion for Confirmation (m/z)
This compound812.6651.5795.6
Digoxin798.5651.5781.5
Data derived from a study using positive mode electrospray ionization with ammonium adducts.[1]
Table 2: Example Data Summary from a Forced Degradation Study (Hypothetical)
Stress ConditionDurationThis compound (% Assay)Digoxin (% Area)Total Degradation Products (% Area)
0.1 M HCl8 hours85.25.814.8
0.1 M NaOH4 hours89.73.110.3
3% H₂O₂24 hours92.11.57.9
Thermal (80°C)48 hours95.60.94.4
Photolytic72 hours97.30.52.7
*This table presents hypothetical data for illustrative purposes. Actual results will vary based on experimental conditions.

Visualizations

Metildigoxin_Degradation_Pathway This compound This compound Digoxin Digoxin This compound->Digoxin Demethylation Bisglycoside Digoxigenin bisdigitoxoside This compound->Bisglycoside Hydrolysis Digoxin->Bisglycoside Hydrolysis Monoglycoside Digoxigenin monodigitoxoside Bisglycoside->Monoglycoside Hydrolysis Aglycone Digoxigenin Monoglycoside->Aglycone Hydrolysis

Caption: Primary degradation pathways of this compound.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis HPLC HPLC-UV Analysis Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photo Photolytic Photo->HPLC LCMS UPLC-MS/MS Analysis HPLC->LCMS Characterization Structure Elucidation LCMS->Characterization This compound This compound Sample This compound->Acid This compound->Base This compound->Oxidation This compound->Thermal This compound->Photo

Caption: Workflow for forced degradation studies.

References

Troubleshooting assay variability in Metildigoxin experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Metildigoxin. The information is presented in a clear question-and-answer format to directly address common issues encountered during experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a semi-synthetic cardiac glycoside.[1] Its primary mechanism of action is the inhibition of the sodium-potassium ATPase (Na+/K+-ATPase) pump in myocardial cell membranes.[1][2] This inhibition leads to an increase in intracellular sodium concentration, which in turn alters the function of the sodium-calcium (Na+/Ca2+) exchanger. The resulting increase in intracellular calcium levels enhances the contractile force of the heart muscle, producing a positive inotropic effect.[1][2]

Q2: What are the main applications of this compound in a research setting?

In biomedical research, this compound is primarily used to investigate therapeutic interventions for chronic heart failure and certain cardiac arrhythmias, such as atrial fibrillation and flutter.[1] Its effects on cardiac contractility and the autonomic nervous system make it a valuable tool for studying heart rate control and the molecular mechanisms of cardiac function.[1]

Q3: What are the common analytical methods for quantifying this compound in biological samples?

Common methods for quantifying this compound include immunoassays (such as ELISA) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4] LC-MS/MS methods are generally considered more specific and are often used as a reference method.[5]

Q4: How should this compound be stored to ensure its stability?

For long-term storage, this compound should be stored at -20°C. For short-term storage (days to weeks), it can be kept at 0-4°C in a dry, dark place.[4] It is important to note that this compound is hygroscopic and should be stored under an inert atmosphere.[6]

Troubleshooting Guides for Immunoassays

Immunoassays, such as ELISA, are common for the quantification of this compound but can be prone to variability. This guide addresses specific issues that may arise.

Q5: My ELISA results show high variability between replicate wells. What are the possible causes and solutions?

High variability in ELISA can stem from several factors. Here are some common causes and their solutions:

  • Inconsistent Pipetting: Ensure that pipettes are properly calibrated and that the same technique is used for all wells. Pre-rinsing the pipette tip with the reagent before dispensing can improve accuracy.

  • Improper Washing: Inadequate or inconsistent washing can leave residual reagents, leading to high background and variability. Ensure all wells are filled and emptied completely during each wash step. An automated plate washer can improve consistency.

  • Temperature Gradients: If the plate is not incubated uniformly, temperature differences across the plate can lead to variability. Avoid stacking plates during incubation and ensure the incubator provides even heat distribution.[7]

  • Edge Effects: The outer wells of a plate are more susceptible to temperature fluctuations and evaporation. To minimize this, you can avoid using the outer wells or fill them with a blank solution.

Q6: The signal in my this compound ELISA is consistently low or absent. What should I check?

A weak or absent signal can be frustrating. Here's a checklist of potential issues:

  • Reagent Problems:

    • Expired or Improperly Stored Reagents: Check the expiration dates of all kit components. Ensure they have been stored at the recommended temperatures.

    • Incorrect Reagent Preparation: Double-check all dilution calculations and ensure that all reagents were prepared correctly and added in the proper sequence.[8]

  • Procedural Errors:

    • Omission of a Step: Carefully review the protocol to ensure no steps were missed, such as the addition of the primary or secondary antibody.

    • Insufficient Incubation Times: Ensure that all incubation steps are carried out for the full recommended time.

  • Sample Issues:

    • Low Analyte Concentration: The this compound concentration in your samples may be below the detection limit of the assay. Consider concentrating the sample or using a more sensitive assay.

Q7: I am observing high background noise in my ELISA. How can I reduce it?

High background can mask the true signal. Here are some ways to address this:

  • Blocking Issues:

    • Insufficient Blocking: Increase the incubation time with the blocking buffer or try a different blocking agent.

    • Cross-Reactivity of Antibodies: The detection antibody may be cross-reacting with other components in the well. Ensure you are using high-quality, specific antibodies.

  • Washing: Increase the number of wash cycles or the soaking time between washes to remove non-specifically bound antibodies.[8]

  • Substrate Issues:

    • Contaminated Substrate: Use fresh, clean substrate solution.

    • Over-development: Reduce the substrate incubation time.

Q8: Could other drugs or metabolites interfere with my this compound immunoassay?

Yes, cross-reactivity is a known issue with immunoassays for cardiac glycosides.[9][10]

  • Digoxin and its Metabolites: Since this compound is structurally similar to Digoxin and is metabolized to Digoxin in the liver, antibodies raised against one may cross-react with the other.[3] Some immunoassays for Digoxin show significant cross-reactivity with β-Methyldigoxin.[11]

  • Other Medications: Drugs like spironolactone and its metabolites can interfere with some Digoxin immunoassays, leading to falsely elevated or lowered results.[9] It is crucial to be aware of any co-administered drugs in clinical samples.

Q9: How does hemolysis in my samples affect this compound immunoassay results?

The effect of hemolysis can vary depending on the specific assay. While some studies on Digoxin immunoassays have shown minimal impact from spurious hemolysis, it is generally recommended to avoid using hemolyzed samples as they can interfere with various clinical chemistry tests.[12][13] Hemolysis can potentially affect the accuracy of results, and the degree of interference may differ between assay methods.[14]

Data Presentation

Table 1: Performance Characteristics of a UPLC-MS/MS Method for this compound and Digoxin Analysis in Whole Blood

AnalyteConcentration (ng/mL)Intraday Precision (CV%)Interday Precision (CV%)Extraction Recovery (%)
This compound 14.56–9.907.4562 ± 5
34.82–9.627.5167 ± 3
82.32–9.806.6594 ± 8
Digoxin 13.21–8.546.2483 ± 2
31.95–7.354.8383 ± 2
80.78–9.915.82100 ± 3

Data adapted from a study by Teixeira et al. (2011).[3]

Table 2: Cross-reactivity of a Digoxin Immunoassay with this compound and Other Compounds

CompoundCross-reactivity (%)
β-Methyldigoxin87.9
α-Acetyldigoxin77.9
β-Acetyldigoxin84.4
Lanatoside C65.2
Deslanoside85.6
Digoxigenin-bis-digitoxoside108.1

Data from a study on the Elecsys Digoxin Immunoassay.[11]

Experimental Protocols

Detailed Methodology for UPLC-MS/MS Analysis of this compound

This protocol is based on a validated method for the analysis of this compound in whole blood.[3]

1. Sample Preparation and Solid-Phase Extraction (SPE):

  • Spike drug-free whole blood samples with standard solutions of this compound.

  • Add an internal standard (e.g., d3-digoxin).

  • Add 2M ammonium acetate solution (pH 9.5) and Milli-Q water, then vortex.

  • Centrifuge the samples for 15 minutes at 3200 rpm.

  • Condition Oasis HLB SPE columns with methanol, water, and 0.1 M ammonium acetate solution (pH 9.5).

  • Load the supernatant onto the conditioned columns.

  • Wash the columns with 0.1 M ammonium acetate solution (pH 9.5).

  • Dry the columns under vacuum.

  • Elute the analytes with a chloroform:2-propanol (95:5) solution.

  • Evaporate the eluent to dryness under a gentle stream of nitrogen at 25°C.

  • Reconstitute the residue in the mobile phase for analysis.

2. UPLC-MS/MS Conditions:

  • Column: ACQUITY UPLC HSS T3 column (2.1 × 100 mm; 1.8 μm particle size)

  • Column Temperature: 35°C

  • Mobile Phase: Acetonitrile (70%) and 5 mM Ammonium Formate (30%)

  • Flow Rate: 0.3 mL/min (isocratic)

  • Injection Volume: 10 μL

  • Total Run Time: 1.5 min

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection: Multiple Reaction Monitoring (MRM) of the ammonium adducts.

Visualizations

Metildigoxin_Signaling_Pathway This compound This compound NaK_ATPase Na+/K+-ATPase Pump This compound->NaK_ATPase Inhibits Intracellular_Na ↑ Intracellular Na+ NaK_ATPase->Intracellular_Na Leads to NaCa_Exchanger Na+/Ca2+ Exchanger Intracellular_Na->NaCa_Exchanger Alters function of Intracellular_Ca ↑ Intracellular Ca2+ NaCa_Exchanger->Intracellular_Ca Leads to Cardiac_Contraction ↑ Cardiac Muscle Contraction (Positive Inotropy) Intracellular_Ca->Cardiac_Contraction Enhances Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample_Collection 1. Whole Blood Sample Collection Spiking 2. Spike with Internal Standard Sample_Collection->Spiking Centrifugation 3. Centrifugation Spiking->Centrifugation SPE 4. Solid-Phase Extraction (SPE) Centrifugation->SPE Evaporation 5. Evaporation and Reconstitution SPE->Evaporation UPLC_MSMS 6. UPLC-MS/MS Analysis Evaporation->UPLC_MSMS Data_Processing 7. Data Processing and Quantification UPLC_MSMS->Data_Processing Troubleshooting_Logic Start Assay Variability or Poor Results Check_Replicates High Variability between Replicates? Start->Check_Replicates Check_Signal Low or No Signal? Start->Check_Signal Check_Background High Background? Start->Check_Background Sol_Replicates Review Pipetting Technique Check for Temperature Gradients Ensure Proper Washing Check_Replicates->Sol_Replicates Yes Sol_Signal Check Reagent Expiry & Storage Verify Protocol Steps Confirm Sample Concentration Check_Signal->Sol_Signal Yes Sol_Background Optimize Blocking Step Increase Wash Steps Check for Cross-Reactivity Check_Background->Sol_Background Yes

References

Technical Support Center: Optimizing Metildigoxin Dosage for Isolated Organ Bath Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Metildigoxin in isolated organ bath studies.

Troubleshooting Guide

This guide addresses common issues encountered during isolated organ bath experiments with this compound.

Issue Potential Cause Recommended Solution
No discernible inotropic response to this compound Tissue Viability: The isolated tissue may have lost viability due to prolonged ischemia during preparation or inadequate oxygenation in the organ bath.- Ensure rapid and careful dissection of the tissue. - Maintain continuous aeration of the physiological salt solution with 95% O₂ / 5% CO₂. - Before adding this compound, test the tissue's viability with a known contractile agent (e.g., a high concentration of potassium chloride or a relevant agonist).
Incorrect Drug Concentration: The concentrations of this compound used may be too low to elicit a response.- Prepare a fresh stock solution of this compound and perform serial dilutions accurately. - Consult the provided quantitative data tables for recommended starting concentrations. Positive inotropic effects of similar cardiac glycosides like digoxin begin at approximately 0.1 µmol/L.[1]
Receptor Desensitization/Tachyphylaxis: Prolonged exposure to high concentrations of this compound or other agonists can lead to a diminished response.- Allow for an adequate equilibration period before starting the experiment. - If conducting cumulative concentration-response curves, ensure that the tissue reaches a stable plateau before adding the next concentration. - Thoroughly wash the tissue between applications of different drugs.
Irregular or erratic tissue contractions Arrhythmias: Cardiac glycosides like this compound can induce arrhythmias at higher concentrations.- Start with a low concentration of this compound and increase it gradually. - If arrhythmias occur, consider reducing the concentration or washing the tissue and allowing it to recover. - Monitor the rhythm of contractions closely, especially at concentrations approaching the Emax.
Inadequate Aeration or Temperature Control: Fluctuations in oxygen supply or temperature can stress the tissue and lead to irregular contractions.- Ensure a consistent and fine stream of bubbles from the aerator that does not physically disturb the tissue. - Verify that the water bath temperature is stable and at the desired physiological level (typically 37°C).
Difficulty achieving a stable baseline Tissue Instability: The tissue may not have been properly equilibrated after mounting in the organ bath.- Allow for a sufficient equilibration period (at least 30-60 minutes) before initiating the experiment, with periodic washing of the tissue.
Mechanical Issues: The tissue may be mounted too tightly or too loosely, or there may be interference with the force transducer.- Ensure the tissue is mounted with appropriate resting tension. - Check that the sutures or hooks are secure and not slipping. - Verify that the tissue and transducer are vertically aligned and not touching the sides of the organ bath.
Precipitation of this compound in the organ bath Poor Solubility: this compound has low aqueous solubility.- Prepare stock solutions in an appropriate solvent like DMSO or methanol before diluting in the physiological salt solution. - Ensure the final concentration of the solvent in the organ bath is minimal (typically <0.1%) to avoid solvent effects on the tissue.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of action of this compound in cardiac tissue?

This compound is a cardiac glycoside that primarily acts by inhibiting the sodium-potassium ATPase (Na⁺/K⁺-ATPase) pump in the cell membranes of cardiac muscle cells.[2] This inhibition leads to an increase in intracellular sodium concentration. The elevated intracellular sodium alters the function of the sodium-calcium exchanger, resulting in an accumulation of intracellular calcium.[2] Higher intracellular calcium levels enhance the contractile force of the heart muscle, producing a positive inotropic effect.[2]

2. What is a suitable starting concentration range for this compound in isolated heart tissue studies?

Based on studies with similar cardiac glycosides, a positive inotropic effect can be observed starting at concentrations around 0.1 µmol/L, with a maximal effect often seen around 1 µmol/L.[1] It is recommended to perform a cumulative concentration-response curve to determine the optimal range for your specific tissue and experimental conditions.

3. How should I prepare a stock solution of this compound?

Due to its limited solubility in aqueous solutions, a stock solution of this compound should be prepared in a suitable organic solvent such as DMSO or methanol.[3] Subsequently, serial dilutions can be made in the physiological salt solution to achieve the desired final concentrations in the organ bath. Ensure the final solvent concentration in the bath is minimal to avoid affecting the tissue.

4. What are the recommended storage conditions for this compound?

For long-term storage, this compound should be stored at 4°C.[3] It is stable for at least 6 months after receipt under these conditions.[3] For short-term use, it may be stored at room temperature.[3] As this compound is hygroscopic, it is advisable to store it under an inert atmosphere.[3]

5. How does the inotropic potency of this compound compare to Digoxin?

In isolated guinea pig atria, the inotropic potencies of this compound and Digoxin were found to be similar at equimolar concentrations in the organ bath.[4] However, Digoxin was taken up more effectively by the heart tissue than this compound.[4]

Data Presentation

The following tables summarize quantitative data relevant to the use of this compound and related cardiac glycosides in isolated tissue preparations.

Table 1: Recommended Concentration Ranges for this compound in Isolated Cardiac Tissue

Parameter Concentration Range Tissue Preparation Observed Effect Reference
Threshold Concentration ~ 0.1 µmol/LHuman isolated ventricular heart muscleOnset of positive inotropic effect[1]
Maximal Effect Concentration (Emax) ~ 1 µmol/LHuman isolated ventricular heart muscleMaximal positive inotropic effect[1]
Na⁺/K⁺-ATPase Inhibition 0.1 mmol/LRat brain synaptosomes80% inhibition of enzyme activity[5]

Note: Data for human ventricular muscle is based on digoxin and its glucuronides, which are structurally and functionally similar to this compound. These values should be used as a starting point for optimizing dosage in your specific experimental setup.

Table 2: Comparison of Inotropic Potency: this compound vs. Digoxin

Compound Relative Inotropic Potency Tissue Uptake Tissue Preparation Reference
This compound Similar to Digoxin at equimolar concentrationsLower than DigoxinIsolated guinea pig atria[4]
Digoxin Similar to this compound at equimolar concentrationsHigher than this compoundIsolated guinea pig atria[4]

Experimental Protocols

Protocol 1: Cumulative Concentration-Response Curve for this compound in Isolated Cardiac Tissue (e.g., Papillary Muscle or Atrial Strip)

  • Tissue Preparation:

    • Humanely euthanize the animal according to approved institutional guidelines.

    • Rapidly excise the heart and place it in cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).

    • Dissect the desired cardiac tissue (e.g., left ventricular papillary muscle or left atrial strip) in a petri dish filled with cold, oxygenated physiological salt solution.

    • Tie silk sutures to both ends of the tissue preparation.

  • Mounting the Tissue:

    • Mount the tissue in a temperature-controlled organ bath (37°C) containing physiological salt solution, continuously bubbled with 95% O₂ / 5% CO₂.

    • Attach one suture to a fixed hook at the bottom of the organ bath and the other to an isometric force transducer.

    • Apply an optimal resting tension to the tissue (this needs to be determined empirically for each tissue type, but a common starting point for papillary muscle is 4-5 mN).

  • Equilibration:

    • Allow the tissue to equilibrate for at least 60 minutes.

    • Wash the tissue with fresh physiological salt solution every 15-20 minutes during the equilibration period.

  • Viability Check:

    • After equilibration, assess the tissue's viability by stimulating it with a supramaximal concentration of a known agonist (e.g., isoproterenol or a high concentration of extracellular calcium) to elicit a maximal contractile response.

    • Wash the tissue thoroughly until the contraction returns to the baseline resting tension.

  • Cumulative Addition of this compound:

    • Once a stable baseline is re-established, add the lowest concentration of this compound to the organ bath.

    • Allow the contractile response to reach a stable plateau.

    • Without washing out the previous concentration, add the next higher concentration of this compound.

    • Continue this process in a cumulative manner with increasing concentrations until a maximal response is achieved or the response begins to decline.

  • Data Analysis:

    • Record the peak contractile force at each concentration.

    • Normalize the data by expressing each response as a percentage of the maximal response to this compound.

    • Plot the normalized response against the logarithm of the this compound concentration to generate a concentration-response curve.

    • Calculate the EC₅₀ (the concentration that produces 50% of the maximal response) and the Emax (the maximal response).

Mandatory Visualization

Metildigoxin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibition Na_ion Intracellular Na+ NaK_ATPase->Na_ion Reduced Na+ Efflux NCX Na+/Ca2+ Exchanger Ca_ion Intracellular Ca2+ NCX->Ca_ion Reduced Ca2+ Efflux Na_ion->NCX Altered Gradient SR Sarcoplasmic Reticulum (SR) Ca_ion->SR Increased Ca2+ Uptake & Release Contraction Myocardial Contraction Ca_ion->Contraction Increased Force SR->Ca_ion

Caption: Signaling pathway of this compound's inotropic effect.

Experimental_Workflow A Tissue Dissection & Preparation B Mounting in Organ Bath A->B C Equilibration (60 min) B->C D Viability Test (e.g., KCl) C->D E Washout & Return to Baseline D->E F Cumulative Dosing of this compound E->F G Record Contractile Response F->G G->F Increase Concentration H Data Analysis (Concentration-Response Curve) G->H

Caption: Workflow for a cumulative concentration-response experiment.

References

Technical Support Center: Overcoming Matrix Effects in Metildigoxin Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering matrix effects during the mass spectrometry analysis of Metildigoxin.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS/MS analysis?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting, undetected components from the sample matrix (e.g., plasma, blood, urine).[1][2] These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of quantitative analysis.[1][3][4] Endogenous components like phospholipids and proteins, or exogenous substances like anticoagulants, are common causes of matrix effects.[1]

Q2: How can I determine if matrix effects are impacting my this compound assay?

A2: The presence of matrix effects can be identified through several methods. A common quantitative approach is the post-extraction spike method.[1][5] This involves comparing the peak area of an analyte spiked into a blank matrix extract with the peak area of the analyte in a neat solvent at the same concentration.[1] A significant difference in response indicates the presence of matrix effects.[1] Qualitatively, a post-column infusion experiment can identify regions in the chromatogram where ion suppression or enhancement occurs.[6] Inconsistent results between different lots of biological matrix is also a strong indicator of matrix effects.[1]

Q3: What are the primary strategies to mitigate or eliminate matrix effects?

A3: There are three main strategies to combat matrix effects:

  • Optimize Sample Preparation: The most effective approach is to remove interfering components before analysis using techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or Protein Precipitation (PPT).[3][6][7]

  • Improve Chromatographic Separation: Modifying the liquid chromatography (LC) method can separate this compound from the matrix components that cause ion suppression or enhancement.[6][8]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., d3-Digoxin) co-elutes with the analyte and experiences similar matrix effects.[6][9] By using the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects can be effectively compensated for.[4][6]

Troubleshooting Guide

Issue: You are observing poor signal intensity, low reproducibility, and/or inaccurate quantification in your this compound LC-MS/MS assay, and you suspect matrix effects are the cause.

This guide provides a logical workflow to diagnose and resolve the issue.

TroubleshootingWorkflow start Start: Inaccurate or Irreproducible this compound Signal sample_prep Step 1: Evaluate Sample Preparation Is the cleanup sufficient? start->sample_prep chromatography Step 2: Optimize Chromatography Are analyte and interferences separated? sample_prep->chromatography Cleanup is Adequate spe Implement/Optimize Solid-Phase Extraction (SPE) sample_prep->spe No/Insufficient Cleanup lle Consider Liquid-Liquid Extraction (LLE) sample_prep->lle No/Insufficient Cleanup ppt Protein Precipitation (PPT) (Use with caution due to residual matrix) sample_prep->ppt No/Insufficient Cleanup is_check Step 3: Verify Internal Standard (IS) Are you using a suitable IS? chromatography->is_check Separation is Good gradient Adjust Gradient Profile or Mobile Phase chromatography->gradient Co-elution Observed column Switch to a Different Column Chemistry (e.g., HSS T3) chromatography->column Co-elution Observed sil_is Implement Stable Isotope-Labeled IS (e.g., d3-Digoxin) is_check->sil_is No or Inadequate IS analog_is Use a Structural Analog IS (Less ideal but possible) is_check->analog_is No or Inadequate IS end_node End: Robust and Reliable This compound Assay is_check->end_node Suitable IS in Use spe->chromatography lle->chromatography ppt->chromatography gradient->is_check column->is_check sil_is->end_node analog_is->end_node

Caption: Troubleshooting workflow for addressing matrix effects in this compound analysis.

Detailed Troubleshooting Steps
  • Evaluate Sample Preparation: Inadequate removal of matrix components is the most common source of error.[3]

    • Recommendation: Solid-Phase Extraction (SPE) is highly effective for cleaning up complex samples like whole blood for this compound analysis.[9][10] It provides good recovery and selectivity.[9] If you are using a simpler method like protein precipitation, consider switching to SPE for more thorough cleanup.

  • Optimize Chromatography: If sample cleanup is robust, poor chromatographic separation may be causing co-elution of this compound with residual matrix components.

    • Recommendation: Ensure your analytical column and mobile phase are providing adequate separation. A UPLC system with a sub-2 µm particle column (e.g., ACQUITY UPLC HSS T3) can provide the necessary resolution to separate the analyte from interferences.[9][10] Adjusting the gradient elution or mobile phase composition can also improve separation.[8]

  • Verify Internal Standard (IS): The use of an appropriate internal standard is crucial for correcting signal variability.[1]

    • Recommendation: The ideal choice is a stable isotope-labeled (SIL) internal standard, such as d3-Digoxin.[9][10] A SIL-IS has nearly identical chemical properties and chromatographic behavior to this compound, ensuring it is affected by the matrix in the same way, thus providing the most accurate correction.[4]

Detailed Experimental Protocol: SPE for this compound from Whole Blood

This protocol is based on a validated UPLC-MS/MS method for the analysis of this compound in whole blood, which demonstrated no significant matrix effect.[9][11]

ProtocolWorkflow start Start: Whole Blood Sample spike 1. Spike with d3-Digoxin (IS) and Dilute start->spike centrifuge 2. Centrifuge to Separate Supernatant spike->centrifuge spe_load 4. Load Supernatant onto SPE Column centrifuge->spe_load spe_condition 3. Condition Oasis HLB SPE Column (Methanol, Water, Ammonium Acetate) spe_condition->spe_load spe_wash 5. Wash Column (Ammonium Acetate Solution) spe_load->spe_wash spe_dry 6. Dry Column Under Vacuum spe_wash->spe_dry spe_elute 7. Elute Analytes (Chloroform:2-propanol) spe_dry->spe_elute evaporate 8. Evaporate Eluate to Dryness spe_elute->evaporate reconstitute 9. Reconstitute in Mobile Phase evaporate->reconstitute end_node 10. Inject into UPLC-MS/MS System reconstitute->end_node

Caption: Experimental workflow for Solid-Phase Extraction of this compound.

I. Materials and Reagents
  • SPE Columns: Oasis HLB (3 cc; 60 mg)[9][10]

  • Chemicals: Methanol, Chloroform, 2-propanol (HPLC grade)[9]

  • Reagents: Ammonium acetate, Ammonium formate, Purified water (Milli-Q or equivalent)[9]

  • Standards: this compound and d3-Digoxin (Internal Standard)[9][10]

II. Sample Preparation
  • To 1 mL of a whole blood sample, add 50 µL of a 100 ng/mL d3-Digoxin internal standard solution.[10]

  • Add 500 µL of 2M ammonium acetate solution (pH 9.5) and 3.5 mL of purified water.[10]

  • Vortex the mixture.[10]

  • Centrifuge for 15 minutes at 3200 rpm and decant the supernatant for SPE processing.[10]

III. Solid-Phase Extraction (SPE) Procedure
  • Conditioning: Condition the Oasis HLB SPE column by sequentially passing 1 mL of methanol, 1 mL of water, and 3 mL of 0.1 M ammonium acetate solution (pH 9.5).[9][10]

  • Loading: Load the supernatant from the sample preparation step onto the conditioned column.[9][10]

  • Washing: Wash the column with 2 mL of 0.1 M ammonium acetate solution (pH 9.5).[9][10]

  • Drying: Dry the column under maximum vacuum for 2 minutes.[9][10]

  • Elution: Elute the analytes with 3 mL of a chloroform:2-propanol (95:5) mixture.[9][10]

  • Evaporation & Reconstitution: Evaporate the eluate to dryness at 25°C under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of acetonitrile/water (60:40).[9]

IV. UPLC-MS/MS Conditions
  • UPLC System: Waters ACQUITY UPLC System[10]

  • Column: ACQUITY UPLC HSS T3 (2.1 x 100 mm; 1.8 µm)[9][10]

  • Column Temperature: 35°C[9][10]

  • Mobile Phase: Isocratic elution with 70% Acetonitrile and 30% 5 mM Ammonium Formate.[9][10]

  • Flow Rate: 0.3 mL/min[9][10]

  • Injection Volume: 10 µL[9]

  • Mass Spectrometer: Waters ACQUITY TQD Mass Detector[10]

  • Ionization Mode: Electrospray Ionization Positive (ESI+)[9][10]

  • Detection: Multiple Reaction Monitoring (MRM)[9]

    • This compound Transition: 812.6 > 651.5 (for quantification)[9]

    • d3-Digoxin (IS) Transition: 801.5 > 654.5[12]

Quantitative Data Summary

The following table summarizes the extraction efficiency of the detailed SPE protocol for this compound from spiked whole blood samples. High and consistent recovery is indicative of an effective sample cleanup procedure that helps minimize matrix effects.

Spiked Concentration (ng/mL)Mean Extraction Recovery (%)Coefficient of Variation (CV %) - IntradayCoefficient of Variation (CV %) - Interday
162 ± 54.56–9.907.45
367 ± 34.82–9.627.51
894 ± 82.32–9.806.65

Data sourced from a validated UPLC-MS/MS method.[9][10]

References

Technical Support Center: Navigating the Challenges of Narrow Therapeutic Index Drugs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with narrow therapeutic index (NTI) drugs. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate the complexities of your experiments.

Frequently Asked Questions (FAQs)

Q1: What defines a drug as having a narrow therapeutic index?

A drug is considered to have a narrow therapeutic index (NTI) when there is a small margin between the dose that produces the desired therapeutic effect and the dose that results in toxicity.[1][2] Even minor fluctuations in the drug's blood concentration can lead to either a loss of efficacy or the onset of serious adverse effects.[3][4]

Q2: Which drugs are commonly classified as NTI drugs?

While the FDA does not maintain a definitive list, several drugs are widely recognized as having a narrow therapeutic index.[1] These include, but are not limited to:

  • Warfarin

  • Digoxin

  • Tacrolimus

  • Phenytoin

  • Carbamazepine

  • Levothyroxine

  • Theophylline

  • Lithium[1][5]

Q3: Why is Therapeutic Drug Monitoring (TDM) crucial for NTI drugs?

Therapeutic Drug Monitoring (TDM) is essential when working with NTI drugs due to their steep dose-response relationship.[6][7] TDM involves measuring the concentration of the drug in the blood to ensure it remains within the therapeutic range. This practice is critical for optimizing dosage, ensuring the drug's effectiveness, and minimizing the risk of toxicity.[8][9]

Q4: What factors can influence the blood concentration of NTI drugs?

Several factors can cause significant inter- and intra-individual variability in the pharmacokinetics and pharmacodynamics of NTI drugs.[6][10][11] These include:

  • Patient-specific factors: Age, weight, gender, race, and genetic variations in drug-metabolizing enzymes.[6]

  • Physiological conditions: Kidney or liver dysfunction, pregnancy, and disease severity.[6]

  • Environmental factors: Diet and smoking.[6]

  • Drug-drug interactions: Co-administration of other medications can alter the absorption, metabolism, or excretion of NTI drugs.[12][13]

Troubleshooting Guide

Issue 1: Inconsistent or Unexpected Plasma Concentrations in Preclinical Models

Question: My animal models are showing highly variable plasma concentrations of the NTI drug despite consistent dosing. What could be the cause?

Possible Causes and Solutions:

  • Formulation Issues: The physicochemical properties of NTI drugs can be challenging, leading to issues with stability and dissolution.[14]

    • Troubleshooting:

      • Verify the stability of your formulation under the experimental conditions.

      • Assess the dissolution profile of your drug product.

      • Consider if changes in the solid-state form of the drug substance could be occurring.[14]

  • Genetic Polymorphisms: Different strains or even individuals within the same strain of laboratory animals can have genetic variations in drug-metabolizing enzymes, leading to different rates of drug metabolism.

    • Troubleshooting:

      • Use a well-characterized and genetically homogenous animal strain.

      • If variability persists, consider genotyping the animals for relevant metabolizing enzymes.

  • Physiological Stress: Stress from handling or experimental procedures can alter physiological parameters like blood flow and gastric emptying, affecting drug absorption.

    • Troubleshooting:

      • Acclimate animals properly to the experimental environment and procedures.

      • Refine handling techniques to minimize stress.

  • Drug-Food Interactions: The presence of food in the gastrointestinal tract can affect the absorption of some NTI drugs.

    • Troubleshooting:

      • Standardize the feeding schedule of your animals in relation to drug administration.

      • Conduct pilot studies to determine the effect of food on the bioavailability of your specific drug and formulation.

Issue 2: Sub-therapeutic Efficacy or Unexpected Toxicity at a "Standard" Dose

Question: I am observing a lack of efficacy or unexpected toxicity in my cell-based or animal experiments, even though I am using a previously reported "effective" dose. Why might this be happening?

Possible Causes and Solutions:

  • Steep Dose-Response Curve: NTI drugs have a very steep concentration-response relationship, meaning small changes in concentration can lead to large changes in effect.[6]

    • Troubleshooting:

      • Perform a detailed dose-response study to determine the precise therapeutic window for your specific experimental model.

      • Closely monitor for early signs of toxicity.

  • Drug-Drug Interactions: If you are using a combination of treatments, be aware of potential drug-drug interactions that could alter the metabolism or effect of the NTI drug.[15][16]

    • Troubleshooting:

      • Review the literature for known interactions between your NTI drug and other administered compounds.

      • If using a novel combination, conduct in vitro metabolism studies (e.g., using liver microsomes) to assess the potential for metabolic interactions.

  • Cell Line or Animal Model Differences: The expression of drug targets, metabolizing enzymes, and transporters can vary significantly between different cell lines and animal models, affecting drug response.

    • Troubleshooting:

      • Characterize the expression of key proteins involved in the drug's mechanism of action and disposition in your chosen model.

      • Validate your model to ensure it is appropriate for the NTI drug you are studying.

Quantitative Data for Common NTI Drugs

The following table summarizes the therapeutic and toxic concentrations for several common NTI drugs. Note that these ranges can vary slightly depending on the individual, the condition being treated, and the analytical method used.

DrugTherapeutic RangeToxic Concentration
Digoxin 0.8 - 2.0 ng/mL> 2.4 ng/mL
Lithium 0.6 - 1.2 mEq/L> 1.5 mEq/L
Phenytoin 10 - 20 mcg/mL> 30 mcg/mL
Theophylline 10 - 20 mcg/mL> 20 mcg/mL
Carbamazepine 4 - 12 mcg/mL> 15 mcg/mL
Warfarin INR of 2.0 - 3.0 (most indications)INR > 4.0
Tacrolimus 5 - 15 ng/mL (variable by organ)> 20 ng/mL

Experimental Protocols

Protocol: Therapeutic Drug Monitoring (TDM) using High-Performance Liquid Chromatography (HPLC)

This is a generalized protocol for the determination of an NTI drug in plasma. Specific parameters will need to be optimized for each drug.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma, add 200 µL of ice-cold acetonitrile containing an appropriate internal standard.

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 15 seconds and transfer to an HPLC vial.

2. HPLC Conditions (Example for a reverse-phase C18 column)

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and a buffer (e.g., phosphate buffer, pH adjusted). The exact ratio will depend on the drug.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • Detection: UV-Vis detector at a wavelength appropriate for the drug of interest. A diode array detector (DAD) can be used for method development to determine the optimal wavelength.

3. Quantification

  • Create a calibration curve using a series of known concentrations of the drug in blank plasma.

  • Process the standards and quality control samples in the same way as the unknown samples.

  • Calculate the peak area ratio of the drug to the internal standard.

  • Plot the peak area ratio against the concentration to generate a linear regression curve.

  • Determine the concentration of the unknown samples from the calibration curve.

Visualizations

TDM_Workflow cluster_preanalytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-Analytical Phase Patient_Sample Patient Sample (Blood) Sample_Collection Sample Collection (Correct Tube & Timing) Patient_Sample->Sample_Collection Sample_Transport Sample Transport & Storage Sample_Collection->Sample_Transport Sample_Prep Sample Preparation (e.g., Protein Precipitation) Sample_Transport->Sample_Prep Analysis Instrumental Analysis (e.g., HPLC, LC-MS/MS) Sample_Prep->Analysis Data_Processing Data Processing & Quantification Analysis->Data_Processing Result_Interpretation Result Interpretation (Comparison to Therapeutic Range) Data_Processing->Result_Interpretation Clinical_Decision Clinical Decision (Dose Adjustment) Result_Interpretation->Clinical_Decision Drug_Interaction_Pathway cluster_enzyme CYP450 Enzyme System NTI_Drug NTI Drug (Substrate) Enzyme Metabolizing Enzyme (e.g., CYP3A4) NTI_Drug->Enzyme Metabolism Therapeutic_Effect Therapeutic/Toxic Effect NTI_Drug->Therapeutic_Effect Pharmacodynamic Action Interacting_Drug Interacting Drug Interacting_Drug->Enzyme Inhibition Interacting_Drug->Enzyme Induction Inactive_Metabolite Inactive Metabolite Enzyme->Inactive_Metabolite

References

Metildigoxin Stability in Different Solvent Systems: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of metildigoxin in various solvent systems. The information is presented in a question-and-answer format, including troubleshooting guides and frequently asked questions (FAQs), to directly address common issues encountered during experimental work.

A Note on this compound and Digoxin: this compound is a derivative of digoxin. Due to a greater availability of public data for digoxin, its stability information is often used as a proxy to infer the stability of this compound. This guide incorporates data from digoxin studies and will be explicitly noted where such information is used.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound is a hygroscopic solid. For short-term use, it can be stored at room temperature. However, long-term storage at 4°C is recommended.[1] To ensure maximum stability, it should be stored under an inert atmosphere.[1][2]

Q2: In which common laboratory solvents is this compound soluble?

A2: this compound is sparingly soluble in Dimethyl Sulfoxide (DMSO) and slightly soluble in methanol.[1][2]

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: While specific data for this compound is limited, studies on its parent compound, digoxin, show that stability is highly pH-dependent. Digoxin is susceptible to acid-catalyzed hydrolysis, which involves the cleavage of the glycosidic linkages.[3] This degradation follows first-order kinetics.

Q4: What are forced degradation studies and why are they important for this compound?

A4: Forced degradation (or stress testing) involves exposing a drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and pathways. This is crucial for developing stability-indicating analytical methods and understanding the intrinsic stability of the molecule. Key stress conditions include acid and base hydrolysis, oxidation, heat, and light.

Troubleshooting Guide for Stability Studies

Q5: I am observing unexpected peaks in my chromatogram during a stability study. What could be the cause?

A5: Unexpected peaks can arise from several sources:

  • Degradation Products: The new peaks may be degradation products of this compound. Ensure your analytical method is capable of separating these from the parent compound.

  • Solvent Impurities: Impurities in your solvent system can appear as peaks. Always use high-purity (e.g., HPLC or LC-MS grade) solvents.

  • Contamination: Contamination from glassware, pipette tips, or previous analyses can introduce extraneous peaks. Ensure thorough cleaning procedures are in place.

  • Sample Matrix Effects: If analyzing this compound in a complex matrix, other components may interfere with the analysis.

Q6: My recovery of this compound is consistently low. What are the potential reasons?

A6: Low recovery can be due to:

  • Adsorption: this compound may adsorb to the surfaces of glassware or plasticware. Consider using silanized glass vials.

  • Incomplete Dissolution: Ensure the compound is fully dissolved in the solvent before analysis. Sonication may aid in dissolution.

  • Degradation: The compound may be degrading during sample preparation or analysis. Protect samples from light and maintain appropriate temperatures.

  • Extraction Inefficiency: If using an extraction method (e.g., solid-phase extraction), optimize the protocol to ensure efficient recovery.

Q7: The retention time of my this compound peak is shifting between injections. How can I resolve this?

A7: Retention time variability is often related to the chromatographic conditions:

  • Mobile Phase Composition: Inconsistent mobile phase preparation can lead to shifts. Ensure accurate and consistent preparation of all mobile phase components.

  • Column Temperature: Fluctuations in column temperature can affect retention time. Use a column oven to maintain a constant temperature.

  • Column Equilibration: Insufficient column equilibration between injections can cause retention time drift. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

  • Column Aging: Over time, the stationary phase of the column can degrade, leading to changes in retention.

Data Summary

Table 1: Solubility and Recommended Storage of this compound

ParameterInformationReference
Solubility Sparingly soluble in DMSO, Slightly soluble in Methanol[1][2]
Storage (Solid) Short-term: Room Temperature; Long-term: 4°C, under inert atmosphere[1]
Physical Form White to off-white solid, Hygroscopic[2]

Table 2: Summary of Digoxin Stability in Aqueous Solution (as a proxy for this compound)

ConditionObservationReference
Acidic pH (pH < 3) Susceptible to hydrolysis.[3]
Neutral to Alkaline pH (pH 5-8) Generally stable.
Temperature Increased temperature accelerates degradation.
Long-Term Storage (0.05 mg/mL in normal saline) Stable for at least 180 days at 5°C and 25°C.[4][5][6][4][5][6]

Experimental Protocols

Protocol 1: UPLC-MS/MS Method for this compound Quantification

This protocol is adapted from a method for the analysis of digoxin and this compound in biological samples and can be used for stability testing.

  • Instrumentation:

    • Ultra-Performance Liquid Chromatography (UPLC) system coupled with a tandem mass spectrometer (MS/MS).

  • Chromatographic Conditions:

    • Column: ACQUITY UPLC HSS T3 column (2.1 x 100 mm, 1.8 µm)

    • Mobile Phase: Acetonitrile (70%) and 5 mM Ammonium Formate (30%)

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 35°C

    • Injection Volume: 10 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Detection: Multiple Reaction Monitoring (MRM) of the ammonium adducts.

Protocol 2: Forced Degradation Study of this compound

  • Objective: To generate potential degradation products of this compound under various stress conditions.

  • Stock Solution Preparation: Prepare a stock solution of this compound in methanol or a suitable solvent at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours). Neutralize samples with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for various time points. Neutralize samples with 0.1 M HCl before analysis.

    • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Expose the solid this compound powder to 60°C in an oven for 24 hours. Also, expose a solution of this compound (100 µg/mL in a suitable solvent) to 60°C.

    • Photostability: Expose a solution of this compound (100 µg/mL) and the solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[7][8][9][10][11] A control sample should be kept in the dark.

  • Analysis: Analyze the stressed samples at different time points using a validated stability-indicating UPLC-MS/MS method (as described in Protocol 1).

Visualizations

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis This compound This compound Stock Solution Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) This compound->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) This compound->Base Oxidation Oxidation (e.g., 3% H2O2, RT) This compound->Oxidation Thermal Thermal Degradation (e.g., 60°C) This compound->Thermal Photo Photostability (ICH Q1B) This compound->Photo Analysis Stability-Indicating UPLC-MS/MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Data Data Interpretation (Degradation Pathway) Analysis->Data

Caption: Workflow for a forced degradation study of this compound.

Stability_Factors cluster_factors Influencing Factors cluster_outcomes Potential Outcomes This compound This compound Stability pH pH This compound->pH Temperature Temperature This compound->Temperature Solvent Solvent System This compound->Solvent Light Light Exposure This compound->Light Oxygen Presence of Oxygen This compound->Oxygen Hydrolysis Hydrolysis pH->Hydrolysis Photodegradation Photodegradation Light->Photodegradation Oxidation_prod Oxidation Oxygen->Oxidation_prod

Caption: Factors influencing the stability of this compound.

Acid_Degradation_Pathway This compound This compound C42H66O14 Digoxin Digoxin C41H64O14 This compound->Digoxin + H3O+ - CH3OH Bisdigitoxoside Digoxigenin bisdigitoxoside Digoxin->Bisdigitoxoside + H3O+ - Digitoxose Monodigitoxoside Digoxigenin monodigitoxoside Bisdigitoxoside->Monodigitoxoside + H3O+ - Digitoxose Digoxigenin Digoxigenin (Aglycone) Monodigitoxoside->Digoxigenin + H3O+ - Digitoxose

Caption: Proposed acid-catalyzed degradation pathway of this compound.

References

Preventing Metildigoxin precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Metildigoxin in aqueous solutions. The following information is designed to help prevent precipitation and address common challenges encountered during experimental work.

Disclaimer: this compound is a derivative of Digoxin. Due to limited specific data on this compound, some information provided is based on the well-studied properties of Digoxin, its close structural analog. This should be considered when designing experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating out of my aqueous solution?

A1: this compound, like its parent compound Digoxin, has very low aqueous solubility.[1] Precipitation can be triggered by several factors:

  • Concentration: Exceeding the solubility limit of this compound in the aqueous medium.

  • pH: The stability of cardiac glycosides like Digoxin is pH-dependent. Hydrolysis, which can lead to less soluble degradation products, is influenced by the hydrogen-ion activity in the solution.[2]

  • Temperature: Changes in temperature can affect the solubility of this compound. For Digoxin, storage at elevated temperatures has been shown to decrease aqueous solubility over time.[3]

  • Solvent Composition: The presence or absence of co-solvents significantly impacts solubility.

  • Nucleation Sites: Presence of impurities or undissolved particles can act as nucleation sites for precipitation.

Q2: What is the expected aqueous solubility of this compound?

Q3: How does pH affect the stability and solubility of this compound?

A3: The stability of Digoxin, and likely this compound, is significantly influenced by pH. Digoxin hydrolysis occurs via the stepwise loss of its sugar moieties, and this process is directly proportional to the hydrogen-ion concentration.[2] Acidic conditions can accelerate this degradation, potentially leading to the formation of less soluble aglycones and subsequent precipitation. While specific data for this compound is limited, it is advisable to maintain a pH where the hydrolysis rate is minimized. For a compounded Digoxin solution, a pH range of 6.12 to 7.46 was maintained during a 7-day stability study at 70°C.[6]

Q4: Can I heat my solution to dissolve this compound?

A4: While gentle heating can sometimes aid in the initial dissolution of a compound, prolonged exposure to elevated temperatures can have detrimental effects. For Digoxin, storage at elevated temperatures has been shown to decrease its aqueous solubility and in vitro dissolution rates over time.[3] Therefore, caution is advised. If heating is necessary, it should be done for the shortest possible duration and at the lowest effective temperature. Stability studies on a compounded Digoxin solution showed it remained stable at 5°C and 25°C for 180 days.[6][7]

Q5: What are the primary degradation pathways for this compound in aqueous solutions?

A5: The primary degradation pathway for the closely related Digoxin is hydrolysis, which involves the sequential cleavage of the digitoxose sugar units from the aglycone core.[2] This process is acid-catalyzed. Other potential degradation pathways for cardiac glycosides include oxidation and photolysis, although specific studies on this compound are not widely available. Forced degradation studies are necessary to fully understand the degradation profile of this compound under various stress conditions.[8][9]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Sudden precipitation upon adding this compound to the aqueous buffer. The concentration of this compound exceeds its solubility limit in the chosen buffer system. The buffer components may be interacting with this compound, reducing its solubility.1. Reduce Concentration: Prepare a more dilute solution of this compound. 2. Use a Co-solvent: Initially dissolve this compound in a small amount of a water-miscible organic solvent (e.g., ethanol, propylene glycol, DMSO) before adding it to the aqueous buffer.[1] 3. Optimize Buffer: Evaluate different buffer systems to identify one that is more compatible with this compound.
Precipitation observed after a period of storage. Temperature Fluctuations: Changes in storage temperature can lead to supersaturation and subsequent precipitation. Degradation: this compound may be degrading over time to less soluble products, especially if the pH is not optimal.[2]1. Control Storage Temperature: Store the solution at a constant, controlled temperature. Refrigeration (2-8°C) is often recommended for aqueous drug solutions to slow down degradation. A compounded Digoxin solution was found to be stable for 180 days at both 5°C and 25°C.[6][7] 2. Adjust pH: Ensure the pH of the solution is within a stable range for this compound. 3. Use Stabilizers: Consider the addition of stabilizing excipients like cyclodextrins.
Cloudiness or haze formation in the solution. Incomplete Dissolution: The initial dissolution of this compound may have been incomplete. Formation of Colloidal Aggregates: At certain concentrations, drug molecules can self-assemble into aggregates.1. Improve Dissolution Method: Ensure vigorous mixing or sonication during the initial dissolution step. 2. Filter the Solution: Use a sterile filter (e.g., 0.22 µm) to remove any undissolved particles or aggregates. 3. Incorporate Surfactants: Low concentrations of non-ionic surfactants can help to prevent aggregation and improve wettability.
Inconsistent experimental results between batches of this compound solution. Variability in Starting Material: Different batches of this compound powder may have slight differences in purity or physical form (e.g., polymorphic or amorphous forms), affecting solubility.[3] Inconsistent Preparation Method: Minor variations in the preparation protocol can lead to different final concentrations.1. Characterize Starting Material: If possible, characterize the solid-state properties of the this compound powder. 2. Standardize Protocol: Develop and strictly adhere to a detailed Standard Operating Procedure (SOP) for solution preparation. 3. Quantify Concentration: Use a validated analytical method, such as HPLC-UV, to accurately determine the concentration of this compound in each prepared batch.[10]

Data Presentation

Table 1: Co-solvent Systems for Enhancing Cardiac Glycoside Solubility

Co-solvent System Composition (v/v) Observed Effect on Digoxin Solubility Reference
Ethanol, Propylene Glycol, Glycerin, WaterEthanol: 6-8% Propylene Glycol: 25-30% Glycerin: 40-45% Water: 14-15%This composition is proposed in a patent for a this compound liquid preparation.[11]
Ethanol-Found to be the best single co-solvent for increasing Digoxin solubility.[1]
Polyethylene Glycol 400-Increased Digoxin solubility compared to water.[1]
Propylene Glycol-Increased Digoxin solubility compared to water.[1]
Ethanol, Propylene Glycol, WaterEthanol: ~10% Propylene Glycol: 30-40% Water: ~50%Suitable for injectable Digoxin solutions.[12]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound using a Co-solvent

Objective: To prepare a concentrated stock solution of this compound that can be further diluted in aqueous buffers.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO) or Ethanol (ACS grade or higher)

  • Calibrated analytical balance

  • Volumetric flasks

  • Pipettes

  • Vortex mixer and/or sonicator

Procedure:

  • Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Transfer the powder to a clean, dry volumetric flask.

  • Add a small volume of the chosen co-solvent (e.g., DMSO or ethanol) to the flask, sufficient to wet the powder.

  • Gently swirl the flask to ensure all the powder is in contact with the solvent.

  • Vortex or sonicate the mixture until the this compound is completely dissolved. Visually inspect the solution against a light and dark background to ensure no undissolved particles are present.

  • Once dissolved, add the co-solvent to the final volume mark on the volumetric flask.

  • Mix the solution thoroughly by inverting the flask several times.

  • Store the stock solution in a tightly sealed, light-protected container at the recommended temperature (typically 2-8°C).

Protocol 2: Forced Degradation Study (Hydrolysis)

Objective: To assess the stability of this compound under acidic and basic conditions.

Materials:

  • This compound stock solution

  • Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)

  • Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)

  • Purified water

  • pH meter

  • Incubator or water bath

  • HPLC system with UV detector

Procedure:

  • Prepare separate reaction mixtures by diluting the this compound stock solution with:

    • 0.1 M HCl

    • 1 M HCl

    • Purified water (as a control)

    • 0.1 M NaOH

    • 1 M NaOH

  • Record the initial pH of each solution.

  • Incubate the solutions at a controlled temperature (e.g., 40°C, 60°C).

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Neutralize the acidic and basic samples immediately by adding an equimolar amount of base or acid, respectively.

  • Dilute the samples to an appropriate concentration for HPLC analysis.

  • Analyze the samples by a validated stability-indicating HPLC method to determine the remaining concentration of this compound and to detect the formation of any degradation products.

  • Plot the percentage of remaining this compound against time for each condition to determine the degradation kinetics.

Visualizations

Precipitation_Troubleshooting Start This compound Precipitation Observed Check_Conc Is Concentration > Solubility Limit? Start->Check_Conc Check_pH Is pH in Optimal Range? Check_Conc->Check_pH No Reduce_Conc Reduce Concentration Check_Conc->Reduce_Conc Yes Check_Temp Is Storage Temperature Stable? Check_pH->Check_Temp Yes Adjust_pH Adjust pH / Use Buffer Check_pH->Adjust_pH No Check_Solvent Is a Co-solvent Used? Check_Temp->Check_Solvent Yes Control_Temp Control Storage Temperature Check_Temp->Control_Temp No Add_Cosolvent Add Co-solvent (e.g., Ethanol, PG, DMSO) Check_Solvent->Add_Cosolvent No Consider_Excipients Consider Solubilizing Excipients (e.g., Cyclodextrins, Surfactants) Check_Solvent->Consider_Excipients Yes End Precipitation Resolved Reduce_Conc->End Adjust_pH->End Control_Temp->End Add_Cosolvent->End Consider_Excipients->End

Caption: Troubleshooting workflow for this compound precipitation.

Hydrolysis_Pathway This compound This compound Step1 Loss of Terminal Methylated Sugar This compound->Step1  H+ (Acid Hydrolysis) Product1 Digoxin Step1->Product1 Step2 Loss of Second Sugar Moiety Product1->Step2  H+ (Acid Hydrolysis) Product2 Digoxigenin Bisdigitoxoside Step2->Product2 Step3 Loss of Final Sugar Moiety Product2->Step3  H+ (Acid Hydrolysis) Product3 Digoxigenin Monodigitoxoside Step3->Product3 Final_Product Digoxigenin (Aglycone) Product3->Final_Product  H+ (Acid Hydrolysis)

Caption: Postulated hydrolysis pathway of this compound based on Digoxin.

References

a narrow therapeutic window of cardiac glycosides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) related to the experimental use of cardiac glycosides, with a specific focus on challenges presented by their narrow therapeutic window.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for cardiac glycosides?

Cardiac glycosides are a class of organic compounds that primarily act by inhibiting the Na+/K+-ATPase pump in the cell membrane.[1][2][3] This inhibition leads to an increase in intracellular sodium concentration.[1] The elevated intracellular sodium alters the function of the Na+/Ca2+ exchanger, resulting in a decrease in calcium extrusion and a subsequent increase in intracellular calcium concentration.[1][4][5] In cardiac muscle cells, this increased intracellular calcium enhances the force of contraction, which is known as a positive inotropic effect.[1][5]

Q2: What does the "narrow therapeutic window" of cardiac glycosides mean in a research context?

The narrow therapeutic window (or narrow therapeutic index) signifies that there is a very small difference between the effective or therapeutic dose and a dose that causes toxic side effects.[5][6][7] For researchers, this means that slight variations in concentration can lead to drastically different experimental outcomes, shifting from a desired signaling effect to significant cytotoxicity.[7][8] This necessitates precise dose-response studies and careful monitoring of experimental conditions to ensure results are within the intended range.[9] Drugs with a narrow therapeutic index often have less than a 2-fold difference between the minimum toxic concentrations and the minimum effective concentrations in the blood.[8]

Q3: Beyond ion transport inhibition, what are the key signaling pathways activated by cardiac glycosides?

At concentrations too low to significantly inhibit the ion transport function of the Na+/K+-ATPase, cardiac glycosides can activate distinct signaling cascades.[10] A specific pool of Na+/K+-ATPase, often located in caveolae, acts as a signal transducer.[11] Binding of a cardiac glycoside to this "signalosome" can activate Src, a non-receptor tyrosine kinase.[10][11] This activation can trigger downstream pathways, including the Ras-Raf-MEK-ERK/MAPK cascade and the PI3K/Akt pathway, which are involved in processes like cell proliferation, hypertrophy, and apoptosis.[11][12][13]

Q4: How do different concentrations of cardiac glycosides alter their experimental effects?

The effects of cardiac glycosides are highly dependent on their concentration.[10][11]

  • Low Concentrations (e.g., 10–100 nM for ouabain): At these levels, cardiac glycosides primarily act as signaling molecules without substantially affecting the overall ion transport function of the Na+/K+-ATPase.[10] They can activate pathways like Src and MAPK, influencing cell migration, proliferation, or survival.[10][14]

  • High Concentrations (e.g., >100 nM): At higher concentrations, the "classical" inhibition of the Na+/K+-ATPase pump's ion-pumping function becomes dominant.[10] This leads to significant increases in intracellular Na+ and Ca2+, causing the well-known inotropic effects in cardiomyocytes but also leading to cytotoxicity and arrhythmias in overdose situations.[10][15]

Q5: What are the most critical factors that can influence the toxicity of cardiac glycosides in in vitro or in vivo experiments?

Several factors can significantly alter the toxic potential of cardiac glycosides:

  • Electrolyte Concentrations: The binding of cardiac glycosides to the Na+/K+-ATPase is sensitive to extracellular potassium levels. Hypokalemia (low potassium) increases the binding of cardiac glycosides to the pump, thereby enhancing both their therapeutic and toxic effects.[1][16][17] Conversely, hyperkalemia can reduce their binding. Hypercalcemia and hypomagnesemia can also exacerbate toxicity by increasing the risk of calcium overload and arrhythmias.[1][18]

  • Cell Type: Different cell types express different isoforms of the Na+/K+-ATPase α-subunit (e.g., α1, α2, α3), which can have varying affinities for cardiac glycosides.[4] This can lead to different sensitivities to the same compound.

  • Renal Function (in vivo): In animal studies, renal function is critical as many cardiac glycosides, like digoxin, are eliminated by the kidneys.[1] Impaired renal function can lead to drug accumulation and toxicity.[18]

Q6: What are common signs of cytotoxicity to watch for in cell-based assays?

In cell culture experiments, cardiac glycoside toxicity can manifest as:

  • Morphological Changes: Cells may appear rounded, shrunken, or detached from the culture surface.

  • Reduced Viability: Assays like MTT, XTT, or trypan blue exclusion will show a significant decrease in the number of viable cells.

  • Apoptosis Induction: Increased caspase-3/7 activity, DNA fragmentation (TUNEL assay), or changes in mitochondrial membrane potential can indicate the onset of programmed cell death.

  • Arrhythmic Beating (in cardiomyocytes): Spontaneous, irregular, or excessively rapid contractions can be observed in cultured cardiomyocytes, often due to calcium overload.[15]

Troubleshooting Guides

Problem 1: I am observing unexpected cell death at concentrations that literature suggests should only induce signaling.

Possible Causes & Solutions

  • Question: Have you verified the potassium concentration in your cell culture medium?

    • Action: Standard cell culture media can have varying potassium levels. Low potassium will sensitize cells to cardiac glycoside toxicity.[1][16] Consider measuring the K+ concentration or using a medium with a standardized physiological potassium level (e.g., ~4-5 mM) for your experiments.

  • Question: Is your cardiac glycoside stock solution accurate?

    • Action: Cardiac glycosides are potent, and small errors in dilution can lead to large changes in final concentration. Prepare fresh dilutions from a carefully quantified stock solution for each experiment.

  • Question: Are your cells particularly sensitive?

    • Action: The specific isoforms of Na+/K+-ATPase expressed by your cell line can affect sensitivity.[4] Perform a detailed dose-response curve with a wide concentration range (e.g., from picomolar to micromolar) to establish the precise therapeutic and toxic window for your specific experimental model.

Problem 2: My results for signaling pathway activation (e.g., ERK phosphorylation) are inconsistent.

Possible Causes & Solutions

  • Question: Are you measuring at the optimal time point?

    • Action: Signaling events like protein phosphorylation are often transient. Conduct a time-course experiment (e.g., 5, 15, 30, 60 minutes) after adding the cardiac glycoside to identify the peak response time for your specific target and cell type.

  • Question: Is the cell confluency consistent between experiments?

    • Action: Cell density can affect signaling responses. Ensure you plate the same number of cells for each experiment and treat them at a consistent level of confluency.

  • Question: Are you using a low-serum or serum-free medium?

    • Action: Serum contains growth factors that can activate the same signaling pathways you are studying, potentially masking the effect of the cardiac glycoside. Starve the cells in a low-serum or serum-free medium for several hours before treatment to reduce this baseline activation.

Problem 3: My digoxin immunoassay is giving unexpected or inconsistent readings in my experimental samples.

Possible Causes & Solutions

  • Question: Are you using a compound other than digoxin?

    • Action: Some cardiac glycosides can cross-react with digoxin immunoassays, but the degree of cross-reactivity is often not linear or predictable.[18][19] An apparent digoxin level in a sample treated with oleandrin, for example, does not reflect the true oleandrin concentration.[18] These assays are best used for the specific compound they were designed for.

  • Question: Does your sample matrix contain interfering substances?

    • Action: Endogenous substances, particularly in samples from subjects with renal or liver disease, can cross-react with the assay, leading to falsely elevated readings.[18] Consider using a more specific method like liquid chromatography-mass spectrometry (LC-MS) for accurate quantification, especially in complex biological matrices.

  • Question: Was the sample collected at the right time relative to dosing (in vivo)?

    • Action: After administration, digoxin requires time to distribute from the blood into the tissues.[20] For accurate correlation with tissue effects, blood samples should be taken after this distribution phase is complete (e.g., >6-8 hours post-dose).[20]

Data Presentation

Table 1: Therapeutic vs. Toxic Concentrations of Digoxin
ParameterConcentration Range (ng/mL)Notes
Therapeutic Range 0.5 - 2.0The ideal therapeutic range may be narrower depending on the indication (e.g., 0.5-1.2 ng/mL for atrial fibrillation).[20]
Toxic Range > 2.0Concentrations above 2.0 ng/mL are frequently associated with toxicity, which can manifest as life-threatening arrhythmias.[1][20]
Lethal Potassium Level (Acute Toxicity) > 5.5 mEq/LIn acute digoxin overdose, a serum potassium level above 5.5 mEq/L is a strong predictor of mortality.[17]

Note: These values are primarily from a clinical context but serve as a crucial reference for in vivo and translational research.

Experimental Protocols

Protocol: Assessing Cytotoxicity using an MTT Assay

This protocol provides a general framework for determining the concentration-dependent cytotoxicity of a cardiac glycoside.

  • Cell Plating:

    • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) to ensure they are in a logarithmic growth phase at the time of treatment.

    • Incubate for 24 hours in a humidified incubator (37°C, 5% CO2) to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 2X stock concentration series of the cardiac glycoside (e.g., Digoxin, Ouabain) in the appropriate cell culture medium. A wide range is recommended for the initial screen (e.g., 1 nM to 10 µM).

    • Include a "vehicle control" (e.g., DMSO or saline) and a "no cells" blank control.

    • Remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the appropriate wells (resulting in a 1X final concentration).

  • Incubation:

    • Incubate the plate for a relevant duration (e.g., 24, 48, or 72 hours). The incubation time should be based on the cell doubling time and the specific research question.

  • MTT Reagent Addition:

    • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well (including controls).

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • After incubation, carefully remove the medium.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Subtract the average absorbance of the "no cells" blank from all other readings.

    • Calculate cell viability as a percentage relative to the vehicle control wells: (Absorbance of Treated Well / Average Absorbance of Vehicle Control) * 100.

  • Analysis:

    • Plot the percent viability against the logarithm of the cardiac glycoside concentration to generate a dose-response curve and calculate the IC50 (the concentration that inhibits 50% of cell viability).

Visualizations

Signaling Pathways and Workflows

G cluster_0 Classical Pathway (High Concentration) cluster_1 Signalosome Pathway (Low Concentration) CG1 Cardiac Glycoside NKA1 Na+/K+-ATPase (Pump Function) CG1->NKA1 Inhibition Na_in ↑ Intracellular Na+ NKA1->Na_in NCX Na+/Ca2+ Exchanger (Reverse Mode) Na_in->NCX Ca_in ↑ Intracellular Ca2+ NCX->Ca_in Effect Positive Inotropy / Cytotoxicity Ca_in->Effect CG2 Cardiac Glycoside NKA2 Na+/K+-ATPase (Signalosome in Caveolae) CG2->NKA2 Binding Src Src Activation NKA2->Src Ras Ras/Raf Src->Ras MAPK MEK/ERK (MAPK Cascade) Ras->MAPK Gene Gene Expression (Proliferation, etc.) MAPK->Gene

Caption: Dual mechanisms of cardiac glycoside action.

G cluster_workflow Troubleshooting Workflow: Unexpected Cytotoxicity Start Start: Unexpected Cell Death Check_K Verify K+ Concentration in Medium Start->Check_K Check_Dose Confirm Stock Concentration & Dilutions Check_K->Check_Dose K+ OK Adjust_K Adjust Medium K+ to Physiological Level Check_K->Adjust_K K+ Low Run_Curve Perform Full Dose-Response Curve (pM to µM) Check_Dose->Run_Curve Dose OK Remake_Stock Prepare Fresh Stock and Dilutions Check_Dose->Remake_Stock Error Found Analyze Analyze New IC50 and Therapeutic Window Run_Curve->Analyze End End: Problem Resolved Analyze->End Adjust_K->Run_Curve Remake_Stock->Run_Curve

Caption: Logical workflow for troubleshooting cytotoxicity.

References

Technical Support Center: Metildigoxin Degradation Kinetics Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and investigating the degradation kinetics of metildigoxin under acidic conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is it important to study the degradation kinetics of this compound in acidic conditions?

A1: Studying the degradation kinetics of this compound under acidic conditions is crucial for several reasons. Firstly, it helps in understanding the drug's stability in the acidic environment of the stomach, which can affect its bioavailability upon oral administration. Secondly, this data is a regulatory requirement for drug registration, as outlined in the International Council for Harmonisation (ICH) guidelines on stability testing.[1][2] These studies help in identifying potential degradation products, elucidating degradation pathways, and developing stable formulations.[1][3]

Q2: What is the primary degradation pathway for this compound under acidic conditions?

A2: Under acidic conditions, the primary degradation pathway for cardiac glycosides like this compound is the hydrolysis of the glycosidic bonds.[4] This results in the sequential cleavage of the sugar moieties from the aglycone core. For this compound, this would lead to the formation of digoxin, followed by the loss of digitoxose units to form digoxigenin bisdigitoxoside, digoxigenin monodigitoxoside, and finally the aglycone, digoxigenin.

Q3: What are the typical experimental conditions for conducting a forced degradation study of this compound in acid?

A3: According to ICH guidelines, forced degradation studies under acidic conditions typically involve the use of hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at concentrations ranging from 0.1 M to 1 M.[3] The study can be initiated at room temperature. If no significant degradation is observed, the temperature can be elevated to a range of 50-70°C to accelerate the degradation process.[3] The goal is to achieve a target degradation of 5-20%.[3]

Q4: What analytical techniques are suitable for monitoring the degradation of this compound and quantifying its degradation products?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and robust method for separating and quantifying this compound and its degradation products.[5] For the identification and structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (LC-MS/MS), is a powerful technique.[6][7][8]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No or very slow degradation of this compound observed. 1. Acid concentration is too low. 2. Temperature is too low. 3. The analytical method is not sensitive enough to detect small changes.1. Increase the acid concentration (e.g., from 0.1 M to 0.5 M or 1 M HCl). 2. Increase the temperature in increments (e.g., to 50°C or 70°C). 3. Verify the limit of detection (LOD) and limit of quantification (LOQ) of your analytical method. Ensure it is capable of detecting a 5-20% change in the parent drug concentration.
Degradation is too rapid, and the parent drug is completely degraded in the first time point. 1. Acid concentration is too high. 2. Temperature is too high.1. Decrease the acid concentration (e.g., from 1 M to 0.1 M or 0.01 M HCl). 2. Conduct the experiment at a lower temperature (e.g., room temperature or 40°C). 3. Take earlier time points for analysis.
Poor peak shape or resolution in the chromatogram. 1. Inappropriate mobile phase composition. 2. Column degradation due to extreme pH. 3. Co-elution of degradation products.1. Optimize the mobile phase composition (e.g., adjust the ratio of organic solvent to aqueous buffer, change the pH of the mobile phase). 2. Use a pH-stable HPLC column. Neutralize the sample before injection if possible. 3. Modify the gradient elution profile or try a different column chemistry.
Difficulty in identifying degradation products. 1. Insufficient concentration of degradation products for characterization. 2. Lack of appropriate analytical standards.1. Concentrate the degraded sample or allow the degradation to proceed further to generate a higher concentration of the degradants. 2. Use LC-MS/MS to obtain fragmentation patterns for structural elucidation in the absence of standards.
Mass balance is not within the acceptable range (e.g., 95-105%). 1. Some degradation products are not being detected by the analytical method (e.g., lack a chromophore for UV detection). 2. Formation of volatile or insoluble degradation products. 3. Inaccurate quantification of the parent drug and degradation products.1. Use a universal detector like a mass spectrometer or a Corona Charged Aerosol Detector (CAD) in parallel with the UV detector. 2. Investigate the possibility of precipitation or volatilization. 3. Ensure the response factors of the degradation products are considered for accurate quantification. If standards are unavailable, assume a response factor of 1.0 for the degradants as a starting point.

Quantitative Data Summary

Table 1: Apparent First-Order Rate Constants (k) for Digoxin Hydrolysis at 37°C [9]

pHk (min⁻¹)
1.10.0357
1.30.0218
1.50.0131
1.80.0065
2.20.0027

Table 2: Estimated Half-Life (t½) of Digoxin at 37°C

pHEstimated Half-Life (minutes)
1.119.4
1.331.8
1.552.9
1.8106.6
2.2256.7

Note: The half-life (t½) was calculated using the formula: t½ = 0.693 / k

Experimental Protocols

Protocol 1: Forced Degradation of this compound under Acidic Conditions

Objective: To induce and monitor the degradation of this compound in an acidic solution.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), 1 M and 0.1 M solutions

  • Sodium hydroxide (NaOH), 1 M and 0.1 M solutions (for neutralization)

  • Methanol or acetonitrile (HPLC grade)

  • Purified water (HPLC grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • pH meter

  • Heating block or water bath

  • HPLC system with UV or PDA detector

  • LC-MS system (optional, for identification of degradation products)

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • For each time point, transfer a known volume of the this compound stock solution into a volumetric flask.

    • Add a sufficient volume of 1 M or 0.1 M HCl to achieve the desired final acid concentration and dilute to the mark with purified water. The final concentration of this compound should be suitable for the analytical method (e.g., 100 µg/mL).

    • Prepare a control sample by diluting the stock solution with purified water only.

  • Incubation:

    • Incubate the acidic and control samples at a controlled temperature (e.g., room temperature, 50°C, or 70°C).

    • Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours). The sampling frequency should be adjusted based on the observed degradation rate.

  • Sample Analysis:

    • Immediately after withdrawal, neutralize the acidic aliquot with an equimolar amount of NaOH to stop the degradation reaction.

    • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

    • Analyze the samples by a validated stability-indicating HPLC method.

  • Data Analysis:

    • Calculate the percentage of remaining this compound and the percentage of each degradation product at each time point.

    • Plot the natural logarithm of the this compound concentration versus time to determine the degradation kinetics (e.g., first-order) and calculate the rate constant (k) and half-life (t½).

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Chromatographic Conditions (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile).

  • Gradient Program: A linear gradient starting with a higher proportion of Mobile Phase A and increasing the proportion of Mobile Phase B over time. The specific gradient will need to be optimized.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm (or a wavelength determined by the UV spectrum of this compound)

  • Injection Volume: 10 µL

Method Development and Validation:

  • Specificity: Inject the stressed (degraded) sample to ensure that the peaks for the degradation products are well-resolved from the this compound peak and from each other. Peak purity analysis using a PDA detector should be performed.

  • Linearity: Establish a calibration curve with at least five concentrations of the this compound reference standard.

  • Accuracy and Precision: Determine the accuracy (recovery) and precision (repeatability and intermediate precision) of the method.

  • LOD and LOQ: Determine the limit of detection and limit of quantification for this compound.

Mandatory Visualizations

Metildigoxin_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare this compound Stock Solution stress Incubate at Controlled Temperature (e.g., RT, 50°C, 70°C) prep_stock->stress prep_acid Prepare Acidic Solution (e.g., 0.1M - 1M HCl) prep_acid->stress sampling Withdraw Samples at Time Intervals stress->sampling neutralize Neutralize Aliquots sampling->neutralize hplc HPLC Analysis (Stability-Indicating Method) neutralize->hplc lcms LC-MS/MS for Identification (Optional) hplc->lcms quantify Quantify this compound & Degradation Products hplc->quantify pathway Elucidate Degradation Pathway lcms->pathway kinetics Determine Degradation Kinetics (k, t½) quantify->kinetics kinetics->pathway

Caption: Experimental workflow for studying this compound degradation kinetics.

Degradation_Pathway This compound This compound Digoxin Digoxin This compound->Digoxin H⁺, H₂O - CH₃ Bisdigitoxoside Digoxigenin Bisdigitoxoside Digoxin->Bisdigitoxoside H⁺, H₂O - Digitoxose Monodigitoxoside Digoxigenin Monodigitoxoside Bisdigitoxoside->Monodigitoxoside H⁺, H₂O - Digitoxose Digoxigenin Digoxigenin (Aglycone) Monodigitoxoside->Digoxigenin H⁺, H₂O - Digitoxose

Caption: Proposed acidic degradation pathway of this compound.

References

Validation & Comparative

A Comparative Pharmacokinetic Analysis of Metildigoxin and Digoxin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic profiles of two closely related cardiac glycosides: Metildigoxin and its parent compound, Digoxin. Both compounds are utilized in the management of heart failure and certain cardiac arrhythmias. Their therapeutic efficacy is intrinsically linked to their pharmacokinetic properties, which dictate their absorption, distribution, metabolism, and excretion. This analysis synthesizes available experimental data to highlight the key differences between these two drugs.

Executive Summary

This compound, a methyl ether derivative of digoxin, exhibits a more favorable pharmacokinetic profile in terms of absorption compared to digoxin. Clinical studies have consistently demonstrated that this compound is more rapidly and completely absorbed from the gastrointestinal tract, leading to a higher bioavailability. This enhanced absorption profile of this compound can result in a more predictable therapeutic response. While both drugs share similar metabolic and excretory pathways, the initial advantage in absorption for this compound is a critical differentiator.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters for this compound and Digoxin based on data from comparative clinical studies.

Pharmacokinetic ParameterThis compoundDigoxinReference
Time to Peak Plasma Concentration (Tmax) 15 - 45 minutes45 - 120 minutes[1][2]
Bioavailability (Oral) ~85% (higher and more consistent)60-80% (variable)[1]
Metabolism Primarily demethylated to digoxinStepwise cleavage of sugar moieties[3]
Elimination Half-life (t1/2) Similar to Digoxin36 - 48 hours in patients with normal renal function[4][5]
Primary Route of Excretion RenalRenal[3][5]

Experimental Protocols

The data presented in this guide are derived from clinical trials employing rigorous pharmacokinetic methodologies. A typical experimental workflow for a comparative oral bioavailability study is outlined below.

Study Design:

A common study design is a randomized, single-dose, two-period, crossover trial in healthy volunteers. This design minimizes inter-individual variability and allows for a direct comparison of the two drugs.

Methodology:
  • Subject Recruitment: Healthy adult volunteers, often male, are recruited after providing informed consent. Subjects undergo a comprehensive health screening to ensure no underlying conditions that could interfere with the study's outcome.

  • Drug Administration: After an overnight fast, subjects are randomly assigned to receive a single oral dose of either this compound or Digoxin. A standardized meal is typically provided at a specified time post-administration.

  • Blood Sample Collection: Serial blood samples are collected into tubes containing an anticoagulant at predetermined time points before and after drug administration (e.g., 0, 15, 30, 45, 60, 90 minutes, and 2, 4, 6, 8, 12, 24, 48, 72 hours).

  • Plasma Preparation: The collected blood samples are centrifuged to separate the plasma, which is then stored frozen until analysis.

  • Bioanalytical Method: Plasma concentrations of this compound and Digoxin are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[3][6][7][8] This technique offers high sensitivity and specificity for the quantification of the parent drugs and their metabolites.

  • Pharmacokinetic Analysis: The plasma concentration-time data for each subject are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, and AUC (Area Under the Curve).

Signaling and Metabolic Pathways

The mechanism of action for both this compound and Digoxin involves the inhibition of the Na+/K+-ATPase pump in cardiac myocytes. This leads to an increase in intracellular calcium, enhancing myocardial contractility.

Mechanism of Action of Cardiac Glycosides This compound This compound NaK_ATPase Na+/K+-ATPase Pump This compound->NaK_ATPase Inhibition Digoxin Digoxin Digoxin->NaK_ATPase Inhibition Intracellular_Na Increased Intracellular Na+ NaK_ATPase->Intracellular_Na Leads to Na_Ca_Exchanger Na+/Ca2+ Exchanger Intracellular_Na->Na_Ca_Exchanger Alters Intracellular_Ca Increased Intracellular Ca2+ Na_Ca_Exchanger->Intracellular_Ca Results in Contractility Increased Myocardial Contractility Intracellular_Ca->Contractility

Caption: Mechanism of action for this compound and Digoxin.

This compound is a prodrug of Digoxin. Following oral administration, it undergoes demethylation to form Digoxin, which is then further metabolized.

Metabolic Pathway of this compound This compound This compound Demethylation Demethylation (Primary Metabolic Step) This compound->Demethylation Digoxin Digoxin Demethylation->Digoxin Metabolism Stepwise Cleavage of Sugar Moieties Digoxin->Metabolism Excretion Renal Excretion Digoxin->Excretion Unchanged Metabolites Digoxigenin and its conjugates (Inactive) Metabolism->Metabolites Metabolites->Excretion

Caption: Metabolic pathway of this compound to Digoxin and its subsequent metabolism.

References

Revolutionizing Therapeutic Timelines: A Comparative Guide to Rapid Onset Drug Delivery Technologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the fast-paced world of drug development, achieving a rapid onset of action can be a critical determinant of therapeutic success, particularly in acute care settings and for patient-centric formulations. This guide provides an objective comparison of various drug delivery technologies designed to accelerate therapeutic effects, supported by experimental data and detailed methodologies.

The Need for Speed: Bypassing Barriers to Rapid Action

Conventional oral drug administration, while convenient, often faces hurdles such as first-pass metabolism and degradation in the gastrointestinal tract, leading to a delayed onset of action.[1][2] Advanced drug delivery systems aim to circumvent these barriers by providing more direct routes to systemic circulation.

Comparative Pharmacokinetics: A Quantitative Look at Onset of Action

The following tables summarize key pharmacokinetic parameters—time to maximum plasma concentration (Tmax) and maximum plasma concentration (Cmax)—for various drugs delivered via rapid onset technologies compared to conventional oral routes. A lower Tmax is a primary indicator of a more rapid onset of action.[3]

Table 1: Intranasal vs. Oral Administration

Intranasal delivery offers rapid absorption through the highly vascularized nasal mucosa, bypassing the gastrointestinal tract and first-pass metabolism.[1][4] This is exemplified by the pharmacokinetic profile of the potent opioid analgesic, fentanyl.

DrugDelivery RouteDoseTmax (minutes)Cmax (pg/mL)Reference
Fentanyl Intranasal Spray100 µg12595 (±400)[5]
Intranasal Spray200 µg151195 (±700)[5]
Intravenous50 µg3.6886 (±528)[6]
Oral Transmucosal200 µg72310 (±92)[6]

As shown in the table, intranasal fentanyl achieves a significantly shorter Tmax compared to the oral transmucosal route, approaching the speed of intravenous administration.

Table 2: Sublingual vs. Oral Administration

The sublingual route, where a drug is placed under the tongue, allows for rapid absorption directly into the bloodstream through the rich network of capillaries, avoiding the digestive system.[2][7] This is a well-established method for drugs like nitroglycerin used in the treatment of angina.

DrugDelivery RouteDoseTmaxCmaxReference
Nitroglycerin Sublingual0.3-0.6 mg1-7 minutes (onset)-[8]
Isosorbide Mononitrate Oral (Extended-Release)20 mgSlower onset-[8]
Tacrolimus OralVaries1.9 (± 1.2) hours19.9 (± 10.8) ng/mL[9]
SublingualVaries1.4 (± 0.7) hours17.2 (± 11.7) ng/mL[9]

Sublingual nitroglycerin provides a much faster onset of action compared to oral nitrates. For tacrolimus, while not statistically significant in this study, a trend towards a faster Tmax with sublingual administration was observed.[9]

Table 3: Pulmonary (Inhalation) vs. Oral Administration

Inhalation delivers drugs directly to the lungs, which have a large surface area and extensive blood supply, leading to rapid systemic absorption.[10][11] This route is commonly used for respiratory conditions but also holds promise for systemic drug delivery.

DrugDelivery RouteNotesReference
Salbutamol (Albuterol) InhalationImmediate bronchodilation[12]
Oral (Slow-Release)Significant bronchodilation within 2 hours[12]

Inhaled salbutamol produces a much more rapid bronchodilatory effect compared to the oral formulation.[12]

Table 4: Nanoparticle Formulations vs. Conventional Formulations

Nanotechnology can enhance the solubility and dissolution rate of poorly water-soluble drugs, leading to faster absorption and improved bioavailability.[13][14] Paclitaxel, an anticancer agent, is a key example where nanoparticle formulations have demonstrated clinical advantages.

DrugFormulationHalf-life (t1/2)AUC (Area Under the Curve)NotesReference
Paclitaxel Nanomicelles (PTX-NM)70.3 hoursSlightly higher than Taxol®Longer systemic exposure[15]
Conventional (Taxol®)46.6 hours--[15]

Nanoparticle formulations of paclitaxel can alter its pharmacokinetic profile, leading to different efficacy and toxicity profiles compared to conventional formulations.[4][16]

Table 5: Fast-Dissolving Tablets vs. Conventional Tablets

Fast-dissolving tablets (FDTs) or orally disintegrating tablets (ODTs) are designed to disintegrate rapidly in the saliva, allowing for faster dissolution and absorption of the drug.[17][18]

DrugFormulationBioequivalenceNotesReference
Olanzapine Orally Disintegrating Tablet (ODT)Bioequivalent to conventional tabletMore rapid initial absorption observed in some studies[1][19]
Conventional Oral Tablet (SOT)--[1][19]

While generally bioequivalent, some studies suggest a more rapid initial absorption with olanzapine ODTs, which could be advantageous in acute psychiatric settings.[1][20]

Table 6: Prodrugs for Enhanced Absorption

Prodrugs are inactive compounds that are converted into the active drug in the body. This approach can be used to improve the absorption of a drug, leading to higher bioavailability and potentially a faster onset of action.[21]

ProdrugActive DrugKey AdvantageReference
Tenofovir Disoproxil Fumarate (TDF) TenofovirOrally bioavailable prodrug of tenofovir[22]
Tenofovir Alafenamide (TAF) TenofovirHigher intracellular concentrations of the active metabolite with lower systemic exposure to tenofovir compared to TDF[23]

Prodrug strategies can significantly improve the pharmacokinetic profile of a drug, as seen with the different formulations of tenofovir.[24][25]

Experimental Protocols

Detailed and rigorous experimental design is paramount to accurately assess the onset of action and pharmacokinetic profiles of different drug formulations.

Pharmacokinetic Study of Intranasal Drug Delivery

A typical clinical trial to evaluate the pharmacokinetics of an intranasal formulation would involve the following steps:

  • Subject Recruitment: Healthy volunteers are recruited after providing informed consent. Inclusion and exclusion criteria are strictly followed.[26][27]

  • Study Design: A randomized, open-label, crossover design is often employed. Each subject receives the intranasal formulation and a reference formulation (e.g., intravenous or oral) in different study periods separated by a washout period.[6][11]

  • Dosing: A precise dose of the drug is administered via a nasal spray device. For the intravenous arm, the drug is infused over a short period.[6]

  • Blood Sampling: Blood samples are collected at predefined time points before and after drug administration (e.g., 0, 2.5, 5, 10, 15, 30, 60, 120, 240, 360, 480, and 720 minutes).[27]

  • Bioanalysis: Plasma concentrations of the drug are determined using a validated analytical method, such as high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS).[6]

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters, including Cmax, Tmax, and the area under the concentration-time curve (AUC).[6]

Hyperinsulinemic-Euglycemic Clamp Technique

This is the gold standard method for assessing insulin sensitivity and the pharmacodynamic effects of insulin formulations.[10][28]

  • Subject Preparation: Subjects fast overnight. Two intravenous catheters are inserted, one for infusion and one for blood sampling. The sampling hand is kept in a heated box to "arterialize" the venous blood.[3]

  • Insulin Infusion: A primed, continuous infusion of insulin is administered to achieve a steady-state hyperinsulinemic condition.[29]

  • Glucose Infusion: A variable-rate infusion of 20% glucose is administered to maintain a constant blood glucose level (euglycemia).[3]

  • Blood Glucose Monitoring: Blood glucose is monitored every 5-10 minutes.

  • Data Analysis: The glucose infusion rate (GIR) required to maintain euglycemia is a measure of insulin sensitivity. A higher and more rapid increase in GIR indicates a faster onset of insulin action.[29]

Assessment of Analgesic Onset of Action

The onset of pain relief is a critical endpoint in the evaluation of analgesics.

  • Pain Model: A standardized pain model is used, such as the postoperative dental pain model.[30]

  • Pain Assessment: Pain intensity is measured at frequent intervals (e.g., every 5-15 minutes) after drug administration using a Visual Analog Scale (VAS) or a Numerical Rating Scale (NRS).[13][30] The VAS is a 10 cm line where patients mark their pain level between "no pain" and "worst imaginable pain".[17]

  • Time to Onset: The time to perceptible and meaningful pain relief is determined using a double-stopwatch method.[31]

  • Statistical Analysis: The time to onset of analgesia is compared between the active drug and placebo groups.

Visualizing the Pathways to Rapid Action

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and workflows discussed in this guide.

G cluster_oral Conventional Oral Delivery cluster_rapid Rapid Onset Delivery Oral Tablet Oral Tablet Stomach Stomach Oral Tablet->Stomach Small Intestine Small Intestine Stomach->Small Intestine Liver (First-Pass Metabolism) Liver (First-Pass Metabolism) Small Intestine->Liver (First-Pass Metabolism) Systemic Circulation (Delayed) Systemic Circulation (Delayed) Liver (First-Pass Metabolism)->Systemic Circulation (Delayed) Intranasal Spray Intranasal Spray Nasal Mucosa Nasal Mucosa Intranasal Spray->Nasal Mucosa Sublingual Tablet Sublingual Tablet Sublingual Vasculature Sublingual Vasculature Sublingual Tablet->Sublingual Vasculature Inhaled Aerosol Inhaled Aerosol Lungs Lungs Inhaled Aerosol->Lungs Systemic Circulation (Rapid) Systemic Circulation (Rapid) Nasal Mucosa->Systemic Circulation (Rapid) Sublingual Vasculature->Systemic Circulation (Rapid) Lungs->Systemic Circulation (Rapid)

Figure 1: Comparison of drug absorption pathways for conventional oral and rapid onset delivery routes.

G Start Start Subject Screening & Consent Subject Screening & Consent Start->Subject Screening & Consent Randomization Randomization Subject Screening & Consent->Randomization Treatment A (e.g., Intranasal) Treatment A (e.g., Intranasal) Randomization->Treatment A (e.g., Intranasal) Treatment B (e.g., Oral) Treatment B (e.g., Oral) Randomization->Treatment B (e.g., Oral) Pharmacokinetic Sampling Pharmacokinetic Sampling Treatment A (e.g., Intranasal)->Pharmacokinetic Sampling Treatment B (e.g., Oral)->Pharmacokinetic Sampling Washout Period Washout Period Pharmacokinetic Sampling->Washout Period Pharmacokinetic Sampling->Washout Period Crossover Crossover Washout Period->Crossover Washout Period->Crossover Crossover->Treatment A (e.g., Intranasal) Switches to other treatment Crossover->Treatment B (e.g., Oral) Switches to other treatment Pharmacokinetic Sampling 2 Pharmacokinetic Sampling 2 Crossover->Pharmacokinetic Sampling 2 Data Analysis (Tmax, Cmax) Data Analysis (Tmax, Cmax) Pharmacokinetic Sampling 2->Data Analysis (Tmax, Cmax) End End Data Analysis (Tmax, Cmax)->End G Poorly Soluble Drug Poorly Soluble Drug Nanoparticle Formulation Nanoparticle Formulation Poorly Soluble Drug->Nanoparticle Formulation Increased Surface Area Increased Surface Area Nanoparticle Formulation->Increased Surface Area Enhanced Dissolution Rate Enhanced Dissolution Rate Increased Surface Area->Enhanced Dissolution Rate Faster Absorption Faster Absorption Enhanced Dissolution Rate->Faster Absorption Improved Bioavailability & Rapid Onset Improved Bioavailability & Rapid Onset Faster Absorption->Improved Bioavailability & Rapid Onset

References

Differential Effects of Metildigoxin and Ouabain on Na+/K+-ATPase Isoforms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of two prominent cardiac glycosides, metildigoxin and ouabain, on the isoforms of the Na+/K+-ATPase enzyme. The information presented is supported by experimental data to highlight their differential binding affinities, inhibitory potencies, and downstream cellular effects.

Introduction

This compound, a derivative of digoxin, and ouabain are both potent inhibitors of the Na+/K+-ATPase, a critical transmembrane pump responsible for maintaining sodium and potassium gradients across the cell membrane.[1] The Na+/K+-ATPase exists in different isoforms, characterized by their distinct α-subunits (α1, α2, and α3 in the human heart).[2][3] These isoforms exhibit tissue-specific expression and subcellular localization, suggesting they may have unique physiological roles.[2][4] Understanding the differential effects of cardiac glycosides on these isoforms is crucial for developing more targeted and effective therapeutics with improved safety profiles.

Quantitative Comparison of Binding Affinities

The binding affinities of this compound and ouabain to the human Na+/K+-ATPase α1β1, α2β1, and α3β1 isoforms have been determined using [³H]-ouabain binding assays with yeast-expressed human isoforms. The equilibrium dissociation constants (K D) provide a quantitative measure of the affinity, where a lower K D value indicates a higher binding affinity.

The data reveals distinct isoform specificities for this compound and ouabain, particularly in the absence of potassium (K+).[2]

Table 1: Binding Affinities (K D in nM) of this compound and Ouabain for Human Na+/K+-ATPase Isoforms in the Absence of K+ [2]

Cardiac Glycosideα1β1α2β1α3β1Isoform Selectivity
This compound 13.9 ± 1.137.1 ± 4.224.5 ± 2.4α1 > α3 > α2
Ouabain 20.8 ± 1.815.7 ± 1.320.7 ± 2.1α2 > α1 ≈ α3

Data presented as mean ± S.E.M. Data sourced from a study by O. Dibus et al. (2009).

Table 2: Binding Affinities (K D in nM) of this compound and Ouabain for Human Na+/K+-ATPase Isoforms in the Presence of K+ (1 mM) [2]

Cardiac Glycosideα1β1α2β1α3β1
This compound 35.8 ± 3.454.1 ± 6.248.7 ± 5.1
Ouabain 45.3 ± 4.538.9 ± 3.742.6 ± 4.3

Data presented as mean ± S.E.M. Data sourced from a study by O. Dibus et al. (2009).

As shown, the presence of K+ decreases the affinity of both cardiac glycosides for all isoforms, which is an expected antagonistic effect.[2][3]

Signaling Pathways and Cellular Effects

Beyond their primary role as ion pump inhibitors, cardiac glycosides binding to Na+/K+-ATPase can trigger intracellular signaling cascades.[5] Ouabain, for instance, has been shown to activate the MEK-ERK pathway, leading to cellular proliferation in certain cell types.[6] This signaling function of the Na+/K+-ATPase is isoform-specific. Studies have demonstrated that ouabain can induce ERK phosphorylation when bound to the α1, α3, and α4 isoforms, but not the α2 isoform.[7]

cluster_pump_inhibition Pump Inhibition cluster_signaling Signal Transduction This compound This compound NKA_a1 Na+/K+-ATPase α1 This compound->NKA_a1 High Affinity NKA_a2 Na+/K+-ATPase α2 This compound->NKA_a2 NKA_a3 Na+/K+-ATPase α3 This compound->NKA_a3 Ouabain Ouabain Ouabain->NKA_a1 Ouabain->NKA_a2 High Affinity Ouabain->NKA_a3 Na_in ↑ Intracellular Na+ NKA_a1->Na_in Src Src Kinase NKA_a1->Src NKA_a2->Na_in NKA_a3->Na_in NKA_a3->Src Ca_in ↑ Intracellular Ca2+ Na_in->Ca_in via NCX Inotropy Positive Inotropy Ca_in->Inotropy MEK MEK Src->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Signaling pathways of this compound and Ouabain.

Experimental Protocols

The following is a detailed methodology for a key experiment used to determine the binding affinities of cardiac glycosides to specific Na+/K+-ATPase isoforms.

Expression of Human Na+/K+-ATPase Isoforms in Yeast

  • Yeast Strain: Saccharomyces cerevisiae lacking an endogenous Na+/K+-ATPase is used as the expression host.

  • Expression Plasmids: Plasmids containing the cDNA for human Na+/K+-ATPase α1, α2, or α3 subunits and the β1 subunit are co-transformed into the yeast cells.

  • Yeast Culture: Transformed yeast cells are grown in selective media to ensure the maintenance of the expression plasmids.

  • Membrane Preparation: Yeast cells are harvested, and crude membrane fractions are prepared by differential centrifugation. The protein concentration of the membrane preparations is determined.

[³H]-Ouabain Binding Assay

  • Reaction Mixture: A typical binding assay mixture contains the prepared yeast membranes (expressing a specific Na+/K+-ATPase isoform), [³H]-ouabain at various concentrations, and a buffer solution (e.g., Tris-HCl, MgCl₂, ATP). Assays are performed in the presence and absence of a fixed concentration of K+.

  • Incubation: The reaction mixtures are incubated at a specific temperature (e.g., 37°C) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which retain the membranes with bound [³H]-ouabain while allowing the free [³H]-ouabain to pass through.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of a large excess of unlabeled ouabain and subtracted from the total binding to obtain specific binding. The equilibrium dissociation constant (K D) and the maximum number of binding sites (Bmax) are calculated by Scatchard analysis of the specific binding data.

cluster_expression Isoform Expression cluster_binding [³H]-Ouabain Binding Assay cluster_analysis Data Analysis yeast Yeast Transformation (αx + β1 plasmids) culture Yeast Culture yeast->culture membranes Membrane Preparation culture->membranes incubation Incubation with [³H]-Ouabain (± K+) membranes->incubation filtration Rapid Filtration incubation->filtration washing Filter Washing filtration->washing counting Scintillation Counting washing->counting scatchard Scatchard Analysis counting->scatchard kd_bmax Determine KD and Bmax scatchard->kd_bmax

Experimental workflow for binding affinity determination.

Conclusion

This compound and ouabain exhibit distinct differential effects on Na+/K+-ATPase isoforms. This compound shows a preference for the α1 isoform, while ouabain has a higher affinity for the α2 isoform in the absence of potassium. These isoform-specific interactions likely translate to different pharmacological profiles and downstream cellular signaling events. A thorough understanding of these differences is paramount for the rational design of novel cardiac glycosides with enhanced isoform selectivity, potentially leading to therapies with greater efficacy and fewer side effects. The experimental protocols detailed herein provide a robust framework for the continued investigation of these and other cardiac glycosides.

References

Comparative Analysis of Positive Inotropic Agents

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Development

This guide provides a comparative analysis of three prominent positive inotropic agents: Dobutamine, Milrinone, and Levosimendan. These agents are utilized to enhance cardiac contractility in conditions such as acute decompensated heart failure and cardiogenic shock.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a concise overview of their mechanisms of action, hemodynamic effects, and the experimental protocols used for their evaluation.

Mechanism of Action and Hemodynamic Effects

Positive inotropic agents increase the force of myocardial contraction.[2] The agents discussed here achieve this through distinct molecular pathways, which in turn influence their hemodynamic profiles. Dobutamine is a β1-adrenergic receptor agonist, Milrinone is a phosphodiesterase 3 (PDE3) inhibitor, and Levosimendan is a calcium sensitizer.[4][5][6]

Signaling Pathways

The distinct mechanisms of these drugs are illustrated in the following signaling pathway diagrams:

dobutamine_pathway Dobutamine Dobutamine Beta1_AR β1-Adrenergic Receptor Dobutamine->Beta1_AR Binds to G_protein Gs Protein Beta1_AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_channel L-type Ca2+ Channel PKA->Ca_channel Phosphorylates Ca_influx Ca2+ Influx Ca_channel->Ca_influx Increases Contractility Increased Contractility Ca_influx->Contractility Leads to milrinone_pathway Milrinone Milrinone PDE3 Phosphodiesterase 3 (PDE3) Milrinone->PDE3 Inhibits cAMP_degradation cAMP Degradation PDE3->cAMP_degradation Catalyzes cAMP cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_channel L-type Ca2+ Channel PKA->Ca_channel Phosphorylates Ca_influx Ca2+ Influx Ca_channel->Ca_influx Increases Contractility Increased Contractility Ca_influx->Contractility Leads to levosimendan_pathway Levosimendan Levosimendan Troponin_C Troponin C Levosimendan->Troponin_C Binds to K_ATP_channel ATP-sensitive K+ Channel (Vascular Smooth Muscle) Levosimendan->K_ATP_channel Opens Myofilaments Myofilament Ca2+ Sensitivity Troponin_C->Myofilaments Increases Ca_binding Ca2+ Binding Contractility Increased Contractility Myofilaments->Contractility Enhances Vasodilation Vasodilation K_ATP_channel->Vasodilation Leads to experimental_workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Trials in_vitro In Vitro Assays (e.g., Isolated Cardiomyocytes) ex_vivo Ex Vivo Models (e.g., Langendorff Heart) in_vitro->ex_vivo in_vivo In Vivo Animal Models (e.g., Heart Failure Models) ex_vivo->in_vivo phase_I Phase I (Safety and Pharmacokinetics) in_vivo->phase_I phase_II Phase II (Efficacy and Dosing) phase_I->phase_II phase_III Phase III (Comparative Efficacy) phase_II->phase_III data_analysis Data Analysis and Comparison (Hemodynamics, Biomarkers, Outcomes) phase_III->data_analysis

References

Validating the Inhibitory Effect of Metildigoxin on the Sodium-Potassium Pump: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Metildigoxin, a semisynthetic cardiac glycoside derived from digoxin, is a potent inhibitor of the sodium-potassium pump (Na+/K+-ATPase). This guide provides a comparative analysis of this compound's inhibitory effects against other well-established Na+/K+-ATPase inhibitors, namely Digoxin and Ouabain. The information presented herein is intended for researchers, scientists, and drug development professionals, offering supporting experimental data, detailed protocols, and visual representations of the underlying mechanisms and workflows.

Mechanism of Action: Inhibition of the Na+/K+-ATPase

The primary mechanism of action for this compound and other cardiac glycosides is the inhibition of the Na+/K+-ATPase, an essential enzyme located in the cell membrane of most animal cells.[1][2] This enzyme actively transports three sodium ions out of the cell in exchange for two potassium ions, a process critical for maintaining cellular membrane potential, regulating cell volume, and driving the transport of other solutes.

By binding to the extracellular domain of the α-subunit of the Na+/K+-ATPase, cardiac glycosides lock the enzyme in a phosphorylated conformation, preventing its dephosphorylation and subsequent ion transport.[3] This inhibition leads to an increase in the intracellular sodium concentration. The elevated intracellular sodium, in turn, alters the function of the sodium-calcium exchanger (NCX), leading to a decrease in calcium efflux and a subsequent increase in intracellular calcium concentration.[1][4] In cardiac myocytes, this elevation in intracellular calcium enhances the force of contraction, which is the basis for the therapeutic use of cardiac glycosides in heart failure.

Comparative Analysis of Inhibitory Potency

The inhibitory potency of cardiac glycosides on the Na+/K+-ATPase can be quantified by their binding affinity (dissociation constant, KD) and their functional inhibitory concentration (IC50). While direct comparative studies measuring the IC50 of this compound alongside Digoxin and Ouabain under identical experimental conditions are limited, data on their binding affinities to different human Na+/K+-ATPase isoforms provide valuable insights into their relative potencies.

Table 1: Comparative Binding Affinities (KD in nM) of Cardiac Glycosides to Human Na+/K+-ATPase Isoforms

Cardiac Glycosideα1β1 Isoform (KD in nM)α2β1 Isoform (KD in nM)α3β1 Isoform (KD in nM)
This compound 15.4 ± 1.827.3 ± 3.119.7 ± 2.2
Digoxin 21.6 ± 2.511.8 ± 1.312.9 ± 1.5
Ouabain 18.9 ± 2.18.7 ± 1.017.5 ± 2.0

Data adapted from a study expressing human Na+,K+-ATPase isoforms in yeast.[5] Lower KD values indicate higher binding affinity.

Table 2: Reported IC50 Values for Na+/K+-ATPase Inhibition

InhibitorCell Line/Enzyme SourceIC50Reference
Digoxin MDA-MB-231 cells~164 nM[6]
Digoxin A549 cells40 nM[6]
Ouabain MDA-MB-231 cells89 nM[6]
Ouabain A549 cells17 nM[6]
Ouabain Vero cells (anti-MERS-CoV activity)80 nM[7]

Note: IC50 values can vary significantly depending on the experimental conditions, including the specific isoform of the Na+/K+-ATPase, the cell type or tissue source, and the assay methodology. The data for this compound was not available in the same comparative studies.

Experimental Protocols

In Vitro Na+/K+-ATPase Activity Inhibition Assay (Inorganic Phosphate Release)

This assay quantifies the enzymatic activity of Na+/K+-ATPase by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. The inhibitory effect of a compound is determined by comparing the enzyme's activity in the presence and absence of the inhibitor.[8]

Materials:

  • Purified Na+/K+-ATPase enzyme preparation (e.g., from porcine cerebral cortex)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl2

  • ATP solution (e.g., 5 mM)

  • Inhibitor solutions (this compound, Digoxin, Ouabain) at various concentrations

  • Malachite Green reagent for phosphate detection

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the inhibitors in the assay buffer.

  • In a 96-well plate, add the inhibitor solutions to the respective wells. For the control (no inhibitor), add an equal volume of assay buffer.

  • Add the purified Na+/K+-ATPase enzyme to each well and incubate for a predetermined time (e.g., 10 minutes) at 37°C to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the ATP solution to each well.

  • Incubate the plate at 37°C for a specific duration (e.g., 30 minutes).

  • Stop the reaction by adding the Malachite Green reagent.

  • Measure the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader. The amount of Pi released is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Measurement of Intracellular Sodium Concentration

A direct consequence of Na+/K+-ATPase inhibition is an increase in intracellular sodium. This can be measured using fluorescent sodium indicators.

Materials:

  • Cultured cells (e.g., cardiac myocytes, specific cancer cell lines)

  • Sodium-sensitive fluorescent dye (e.g., Sodium Green, SBFI)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Inhibitor solutions (this compound, Digoxin, Ouabain)

  • Fluorescence microscope or plate reader

Procedure:

  • Culture the cells to an appropriate confluency in a suitable format (e.g., glass-bottom dishes for microscopy or 96-well plates for plate reader analysis).

  • Load the cells with the sodium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for a specific period.

  • Wash the cells to remove any excess extracellular dye.

  • Acquire a baseline fluorescence reading before adding the inhibitor.

  • Add the inhibitor solution to the cells at the desired concentration.

  • Monitor the change in fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular sodium concentration.

  • The rate and magnitude of the fluorescence change can be used to compare the effectiveness of different inhibitors.

Visualizing the Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

cluster_membrane Cell Membrane NaK_pump Na+/K+ ATPase Na_in Intracellular Na+ NaK_pump->Na_in Decreased Efflux K_out Extracellular K+ NCX Na+/Ca2+ Exchanger Ca_in Intracellular Ca2+ NCX->Ca_in Decreased Efflux Na_out Extracellular Na+ This compound This compound This compound->NaK_pump Inhibits Na_in->NCX Reduces Gradient Contractility Increased Cardiac Contractility Ca_in->Contractility Leads to K_in Intracellular K+ Ca_out Extracellular Ca2+

Caption: Signaling pathway of this compound-induced Na+/K+ pump inhibition.

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Inhibitor Dilutions D Add Inhibitor and Enzyme to Plate A->D B Prepare Na+/K+-ATPase Enzyme Solution B->D C Prepare ATP Solution F Initiate Reaction with ATP C->F E Incubate for Binding D->E E->F G Incubate for Reaction F->G H Stop Reaction & Add Detection Reagent G->H I Measure Absorbance H->I J Calculate % Inhibition I->J K Determine IC50 J->K

Caption: Experimental workflow for Na+/K+-ATPase activity inhibition assay.

References

A Comparative Guide to the Inotropic Effects of Metildigoxin and Istaroxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inotropic and lusitropic (cardiac relaxation) properties of Metildigoxin and istaroxime. The information presented is collated from preclinical and clinical studies to assist researchers in understanding the distinct pharmacological profiles of these two agents.

Introduction

This compound, a semi-synthetic derivative of digoxin, is a cardiac glycoside that has been used in the management of heart failure and certain arrhythmias.[1][2] Its primary mechanism involves the inhibition of the sodium-potassium adenosine triphosphatase (Na+/K+-ATPase), leading to an increase in intracellular calcium and consequently, enhanced cardiac contractility.[3][4][5] Istaroxime is a novel intravenous agent also under investigation for acute heart failure. It exhibits a unique dual mechanism of action: inhibition of Na+/K+-ATPase and stimulation of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a).[6][7][8] This dual action provides both positive inotropic and lusitropic effects.[7][8]

Mechanism of Action

This compound: Na+/K+-ATPase Inhibition

This compound, like other cardiac glycosides, binds to and inhibits the Na+/K+-ATPase pump in cardiomyocytes.[3][9] This inhibition leads to an accumulation of intracellular sodium. The increased intracellular sodium concentration alters the function of the sodium-calcium exchanger (NCX), resulting in reduced calcium efflux and a net increase in intracellular calcium concentration.[3][4] The elevated cytosolic calcium enhances the interaction between actin and myosin filaments, leading to a more forceful contraction of the heart muscle (positive inotropic effect).[3][4]

Istaroxime: Dual Mechanism of Action

Istaroxime shares the Na+/K+-ATPase inhibitory action of cardiac glycosides, which contributes to its positive inotropic effect by increasing intracellular calcium.[6][8] However, it is distinguished by its additional mechanism of stimulating SERCA2a.[6][7] SERCA2a is responsible for the reuptake of calcium from the cytosol into the sarcoplasmic reticulum during diastole. By enhancing SERCA2a activity, istaroxime accelerates myocardial relaxation (a positive lusitropic effect) and increases the sarcoplasmic reticulum calcium load for subsequent contractions.[6][7][10]

Signaling Pathway Diagrams

cluster_this compound This compound Signaling Pathway This compound This compound NaK_ATPase_M Na+/K+-ATPase This compound->NaK_ATPase_M Inhibits Na_in_M ↑ Intracellular Na+ NaK_ATPase_M->Na_in_M Leads to NCX_M Na+/Ca2+ Exchanger (Reverse Mode) Na_in_M->NCX_M Alters gradient for Ca_in_M ↑ Intracellular Ca2+ NCX_M->Ca_in_M Reduces Ca2+ efflux Contraction_M ↑ Myocardial Contraction (Inotropy) Ca_in_M->Contraction_M

Caption: this compound's signaling pathway leading to increased myocardial contraction.

cluster_istaroxime Istaroxime Dual Signaling Pathway Istaroxime Istaroxime NaK_ATPase_I Na+/K+-ATPase Istaroxime->NaK_ATPase_I Inhibits SERCA2a SERCA2a Istaroxime->SERCA2a Stimulates Na_in_I ↑ Intracellular Na+ NaK_ATPase_I->Na_in_I Leads to NCX_I Na+/Ca2+ Exchanger (Reverse Mode) Na_in_I->NCX_I Alters gradient for Ca_in_I ↑ Intracellular Ca2+ NCX_I->Ca_in_I Reduces Ca2+ efflux Contraction_I ↑ Myocardial Contraction (Inotropy) Ca_in_I->Contraction_I Ca_reuptake ↑ SR Ca2+ Reuptake SERCA2a->Ca_reuptake Relaxation ↑ Myocardial Relaxation (Lusitropy) Ca_reuptake->Relaxation SR_Ca_load ↑ SR Ca2+ Load Ca_reuptake->SR_Ca_load SR_Ca_load->Contraction_I Enhances subsequent

Caption: Istaroxime's dual mechanism of action, enhancing both contractility and relaxation.

Comparative Performance Data

Direct head-to-head studies comparing this compound and istaroxime are limited. Much of the comparative data for istaroxime is in relation to digoxin. Given that this compound is a derivative of digoxin with a similar inotropic effect but a more rapid onset of action, some inferences can be drawn.[11]

ParameterThis compoundIstaroximeReferences
Primary Mechanism Na+/K+-ATPase InhibitionNa+/K+-ATPase Inhibition & SERCA2a Stimulation[3][6][7][8][9]
Inotropic Effect PositivePositive[1][2][8]
Lusitropic Effect None reportedPositive[6][7][8]
Onset of Action (IV) 5-30 minutesRapid[1][12]
Arrhythmogenic Potential Present, narrow therapeutic windowLower compared to cardiac glycosides[6][9]
Effect on Heart Rate Decreases (vagal activation)Decreases[6][9]
Effect on Blood Pressure VariableIncreases systolic blood pressure[6][12]

Quantitative Data Summary

DrugParameterSpecies/TissueValueReferences
Istaroxime IC50 (Na+/K+-ATPase)Dog Kidney0.14 ± 0.02 µM[13]
Increase in Contractility-Up to 60% without aftercontractions[6]
Safety Ratio (LD/ED80)-20[6]
Digoxin (for comparison) Increase in Contractility-<20% before aftercontractions[6]
Safety Ratio (LD/ED80)-3[6]

Experimental Protocols

Assessment of Inotropic and Lusitropic Effects in Isolated Papillary Muscle

This protocol is designed to measure changes in myocardial contractility and relaxation in response to this compound and istaroxime.

Experimental Workflow:

A Isolate Papillary Muscle from Ventricle B Mount Muscle in Organ Bath with Krebs-Henseleit Solution A->B C Set Preload and Stimulate (e.g., 1 Hz) B->C D Record Baseline Contractile Parameters (Force, dF/dt) C->D E Administer Cumulative Doses of this compound or Istaroxime D->E F Record Changes in Inotropic and Lusitropic Parameters E->F G Data Analysis: - Dose-response curves - EC50 calculation - Time to peak tension - Rate of relaxation (-dF/dt) F->G

Caption: Workflow for assessing inotropic and lusitropic effects in isolated papillary muscle.

Detailed Methodology:

  • Tissue Preparation: Papillary muscles are dissected from the left ventricle of a suitable animal model (e.g., rat, guinea pig).[14]

  • Mounting: The muscle is mounted vertically in an organ bath containing Krebs-Henseleit solution, gassed with 95% O2 and 5% CO2, and maintained at a physiological temperature (e.g., 37°C).[14]

  • Stimulation and Recording: The muscle is stimulated electrically at a fixed frequency (e.g., 1 Hz). Isometric contraction force is recorded using a force transducer.

  • Data Acquisition: Key parameters are measured, including peak twitch force, time to peak tension, and the maximum rates of force development (+dF/dt) and relaxation (-dF/dt).

  • Drug Application: After a stabilization period, cumulative concentrations of this compound or istaroxime are added to the bath to generate dose-response curves.

  • Data Analysis: The positive inotropic effect is quantified by the increase in peak twitch force or +dF/dt, and the lusitropic effect by the change in the rate of relaxation (-dF/dt). EC50 values for the inotropic response can then be calculated.

Measurement of Intracellular Calcium Transients in Isolated Cardiomyocytes

This protocol allows for the direct visualization and quantification of intracellular calcium dynamics in response to the test compounds.

Experimental Workflow:

A Isolate Ventricular Cardiomyocytes B Load Cells with a Calcium-sensitive Fluorescent Dye (e.g., Fura-2 AM) A->B C Place Cells on a Perfusion Chamber of a Microscope B->C D Electrically Stimulate Cells and Record Baseline Fluorescence Changes C->D E Perfuse with this compound or Istaroxime D->E F Record Changes in Calcium Transient Amplitude and Decay E->F G Data Analysis: - Peak [Ca2+]i - Time to peak [Ca2+]i - Rate of [Ca2+]i decay (τ) F->G

Caption: Workflow for measuring intracellular calcium transients in isolated cardiomyocytes.

Detailed Methodology:

  • Cell Isolation: Single ventricular myocytes are isolated from animal hearts (e.g., rat, rabbit) by enzymatic digestion.

  • Dye Loading: The isolated myocytes are loaded with a fluorescent calcium indicator, such as Fura-2 AM.

  • Imaging Setup: The cells are placed in a perfusion chamber on the stage of an inverted fluorescence microscope equipped for ratiometric imaging.

  • Stimulation and Recording: Cells are field-stimulated to elicit contractions, and the resulting changes in intracellular calcium are recorded by measuring the fluorescence ratio at different excitation wavelengths.

  • Drug Perfusion: After recording baseline calcium transients, the cells are perfused with solutions containing this compound or istaroxime at various concentrations.

  • Data Analysis: The amplitude of the calcium transient reflects the amount of calcium released, and the rate of decay of the transient indicates the speed of calcium reuptake, providing a measure of lusitropy.

Conclusion

This compound and istaroxime are both positive inotropic agents that act, at least in part, by inhibiting the Na+/K+-ATPase. However, istaroxime's additional mechanism of SERCA2a stimulation confers a unique pharmacological profile with both inotropic and lusitropic effects. This dual action may offer a therapeutic advantage by improving both cardiac contraction and relaxation, potentially with a wider safety margin compared to traditional cardiac glycosides. Further direct comparative studies are warranted to fully elucidate the relative efficacy and safety of these two compounds.

References

Off-Target Effects of Metildigoxin in Cardiac Tissue: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the off-target effects of Metildigoxin in cardiac tissue, with a focus on its relationship to the more extensively studied cardiac glycoside, Digoxin. While both compounds share a primary mechanism of action, emerging research suggests divergences in their broader molecular interactions within the heart. This document summarizes available data, details relevant experimental protocols, and visualizes key signaling pathways to support further investigation and drug development.

Executive Summary

This compound, a semi-synthetic derivative of Digoxin, is a cardiac glycoside used in the management of heart failure and certain arrhythmias.[1][2] Like Digoxin, its primary therapeutic effect stems from the inhibition of the Na+/K+-ATPase pump in cardiomyocytes, leading to increased intracellular calcium and enhanced contractility.[3][4][5] However, the narrow therapeutic window of cardiac glycosides necessitates a deeper understanding of their off-target effects, which contribute to both therapeutic nuances and toxicity.

While research into the off-target effects of Digoxin has identified several Na+/K+-ATPase-independent signaling pathways, including the modulation of Regulator of G protein Signaling 2 (RGS2) and Transforming Growth Factor-beta (TGF-β) signaling, there is a notable lack of direct comparative studies investigating these pathways for this compound. This guide synthesizes the existing, albeit limited, comparative data and extrapolates potential areas of interest for future research based on the known off-target actions of Digoxin.

On-Target and Pharmacokinetic Comparison

This compound is reported to have a more rapid onset of action and greater bioavailability compared to Digoxin.[6][7] However, studies indicate that the magnitude of their positive inotropic effect is comparable.[6] A double-blind study on patients with congestive heart failure found no significant difference in the clinical usefulness of this compound and Digoxin for maintenance therapy.[8]

ParameterThis compound (Medigoxin)DigoxinReference
Primary Target Na+/K+-ATPaseNa+/K+-ATPase[3][4]
Onset of Action (Oral) ~20 minutes~2 hours[6]
Peak Action (Oral) ~45 minutes~8 hours[6]
Bioavailability Higher than DigoxinLower than this compound[7]
Inotropic Effect Magnitude Similar to DigoxinSimilar to this compound[6]

Off-Target Effects and Signaling Pathways

The off-target effects of cardiac glycosides are crucial in understanding their full spectrum of activity, including potential therapeutic benefits beyond inotropy and mechanisms of cardiotoxicity.

Modulation of Cardiac Fibrosis

Cardiac glycosides have been shown to influence fibroblast activity and cardiac fibrosis, a key component of cardiac remodeling. Studies on Digoxin have demonstrated its ability to inhibit the differentiation of fibroblasts into myofibroblasts, a critical step in the fibrotic process.[9][10] This effect is linked to the inhibition of TGF-β-induced signaling.[9][10]

Signaling Pathway: Cardiac Glycoside Inhibition of Myofibroblast Differentiation

TGF_beta TGF-β TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R Binds Fibroblast Cardiac Fibroblast TGF_beta_R->Fibroblast Activates Myofibroblast Myofibroblast (Fibrosis) Fibroblast->Myofibroblast Differentiation Cardiac_Glycosides Digoxin (this compound - Postulated) Cardiac_Glycosides->Fibroblast Inhibits Differentiation

Caption: Cardiac glycosides may inhibit TGF-β-induced fibroblast-to-myofibroblast differentiation.

While direct evidence for this compound's role in this pathway is lacking, its structural similarity to Digoxin suggests a potential for similar effects. Further research is warranted to confirm this hypothesis.

Regulation of G-Protein Coupled Receptor (GPCR) Signaling

Recent studies have revealed that Digoxin can exert effects on cardiac tissue independent of its action on the Na+/K+-ATPase pump. One such mechanism is the upregulation of RGS2 protein, which in turn modulates GPCR signaling.[11][12] RGS2 is a negative regulator of Gq signaling, and its stabilization by Digoxin has been shown to protect against cardiac injury and hypertrophy in animal models.[11][12]

Signaling Pathway: Digoxin-Mediated Upregulation of RGS2

Digoxin Digoxin RGS2_degradation RGS2 Proteasomal Degradation Digoxin->RGS2_degradation Inhibits RGS2_protein RGS2 Protein RGS2_degradation->RGS2_protein Reduces Gq_signaling Gq-coupled GPCR Signaling RGS2_protein->Gq_signaling Inhibits Cardiac_Hypertrophy Cardiac Hypertrophy Gq_signaling->Cardiac_Hypertrophy Promotes

Caption: Digoxin upregulates RGS2 protein by inhibiting its degradation, leading to reduced Gq signaling and protection against cardiac hypertrophy.

Whether this compound shares this ability to stabilize RGS2 protein is currently unknown and represents a key area for comparative investigation.

Experimental Protocols

Detailed methodologies are essential for the reproducible investigation of off-target effects. Below are protocols relevant to the study of cardiac glycoside actions on cardiac cells.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the dose-dependent effects of cardiac glycosides on the viability of cardiac cell lines (e.g., H9c2) or primary cardiomyocytes.[13]

Materials:

  • Cardiac cell line (e.g., H9c2) or isolated primary cardiomyocytes

  • Complete culture medium

  • This compound and Digoxin stock solutions (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound and Digoxin in culture medium. Replace the existing medium with the drug-containing medium and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot dose-response curves to determine the IC50 values for each compound.

Protocol 2: Western Blot for RGS2 Protein Expression

This protocol is used to quantify changes in the expression of specific proteins, such as RGS2, in response to cardiac glycoside treatment.

Materials:

  • Cardiac cells or tissue lysates

  • Protein extraction buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody (e.g., anti-RGS2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse cells or tissue in extraction buffer and quantify protein concentration using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

  • Western Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Experimental Workflow: Investigating Off-Target Effects

start Cardiac Cell Culture (e.g., H9c2, Primary Cardiomyocytes) treatment Treatment with This compound vs. Digoxin (Dose-Response and Time-Course) start->treatment cytotoxicity Cytotoxicity Assay (MTT) treatment->cytotoxicity proteomics Proteomics Analysis (e.g., Western Blot for specific targets, Mass Spectrometry for global changes) treatment->proteomics gene_expression Gene Expression Analysis (RT-qPCR, RNA-seq) treatment->gene_expression data_analysis Data Analysis and Comparison cytotoxicity->data_analysis proteomics->data_analysis gene_expression->data_analysis

Caption: A generalized workflow for the comparative analysis of this compound and Digoxin off-target effects in cardiac cells.

Conclusion and Future Directions

The current body of literature provides a solid foundation for the on-target effects of this compound and its basic pharmacokinetic profile in comparison to Digoxin. However, a significant knowledge gap exists regarding the comparative off-target effects of these two cardiac glycosides in cardiac tissue. While Digoxin has been shown to modulate signaling pathways involved in cardiac fibrosis and hypertrophy, it remains to be determined whether this compound exerts similar actions.

Future research should focus on direct, head-to-head comparative studies employing proteomic and transcriptomic approaches to elucidate the differential off-target signaling of this compound and Digoxin in relevant cardiac cell models and in vivo. Such studies are crucial for a comprehensive understanding of their therapeutic and toxicological profiles, which will ultimately aid in the development of safer and more effective cardiac glycoside-based therapies.

References

A Comparative Guide to Rapid-Acting Alternatives for Digoxin in Cardiac Rate Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of therapeutic alternatives to digoxin that exhibit a more rapid onset of action for ventricular rate control in the context of atrial fibrillation and other supraventricular tachyarrhythmias. The following sections detail the comparative efficacy, underlying signaling pathways, and experimental methodologies of prominent alternatives, supported by clinical and preclinical data.

Comparative Analysis of Onset of Action

Intravenous digoxin has a delayed onset of action, typically taking 60 minutes or longer for initial effects, with peak effects seen several hours after administration. In contrast, several other intravenous antiarrhythmic agents offer a significantly faster response, a critical factor in the acute management of tachyarrhythmias. The table below summarizes the quantitative data on the onset of action for digoxin and its rapid-acting alternatives.

Drug ClassDrugOnset of ActionTime to Peak EffectKey Comparative Data
Cardiac Glycoside Digoxin5-30 minutes (IV)1-4 hours (IV)In a study of critically ill patients with new-onset atrial fibrillation, the median time to heart rate control (<110 bpm) was 4 hours.[1]
Calcium Channel Blocker DiltiazemWithin 5 minutes (IV)1-2 hoursA prospective, randomized trial showed a significant decrease in heart rate within 5 minutes of IV diltiazem administration, whereas with IV digoxin, a significant decrease was not observed until 180 minutes.[2]
Beta-Blocker (Ultra-short-acting) LandiololRapidMinutesThe J-Land study demonstrated that landiolol achieved heart rate control (<110 bpm) within 2 hours in 48% of patients with acute heart failure and rapid atrial fibrillation, compared to 13.9% for digoxin.[3][4]
Beta-Blocker (Short-acting) EsmololWithin 60 seconds (IV)2-10 minutesEsmolol has a rapid onset of action, achieving a steady state within 5 minutes of infusion.[5] Combined use with digoxin resulted in rapid heart rate control at a mean interval of 21 minutes.[6]
Multi-channel Blocker Amiodarone10-180 minutes (IV)VariableA clinical trial showed a mean onset of action of 56.66 minutes for amiodarone compared to 135.38 minutes for digoxin.[7] In critically ill patients, amiodarone was associated with a faster time to heart rate control (2 hours) compared to digitalis (4 hours).[1]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of these drugs are dictated by their unique interactions with cardiac signaling pathways.

Digoxin Signaling Pathway

Digoxin's primary mechanism involves the inhibition of the Na+/K+-ATPase pump in cardiomyocytes. This leads to an increase in intracellular sodium, which in turn increases intracellular calcium via the Na+/Ca2+ exchanger, resulting in increased cardiac contractility.

Digoxin Digoxin NaK_ATPase Na+/K+-ATPase Digoxin->NaK_ATPase Inhibits Intracellular_Na ↑ Intracellular Na+ NaK_ATPase->Intracellular_Na Leads to NaCa_Exchanger Na+/Ca2+ Exchanger Intracellular_Na->NaCa_Exchanger Activates Intracellular_Ca ↑ Intracellular Ca2+ NaCa_Exchanger->Intracellular_Ca Increases Contractility ↑ Cardiac Contractility Intracellular_Ca->Contractility

Caption: Digoxin's mechanism of action on the cardiomyocyte.

Diltiazem Signaling Pathway

Diltiazem is a non-dihydropyridine calcium channel blocker. It inhibits the influx of calcium ions through L-type calcium channels in cardiac and vascular smooth muscle cells.[8] This action reduces heart rate, myocardial contractility, and blood pressure.

Diltiazem Diltiazem L_type_Ca_Channel L-type Ca2+ Channel Diltiazem->L_type_Ca_Channel Blocks Ca_Influx ↓ Ca2+ Influx L_type_Ca_Channel->Ca_Influx Heart_Rate ↓ Heart Rate Ca_Influx->Heart_Rate Contractility ↓ Myocardial Contractility Ca_Influx->Contractility Vasodilation Vasodilation Ca_Influx->Vasodilation

Caption: Diltiazem's mechanism via L-type calcium channel blockade.

Landiolol and Esmolol Signaling Pathway

Landiolol and esmolol are ultra-short-acting and short-acting β1-selective adrenergic receptor blockers, respectively. They competitively inhibit the binding of catecholamines (e.g., norepinephrine, epinephrine) to β1-adrenergic receptors in the heart.[5][9] This leads to a decrease in heart rate, contractility, and conduction velocity.

Catecholamines Norepinephrine/ Epinephrine Beta1_Receptor β1-Adrenergic Receptor Catecholamines->Beta1_Receptor Activates Gs_Protein Gs Protein Beta1_Receptor->Gs_Protein Landiolol_Esmolol Landiolol / Esmolol Landiolol_Esmolol->Beta1_Receptor Blocks Adenylyl_Cyclase Adenylyl Cyclase Gs_Protein->Adenylyl_Cyclase cAMP ↓ cAMP Adenylyl_Cyclase->cAMP PKA ↓ Protein Kinase A cAMP->PKA Heart_Rate ↓ Heart Rate PKA->Heart_Rate

Caption: Landiolol and esmolol's β1-adrenergic blockade pathway.

Amiodarone Signaling Pathway

Amiodarone has a complex mechanism of action, exhibiting properties of all four Vaughan-Williams antiarrhythmic classes. Its primary effect is the blockade of potassium channels, which prolongs the cardiac action potential. It also blocks sodium and calcium channels and has non-competitive β-adrenergic blocking effects.[10][11]

Amiodarone Amiodarone K_Channel K+ Channels Amiodarone->K_Channel Blocks Na_Channel Na+ Channels Amiodarone->Na_Channel Blocks Ca_Channel Ca2+ Channels Amiodarone->Ca_Channel Blocks Beta_Receptor β-Adrenergic Receptors Amiodarone->Beta_Receptor Blocks Action_Potential Prolonged Action Potential K_Channel->Action_Potential Conduction ↓ Conduction Velocity Na_Channel->Conduction Heart_Rate ↓ Heart Rate Ca_Channel->Heart_Rate Beta_Receptor->Heart_Rate

Caption: Amiodarone's multi-channel blocking mechanism.

Experimental Protocols

The following are summaries of the methodologies from key comparative studies.

Diltiazem vs. Digoxin for Acute Atrial Fibrillation and Flutter
  • Study Design: A prospective, randomized, open-label trial.

  • Patient Population: 30 consecutive patients presenting to the emergency department with acute atrial fibrillation or flutter.

  • Intervention:

    • Diltiazem Group: Initial IV dose of 0.25 mg/kg over 2 minutes, followed by 0.35 mg/kg at 15 minutes, and then a titratable IV infusion of 10 to 20 mg/hour.

    • Digoxin Group: IV bolus of 0.25 mg at time 0 and at 30 minutes.

  • Primary Endpoint: Ventricular rate control, defined as a rate of less than 100 beats/minute.

  • Measurements: Heart rhythm, heart rate, and blood pressure were measured at 0, 5, 10, 15, 30, 60, 120, and 180 minutes.[2]

Landiolol vs. Digoxin in Acute Heart Failure with Rapid Atrial Fibrillation (J-Land Study)
  • Study Design: A multicenter, randomized, open-label, parallel-group study.

  • Patient Population: Patients with acute heart failure, left ventricular ejection fraction of 50% or less, and atrial fibrillation or flutter with a ventricular rate of 120 beats/minute or higher.

  • Intervention:

    • Landiolol Group: Continuous intravenous infusion starting at 1 μg/kg/min, with dose adjustments up to a maximum of 10 μg/kg/min.

    • Digoxin Group: Intravenous administration of 0.25 to 0.5 mg.

  • Primary Endpoint: The proportion of patients achieving a heart rate of less than 110 beats/minute within 2 hours of starting treatment.[3]

Amiodarone vs. Digoxin for Rate Control in Critically Ill Patients
  • Study Design: A retrospective cohort study.

  • Patient Population: Critically ill patients with new-onset atrial fibrillation.

  • Intervention:

    • Amiodarone Group: Intravenous amiodarone.

    • Digitalis Group: Intravenous digitalis.

  • Primary Endpoint: Time to heart rate control (< 110 bpm).

  • Measurements: Heart rate and rhythm were recorded hourly for 24 hours.[1]

Experimental Workflow Diagram

The following diagram illustrates a general workflow for a clinical trial comparing the onset of action of different intravenous antiarrhythmic drugs.

Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Patient_Screening->Randomization Group_A Treatment Group A (e.g., Diltiazem IV) Randomization->Group_A Group_B Treatment Group B (e.g., Digoxin IV) Randomization->Group_B Baseline Baseline Measurement (HR, BP, ECG) Group_A->Baseline Group_B->Baseline Drug_Admin Drug Administration Baseline->Drug_Admin Monitoring Continuous Monitoring (HR, BP, ECG at specified intervals) Drug_Admin->Monitoring Endpoint Primary Endpoint Assessment (Time to Heart Rate Control) Monitoring->Endpoint Data_Analysis Data Analysis Endpoint->Data_Analysis

Caption: Generalized workflow for a comparative clinical trial.

References

Digoxin Antibody Cross-Reactivity: A Comparative Analysis with Metildigoxin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of immunoassays is paramount for accurate therapeutic drug monitoring. This guide provides a comparative analysis of the cross-reactivity of various commercial digoxin antibodies with metildigoxin, a closely related cardiac glycoside. The data presented herein is essential for interpreting digoxin assay results in patients who may be co-administered with or have metabolites structurally similar to digoxin.

This compound (β-methyldigoxin) is a derivative of digoxin and its presence can potentially interfere with digoxin immunoassays, leading to inaccurate measurements of digoxin concentrations. This guide outlines the extent of this cross-reactivity in a prominent commercial assay, provides a detailed experimental protocol for assessing such interactions, and visualizes the underlying assay principle.

Quantitative Comparison of Cross-Reactivity

The cross-reactivity of an antibody is a measure of its ability to bind to substances other than its target analyte. In the context of digoxin immunoassays, it is critical to quantify the extent to which the antibody binds to this compound. The following table summarizes the cross-reactivity of the Roche Elecsys Digoxin assay with β-methyldigoxin.

ImmunoassayAnalyteCross-Reactivity (%)
Roche Elecsys Digoxinβ-Methyldigoxin87.9%[1]

This table will be expanded as cross-reactivity data for other commercial digoxin immunoassays with this compound becomes publicly available.

Experimental Protocols

The determination of antibody cross-reactivity is typically performed using a competitive immunoassay. Below is a detailed protocol for a competitive enzyme-linked immunosorbent assay (ELISA) designed to quantify the cross-reactivity of a digoxin antibody with this compound.

Objective: To determine the percentage cross-reactivity of a digoxin-specific antibody with this compound.

Materials:

  • 96-well microtiter plates

  • Digoxin-specific antibody

  • Digoxin standard solutions (various concentrations)

  • This compound solutions (various concentrations)

  • Digoxin-horseradish peroxidase (HRP) conjugate

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H2SO4)

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a 96-well microtiter plate with the digoxin-specific antibody diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove any unbound antibody.

  • Blocking: Add blocking buffer to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competitive Reaction:

    • Add a fixed concentration of digoxin-HRP conjugate to each well.

    • To separate sets of wells, add either the digoxin standard solutions or the this compound solutions at a range of concentrations.

    • Incubate for 1-2 hours at room temperature, allowing the free digoxin or this compound to compete with the digoxin-HRP conjugate for binding to the coated antibody.

  • Washing: Repeat the washing step to remove unbound reagents.

  • Substrate Addition: Add the TMB substrate solution to each well. Incubate in the dark for 15-30 minutes, or until a color change is observed.

  • Stopping the Reaction: Add the stop solution to each well to stop the enzymatic reaction.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

Data Analysis:

  • Generate a standard curve by plotting the absorbance values against the corresponding concentrations of the digoxin standards.

  • Determine the concentration of digoxin that causes 50% inhibition of the maximum signal (IC50digoxin).

  • Generate a similar curve for this compound and determine its IC50 value (IC50this compound).

  • Calculate the percent cross-reactivity using the following formula:

    % Cross-Reactivity = (IC50digoxin / IC50this compound) x 100

Visualizing the Competitive Immunoassay Workflow

The following diagram illustrates the principle of a competitive immunoassay, which is the foundation for determining cross-reactivity.

competitive_immunoassay cluster_well Microtiter Well cluster_reagents Reagents Added cluster_binding Competitive Binding cluster_signal Signal Generation Antibody Digoxin Antibody Bound_Complex Antibody-Digoxin Complex Antibody-Metildigoxin Complex Antibody-Labeled Digoxin Complex Digoxin Digoxin (Sample) Digoxin->Bound_Complex:f0 Binds This compound This compound (Cross-reactant) This compound->Bound_Complex:f1 Competes for binding Labeled_Digoxin Labeled Digoxin (Tracer) Labeled_Digoxin->Bound_Complex:f2 Binds Signal Signal (Inversely proportional to Digoxin/Metildigoxin concentration) Bound_Complex:f2->Signal Generates

Competitive Immunoassay Principle

This diagram illustrates that in a competitive immunoassay, both the target analyte (digoxin) and any cross-reacting substances (this compound) compete with a labeled version of the analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte and its cross-reactants in the sample.

References

Safety Operating Guide

Proper Disposal of Metildigoxin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of pharmaceutical compounds are paramount to ensuring laboratory safety and environmental protection. Metildigoxin, a cardiac glycoside, requires stringent disposal procedures due to its high toxicity. This document provides essential, step-by-step guidance for the safe disposal of this compound in a laboratory setting.

This compound and its related compound, Digoxin, are classified as highly toxic and are fatal if swallowed or inhaled.[1][2][3] Therefore, all waste containing this compound, including pure compounds, solutions, contaminated labware, and personal protective equipment (PPE), must be treated as hazardous waste.

While a specific U.S. Environmental Protection Agency (EPA) hazardous waste code for this compound or Digoxin could not be definitively identified from the available resources, its acute toxicity profile necessitates that it be managed as an acute hazardous waste. This approach ensures the highest level of safety and regulatory compliance.

Summary of Disposal Procedures

The following table summarizes the key logistical and safety information for the proper disposal of this compound.

Waste Type Container Requirements Disposal Method Key Precautions
Unused/Expired this compound (Solid) Clearly labeled, sealed, and leak-proof container for hazardous waste.Collection by a licensed hazardous waste disposal service for incineration.[1][2][4]Do not mix with other chemical waste.[1] Handle in a certified ducted fume hood or glove box.
This compound Solutions Clearly labeled, sealed, and leak-proof container for hazardous liquid waste.Collection by a licensed hazardous waste disposal service for incineration.Do not dispose of down the drain. The EPA prohibits the sewering of hazardous pharmaceutical waste.
Contaminated Labware (e.g., vials, pipettes, glassware) Puncture-resistant, labeled hazardous waste container.Collection by a licensed hazardous waste disposal service for incineration.Handle uncleaned containers as you would the product itself.[1]
Contaminated Personal Protective Equipment (PPE) (e.g., gloves, lab coats) Sealed, labeled bag for hazardous waste.Collection by a licensed hazardous waste disposal service for incineration.All PPE worn when handling this compound should be considered contaminated.
Spill Cleanup Materials Sealed, labeled container for hazardous waste.Collection by a licensed hazardous waste disposal service for incineration.Use a spill kit and follow established laboratory protocols for hazardous material cleanup.

Experimental Protocols

Logical Workflow for this compound Disposal

The following diagram illustrates the step-by-step process for the safe and compliant disposal of this compound waste from a laboratory.

Metildigoxin_Disposal_Workflow This compound Disposal Workflow cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Storage cluster_3 Disposal A Unused this compound D Segregate as Acute Hazardous Waste A->D B Contaminated Labware B->D C Contaminated PPE C->D E Store in designated, labeled, and sealed hazardous waste containers D->E F Arrange pickup by licensed hazardous waste contractor E->F G Transport to an approved hazardous waste incineration facility F->G

Caption: Logical workflow for the proper disposal of this compound.

Key Safety and Handling Information

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound.

  • Ventilation: Handle solid this compound and concentrated solutions in a certified ducted fume hood or a glove box to prevent inhalation.

  • Spill Response: In the event of a spill, immediately follow your institution's hazardous material spill response procedures. Ensure the area is evacuated and secured. Cleanup should only be performed by trained personnel wearing appropriate PPE.

  • Training: All personnel handling this compound must be trained on its hazards and the proper procedures for its handling and disposal.

By adhering to these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, thereby protecting their personnel and the community.

References

Personal protective equipment for handling Metildigoxin

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Metildigoxin

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of this compound, a potent cardiac glycoside. Adherence to these procedures is essential to ensure personnel safety and prevent accidental exposure. This compound is classified as highly toxic and can be fatal if swallowed or inhaled, and it may cause serious eye irritation.[1]

Hazard Summary and Quantitative Data

This compound is a cardenolide glycoside with acute toxicity.[1] The following table summarizes its key hazard information.

Hazard ClassificationGHS Pictogram(s)Signal WordHazard Statement(s)
Acute Toxicity, OralDangerH300: Fatal if swallowed[1]
Acute Toxicity, InhalationDangerH331: Toxic if inhaled
Serious Eye Damage/Eye IrritationWarningH319: Causes serious eye irritation[1]
Carcinogenicity (Suspected)WarningH351: Suspected of causing cancer
Specific Target Organ Toxicity (Repeated Exposure)WarningH373: May cause damage to organs through prolonged or repeated exposure

Toxicity Data:

  • Acute Oral LD50 (Mouse): 17.78 mg/kg[2]

  • Acute Oral LD50 (Rat): 28.27 mg/kg[2]

Personal Protective Equipment (PPE)

A risk assessment is crucial before handling this compound.[3] The following PPE is mandatory to minimize exposure risk.

Hand Protection
  • Gloves: Wear two pairs of powder-free nitrile or neoprene gloves.[3][4] The outer glove should be removed immediately after handling the compound and the inner glove upon leaving the work area. Change gloves regularly, especially if contaminated, torn, or punctured.[4]

Eye and Face Protection
  • Safety Goggles and Face Shield: Use chemical safety goggles and a face shield to protect against splashes and airborne particles.[3]

Body Protection
  • Lab Coat/Gown: A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required.[4] One pair of gloves should be worn under the cuffs and the other pair over.[4]

Respiratory Protection
  • Respirator: For handling the solid compound or when there is a risk of aerosol generation, a NIOSH-approved N95 or higher-level respirator is necessary.[3] In cases of insufficient ventilation or potential for higher exposure, a full face-piece chemical cartridge respirator or a powered air-purifying respirator (PAPR) should be used.[3]

Operational and Disposal Plans

Safe Handling Protocol
  • Preparation:

    • Work in a designated area, such as a chemical fume hood or a containment glove box, to minimize inhalation exposure.

    • Ensure all necessary PPE is donned correctly before handling the compound.

    • Have an emergency kit readily accessible.

  • Weighing and Handling:

    • Handle this compound as a solid to avoid creating dust.

    • Use dedicated equipment (spatulas, weighing paper) that is decontaminated after each use.

    • If creating a solution, add the solvent to the solid slowly to prevent splashing.

  • Decontamination:

    • Wipe down all surfaces and equipment with an appropriate deactivating solution (e.g., 10% bleach solution followed by a water rinse) after handling is complete.

    • Dispose of all contaminated disposable materials as hazardous waste.

Disposal Plan
  • Waste Disposal: Dispose of all this compound waste, including contaminated PPE and experimental materials, in a designated, sealed, and clearly labeled hazardous waste container.

  • Container Disposal: Before discarding empty containers, scratch out all identifying information on the label.[5] Place the empty container in a sealed bag before disposing of it in the trash.[6]

  • Unused Product: Do not dispose of unused this compound down the drain.[5] Follow institutional and local regulations for hazardous chemical waste disposal. Community-based "take-back" programs are the best option for disposal of unused medicines.[5] If a take-back program is not available, mix the unused medicine with an unappealing substance like dirt or cat litter, place it in a sealed container, and dispose of it in the household trash.[6]

Emergency Procedures

Immediate medical attention is required for any exposure to this compound.[7]

Accidental Exposure Protocol
  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[7] Remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[7] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air.[7] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration (do not use mouth-to-mouth).[7] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[7] If the victim is conscious and alert, rinse their mouth with water. Seek immediate medical attention.[7]

Spill Response
  • Evacuate: Immediately evacuate the area.

  • Isolate: Secure the area and prevent entry.

  • Report: Notify the appropriate safety personnel.

  • Cleanup (if trained):

    • Wear appropriate PPE, including respiratory protection.

    • Cover the spill with an absorbent material.

    • Carefully collect the spilled material and place it in a sealed, labeled hazardous waste container.

    • Decontaminate the spill area with a 10% bleach solution followed by a water rinse.

Visual Workflow and Pathway Diagrams

Metildigoxin_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Prep Designated Work Area (Fume Hood/Glove Box) Don_PPE Don Appropriate PPE Prep->Don_PPE Emergency_Kit Verify Emergency Kit Accessibility Don_PPE->Emergency_Kit Weigh Weigh Solid Compound Emergency_Kit->Weigh Emergency Ready Solubilize Prepare Solution Weigh->Solubilize Experiment Perform Experiment Solubilize->Experiment Decontaminate Decontaminate Surfaces and Equipment Experiment->Decontaminate Dispose_Waste Dispose of Hazardous Waste Decontaminate->Dispose_Waste Doff_PPE Doff PPE Correctly Dispose_Waste->Doff_PPE

Caption: Workflow for the safe handling of this compound.

Metildigoxin_Emergency_Response cluster_exposure Accidental Exposure cluster_actions Immediate Actions cluster_spill Spill Response Exposure Exposure Event Skin_Contact Skin Contact Exposure->Skin_Contact Skin Eye_Contact Eye Contact Exposure->Eye_Contact Eyes Inhalation Inhalation Exposure->Inhalation Lungs Ingestion Ingestion Exposure->Ingestion Mouth Wash_Skin Wash with Soap & Water (15 min) Skin_Contact->Wash_Skin Flush_Eyes Flush with Water (15 min) Eye_Contact->Flush_Eyes Fresh_Air Move to Fresh Air Inhalation->Fresh_Air Rinse_Mouth Rinse Mouth Ingestion->Rinse_Mouth Medical_Attention Seek Immediate Medical Attention Wash_Skin->Medical_Attention Flush_Eyes->Medical_Attention Fresh_Air->Medical_Attention Rinse_Mouth->Medical_Attention Spill Spill Event Evacuate Evacuate Area Spill->Evacuate Isolate Isolate Spill Evacuate->Isolate Report Report to Safety Officer Isolate->Report Cleanup Cleanup by Trained Personnel Report->Cleanup

Caption: Emergency response plan for this compound exposure and spills.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Metildigoxin
Reactant of Route 2
Metildigoxin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。